molecular formula C11H7BrO2 B3029080 7-Bromo-1-naphthoic acid CAS No. 51934-39-5

7-Bromo-1-naphthoic acid

Cat. No.: B3029080
CAS No.: 51934-39-5
M. Wt: 251.08 g/mol
InChI Key: OMVHZFPTYXFWFU-UHFFFAOYSA-N
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Description

7-Bromo-1-naphthoic acid is a useful research compound. Its molecular formula is C11H7BrO2 and its molecular weight is 251.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromonaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7BrO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVHZFPTYXFWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291330
Record name 7-bromonaphthalene-1-carboxylic acid
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Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51934-39-5
Record name 51934-39-5
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Record name 7-bromonaphthalene-1-carboxylic acid
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Record name 7-bromonaphthalene-1-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-1-naphthoic Acid: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1-naphthoic acid (CAS No: 51934-39-5) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the landscape of organic synthesis.[1][2] Its unique structural architecture, featuring a naphthalene core functionalized with a reactive bromine atom and a versatile carboxylic acid group, makes it a valuable building block for complex molecular targets.[2] This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols, and key reactivity patterns. It is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors, from small-scale laboratory research to the development of novel pharmaceutical and agrochemical agents.[1]

Core Chemical and Physical Properties

This compound is an off-white to pale brown crystalline solid.[1] The molecule's core is a naphthalene ring system, which imparts significant hydrophobicity and stability.[2] The functional groups—a bromine atom at the C-7 position and a carboxylic acid at the C-1 position—are the primary determinants of its chemical behavior. The bromine introduces steric and electronic effects, while the carboxylic acid group provides a handle for a multitude of chemical transformations and enhances solubility in polar solvents relative to its non-functionalized naphthalene counterparts.[2]

Structural and Physicochemical Data

A summary of the key identification and physicochemical parameters for this compound is presented below. It is important to note a discrepancy in the literature regarding the melting point; while a value of 231-233 °C (recrystallized from acetic acid) is reported, other sources cite a lower range or state it as unavailable.[1] Researchers should verify this parameter on their own material.

PropertyValueSource(s)
IUPAC Name 7-bromonaphthalene-1-carboxylic acid[3]
Synonyms 7-Bromo-1-naphthalenecarboxylic acid
CAS Number 51934-39-5[3]
Molecular Formula C₁₁H₇BrO₂[3][4]
Molecular Weight 251.08 g/mol [3]
Appearance Off-white to pale brown crystalline powder/solid[1]
Melting Point 231-233 °C (from acetic acid)[1]
Boiling Point 421.2 °C at 760 mmHg[1]
Density 1.648 g/cm³[1]
pKa (Predicted) 3.27 ± 0.30
InChI Key OMVHZFPTYXFWFU-UHFFFAOYSA-N[3][5]
SMILES C1=CC2=C(C=C(C=C2)Br)C(=C1)C(=O)O[3]
Solubility Profile

Qualitative assessments indicate that this compound is generally insoluble in water but shows enhanced solubility in polar organic solvents such as alcohols, diethyl ether, methanol, and ethyl acetate.[6][7] This behavior is typical for aromatic carboxylic acids where the polar -COOH group facilitates interaction with polar solvents, while the large, nonpolar naphthalene core limits aqueous solubility. For practical applications, solvents like DMF, DMSO, and THF are commonly employed, particularly for chemical reactions.

Spectroscopic Characterization: A Data Gap

A thorough review of scientific literature and chemical databases reveals a notable absence of publicly available, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound. While data for isomers such as 4-bromo and 8-bromo-1-naphthoic acid exist, they are not suitable proxies due to the significant impact of substituent position on spectral patterns.[8][9]

Expert Insight & Trustworthiness: The lack of published spectra from primary literature sources is a critical data gap. Commercial suppliers of this compound may not perform and provide full analytical characterization. Therefore, it is imperative for researchers to perform their own structural verification and characterization upon acquiring this material to ensure its identity and purity before use in subsequent reactions. This self-validation is a cornerstone of reliable and reproducible research.

Synthesis and Purification

The principal and most direct route to this compound is the regioselective electrophilic bromination of 1-naphthoic acid. The rationale behind this strategy lies in the directing effects of the carboxylic acid group on the naphthalene ring system.

Mechanistic Rationale

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid (-COOH) group is an electron-withdrawing group and a meta-director. On a naphthalene system, it deactivates the ring to which it is attached and directs incoming electrophiles to the other ring, primarily at the C-5 and C-7 positions (para-like positions). The use of specific reagents and conditions favors the formation of the 7-bromo isomer.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Br2 Br₂ Br_plus Br⁺ (Electrophile) Br2->Br_plus Oxidation Oxone Oxone (Oxidant) Oxone->Br_plus Start 1-Naphthoic Acid Intermediate Arenium Ion Intermediate (Sigma Complex) Start->Intermediate + Br⁺ Intermediate2 Arenium Ion Intermediate Product This compound Intermediate2->Product - H⁺

Caption: Key stages in the electrophilic bromination of 1-naphthoic acid.

Experimental Protocol: Representative Synthesis

This protocol is a representative method based on established procedures for the regioselective bromination of naphthoic acids.

Materials:

  • 1-Naphthoic acid

  • Sodium bromide (NaBr)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Acetic acid (glacial) or Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthoic acid (1.0 eq.) and sodium bromide (1.2 eq.) in glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: While stirring vigorously, add Oxone (0.6 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Slow, portion-wise addition of the oxidant is critical to control the exothermic reaction and prevent over-bromination, which can lead to di-substituted byproducts.

  • Reaction: Allow the mixture to slowly warm to room temperature (approx. 25 °C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, pour the reaction mixture into a beaker containing an ice-water slurry and a saturated solution of sodium thiosulfate to quench any unreacted bromine.

  • Work-up: A white precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Acid-Base Extraction (Optional): For higher purity, dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution. The product will move to the aqueous layer as its sodium salt. Separate the aqueous layer and re-acidify with concentrated HCl until a precipitate forms. Filter the solid and wash with water.

  • Purification & Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as acetic acid or an ethanol/water mixture. Dry the final product under vacuum. A typical yield after purification is in the range of 70-85%.

Chemical Reactivity and Synthetic Applications

This compound is a bifunctional molecule, offering two distinct points for chemical modification. This dual reactivity makes it a highly valuable intermediate in multi-step syntheses.

Reactions at the Bromine Atom: Cross-Coupling

The bromine atom at the C-7 position is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is one of the most powerful applications, enabling the synthesis of 7-aryl-1-naphthoic acid derivatives. These biaryl structures are common motifs in pharmaceuticals, including potential tyrosine kinase inhibitors.[10]

Suzuki_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start This compound + Arylboronic Acid (R-B(OH)₂) Reagents Reagents: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane/H₂O, DMF) Reaction Heat (e.g., 80-110 °C) Reagents->Reaction Combine under Inert Atmosphere Product 7-Aryl-1-naphthoic Acid Reaction->Product Forms C-C bond

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Representative Protocol (Suzuki Coupling):

  • To a dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the mixture with vigorous stirring at 90-100 °C for 8-24 hours, monitoring by TLC.

  • After cooling, perform an aqueous work-up, acidify to precipitate the carboxylic acid product, extract with an organic solvent, dry, and purify by column chromatography or recrystallization.[11]

Reactions at the Carboxylic Acid Group

The carboxylic acid is readily converted into other functional groups, such as esters and amides, which is fundamental in drug discovery for modulating properties like solubility, cell permeability, and target binding.

Amide Bond Formation (Amidation): This reaction is crucial for synthesizing analogues for biological screening. The carboxylic acid must first be "activated" to facilitate nucleophilic attack by an amine.

Amidation cluster_workflow Amide Bond Formation Workflow cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amine Coupling Start This compound Active_Intermediate Reactive Intermediate (Acyl Chloride or Activated Ester) Start->Active_Intermediate Reacts with Activator Activating Agent (e.g., SOCl₂, EDCI/HOBt) Activator->Active_Intermediate Amine Amine (R₁R₂NH) Product 7-Bromo-1-naphthamide Derivative Amine->Product Nucleophilic Attack

Caption: A two-step workflow for the synthesis of amides from this compound.

Representative Protocol (Amidation via Acyl Chloride):

  • In a flask under an inert atmosphere, suspend or dissolve this compound (1.0 eq.) in an anhydrous solvent like DCM or toluene.

  • Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) and a catalytic amount of DMF.

  • Gently reflux the mixture for 1-3 hours until the evolution of gas ceases.

  • Cool the reaction and remove all volatile components under reduced pressure to yield the crude 7-bromo-1-naphthoyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Perform a standard aqueous work-up, dry the organic layer, and purify the resulting amide by column chromatography or recrystallization.

Esterification: Esters are often synthesized as prodrugs or to modify physicochemical properties. Fischer esterification (reacting with an alcohol under acidic catalysis) or coupling with an alcohol using reagents like DCC or EDCI are common methods.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place away from oxidizing agents.[1]

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in its bifunctional nature. The distinct and predictable reactivity of its bromine and carboxylic acid moieties allows for orthogonal chemical modifications, making it an ideal scaffold for building molecular complexity. While a lack of published spectroscopic data necessitates diligent in-house characterization, its straightforward synthesis and versatile reactivity in key transformations like Suzuki couplings and amidations ensure its continued relevance in the fields of medicinal chemistry, materials science, and organic synthesis. This guide provides the essential framework for researchers to confidently and effectively incorporate this compound into their synthetic programs.

References

An In-depth Technical Guide to 7-Bromo-1-naphthoic Acid (CAS: 51934-39-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Bromo-1-naphthoic acid, a key intermediate in organic synthesis. We will delve into its chemical and physical properties, detailed synthesis protocols, characteristic reactivity, and significant applications, with a focus on its role in the development of pharmaceuticals and advanced materials. This document is designed to be a practical resource, bridging theoretical concepts with actionable laboratory insights.

Introduction and Strategic Importance

This compound (also known as 7-bromonaphthalene-1-carboxylic acid) is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a naphthalene backbone, imparts significant stability and hydrophobicity.[2] The molecule's utility stems from its two key functional groups: the carboxylic acid at the 1-position and the bromine atom at the 7-position.

The carboxylic acid group provides a handle for various chemical transformations such as esterification and amidation, and enhances solubility in polar solvents.[2] More strategically, the bromine atom at the 7-position serves as a versatile reactive site, particularly as a leaving group in modern palladium-catalyzed cross-coupling reactions.[3] This dual functionality makes this compound a valuable building block for constructing complex molecular architectures, especially in the fields of medicinal chemistry and materials science.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. The key data for this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 51934-39-5[4][5]
Molecular Formula C₁₁H₇BrO₂[4][6]
Molecular Weight 251.08 g/mol [3][5]
Appearance Off-white crystalline powder/solid[2][4]
Melting Point 231-233 °C (recrystallized from acetic acid)[7]
Boiling Point 421.2 °C at 760 mmHg (Predicted)[7]
Density 1.648 g/cm³ (Predicted)[7]
pKa 3.27 ± 0.30 (Predicted)[6]
Spectroscopic Characterization

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. For this compound, the following key absorptions are expected:

  • O-H Stretch: A very broad and strong band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, resulting from the hydrogen-bonded carboxylic acid dimer.

  • C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A very strong and sharp absorption between 1710-1680 cm⁻¹. The conjugation with the naphthalene ring system will shift this to a lower wavenumber compared to a saturated carboxylic acid.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1320-1210 cm⁻¹ range.

  • C-Br Stretch: A weak to medium absorption in the 690-515 cm⁻¹ region.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the bromine and carboxylic acid groups. The acidic proton of the carboxylic acid will appear as a very broad singlet, typically far downfield (>10 ppm), and its position can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display 11 distinct signals for the 11 carbon atoms in the naphthalene ring system and the carboxyl group.

    • The carbonyl carbon (C=O) will be the most downfield signal, expected in the 165-185 ppm range.

    • The aromatic carbons will appear between approximately 110-150 ppm. The carbon attached to the bromine (C7) will be shifted upfield relative to the other aromatic carbons due to the heavy atom effect, while the carbon attached to the carboxylic acid (C1) will be deshielded.

2.2.3. Mass Spectrometry (MS)

In a mass spectrum, this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z = 250 and 252). Common fragmentation pathways would involve the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and the bromine atom (-Br, M-79/81).

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the regioselective electrophilic bromination of 1-naphthoic acid.

Reaction Principle and Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the naphthalene ring system towards electrophilic attack. However, it directs incoming electrophiles to specific positions. In the case of the naphthalene ring system, the carboxylic acid at the 1-position directs the incoming electrophile (Br⁺) to the para position on the adjacent ring, which is the 7-position. This regioselectivity is a key aspect of this synthesis.[3]

The electrophilic bromine species (Br⁺) is typically generated in situ from molecular bromine (Br₂) or a bromide salt (like NaBr) in the presence of a strong oxidizing agent.[3]

G cluster_0 Reagent Preparation cluster_1 Electrophilic Aromatic Substitution Br2 Br₂ Br_plus Br⁺ (Electrophile) Br2->Br_plus Oxidation Oxidant Oxidizing Agent (e.g., Oxone) 1NA 1-Naphthoic Acid Br_plus->1NA Attack on Naphthalene Ring Intermediate Arenium Ion Intermediate 1NA->Intermediate + Br⁺ 7Br1NA This compound Intermediate->7Br1NA - H⁺ H_plus H⁺

Caption: Mechanism of Regioselective Bromination.

Experimental Protocol: Regioselective Bromination

This protocol is a representative procedure based on established methodologies for the regioselective bromination of aromatic compounds.[3]

Materials:

  • 1-Naphthoic acid

  • Sodium bromide (NaBr) or Bromine (Br₂)

  • Oxone® (Potassium peroxymonosulfate)

  • Acetic acid or Dichloromethane (DCM)

  • Water (deionized)

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthoic acid (1.0 eq.) in a suitable polar aprotic solvent like acetic acid or dichloromethane (DCM).

  • Addition of Bromine Source: Add sodium bromide (1.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Oxidant: Slowly add a solution of Oxone® (1.1 eq.) in water portion-wise over 30-60 minutes, ensuring the temperature remains between 0-25 °C to control the reaction kinetics and prevent over-bromination.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or as optimized) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Work-up:

    • If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • If acetic acid was used, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate (3x). Combine the organic extracts and wash as described above.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetic acid or ethanol/water) to yield this compound as a solid. Expected yields are typically in the range of 70-85%.[3]

Key Chemical Reactions and Synthetic Utility

The true value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

G cluster_0 Pd-Catalyzed Cross-Coupling Reactions cluster_1 Other Transformations Start This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂) Start->Suzuki Pd Catalyst, Base Heck Heck Coupling (Alkene) Start->Heck Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Pd/Cu Catalyst, Base Ester Esterification (R-OH, H⁺) Start->Ester Acid Catalysis Amide Amide Coupling (R₂NH, Coupling Agent) Start->Amide Peptide Coupling Biaryl Biaryl Suzuki->Biaryl 7-Aryl-1-naphthoic Acids Alkene Alkene Heck->Alkene 7-Alkenyl-1-naphthoic Acids Alkyne Alkyne Sonogashira->Alkyne 7-Alkynyl-1-naphthoic Acids Ester_prod Ester_prod Ester->Ester_prod Naphthoate Esters Amide_prod Amide_prod Amide->Amide_prod Naphthamide Derivatives

Caption: Key Reaction Pathways for this compound.

Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern organic synthesis for creating biaryl structures. This compound can be coupled with various aryl or heteroaryl boronic acids (or their esters) to produce 7-aryl-1-naphthoic acid derivatives. These structures are prevalent in many biologically active molecules, including antiviral and anticancer agents.[3]

General Protocol:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 4-24 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Heck Coupling

The Heck reaction allows for the arylation of alkenes. Coupling this compound with various alkenes (e.g., acrylates, styrenes) yields 7-alkenyl-1-naphthoic acid derivatives, which are useful for creating extended conjugated systems or as precursors for further transformations.

General Protocol:

  • Reaction Setup: Combine this compound (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).

  • Reaction: Heat the mixture under an inert atmosphere at 80-140 °C for 12-48 hours.

  • Work-up and Purification: Follow a standard aqueous work-up and purification by chromatography to isolate the desired product.

Sonogashira Coupling

This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. It is a powerful method for synthesizing arylalkynes, which are important motifs in pharmaceuticals, natural products, and organic materials.

General Protocol:

  • Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, diisopropylamine) in a solvent like THF or DMF.

  • Reaction: Stir the reaction at room temperature to 80 °C until the starting material is consumed.

  • Work-up and Purification: After completion, perform an aqueous work-up and purify the product by column chromatography.

Applications in Research and Development

The synthetic versatility of this compound makes it a valuable tool for researchers in several fields.

  • Pharmaceutical Intermediates: The biaryl and extended conjugated systems synthesized from this compound are key scaffolds for targeting various biological pathways. For instance, derivatives have been explored as potential inhibitors of tyrosine kinases, which are implicated in cancer progression.[3]

  • Ligand Design: The carboxylic acid group can act as a coordination site for metal centers. This allows for the incorporation of the bromonaphthyl moiety into ligands for catalysis, potentially influencing the steric and electronic properties of the resulting metal complexes. Palladium complexes derived from this acid have shown promise in C-H activation reactions.[3]

  • Agrochemicals: Substituted naphthoic acids can exhibit biological activity. Studies have shown that this compound has reduced auxin-like activity in plants compared to its non-halogenated parent compound, suggesting that the size and position of the halogen can be used to modulate biological responses.[3]

  • Materials Science: The rigid, planar naphthalene core makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where extended π-conjugated systems are desirable.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount.

  • Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][8]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block whose value is derived from its dual functionality. The carboxylic acid provides a classical handle for derivatization, while the bromine atom opens the door to a wide array of modern cross-coupling chemistries. A solid understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers and drug development professionals to effectively leverage this versatile intermediate in the creation of novel and complex molecules.

References

7-Bromo-1-naphthoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Bromo-1-naphthoic acid

This document serves as a comprehensive technical guide on this compound for an audience of researchers, scientists, and professionals in drug development. It aims to provide not just data, but a foundational understanding of the molecule's characteristics, synthesis, and utility, grounded in established chemical principles.

This compound is a halogenated aromatic carboxylic acid. Its molecular architecture is built upon a naphthalene backbone, a stable, hydrophobic system of two fused benzene rings.[1] The strategic placement of a bromine atom at the 7-position and a carboxylic acid group at the 1-position imparts a unique combination of steric and electronic properties that dictate its reactivity.[1][2] The electron-withdrawing nature of the -COOH group deactivates the ring system towards electrophilic substitution, while the bromine atom further influences reactivity, making this compound a versatile and valuable intermediate.[1][2]

Molecular Structure and Weight
  • Molecular Formula: C₁₁H₇BrO₂[2][3][4]

  • Molecular Weight: 251.08 g/mol [2][5]

  • IUPAC Name: 7-bromonaphthalene-1-carboxylic acid[2][5]

  • CAS Number: 51934-39-5[1][2][3][4]

  • Canonical SMILES: C1=CC2=C(C=C(C=C2)Br)C(=C1)C(=O)O[2]

  • InChI Key: OMVHZFPTYXFWFU-UHFFFAOYSA-N[2][3]

Physicochemical Data Summary

The physical properties of a compound are critical for its practical application in a laboratory setting, influencing everything from solvent selection for reactions to purification strategies like recrystallization.

PropertyValueSource(s)
Physical Form Solid[3]
Melting Point 173–174 °C[2]
Boiling Point 421.2 °C at 760 mmHg[6]
Density ~1.6 - 1.648 g/cm³[2][6]

Synthesis and Mechanistic Insight

The primary and most effective method for synthesizing this compound is through the regioselective bromination of 1-naphthoic acid. Understanding the mechanism and the rationale behind the procedural steps is key to achieving high yields and purity.

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid group (-COOH) is a deactivating group but directs incoming electrophiles to the para position on the adjacent ring (the 7-position). This directing effect is crucial for the regioselectivity of the reaction. A strong electrophile (Br⁺) is generated in situ from a bromine source and an oxidizing agent to overcome the deactivation of the naphthalene ring.[2]

Experimental Protocol: Regioselective Bromination

This protocol is designed as a self-validating system, where careful control of conditions ensures the desired outcome.

Materials:

  • 1-Naphthoic acid

  • Sodium Bromide (NaBr)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Polar aprotic solvent (e.g., Acetic Acid or Dichloromethane)

  • Deionized water

  • Sodium thiosulfate solution

Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Start 1-Naphthoic Acid & NaBr in Acetic Acid Reaction Reaction Vessel (0-25°C) Start->Reaction Oxidant Oxone Solution Oxidant->Reaction Slow Addition Quench Quench with Sodium Thiosulfate Reaction->Quench After ~2-4h Precipitate Precipitate in Ice Water Quench->Precipitate Filter Filter Crude Solid Precipitate->Filter Purify Recrystallize Filter->Purify Product Pure 7-Bromo-1- naphthoic acid Purify->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer, dissolve 1-naphthoic acid and sodium bromide in a polar aprotic solvent like acetic acid.

  • Temperature Control (Critical Step): Cool the mixture in an ice bath to between 0–25 °C.[2] Maintaining this temperature range is crucial to moderate the reaction kinetics and prevent over-bromination or other side reactions.

  • Reagent Addition: Slowly add a solution of Oxone in water to the reaction mixture over 1-2 hours. The Oxone acts as an oxidizing agent to generate the Br⁺ electrophile from NaBr.

  • Reaction Monitoring: Allow the reaction to stir at the controlled temperature for 2-4 hours. Progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the 1-naphthoic acid spot.

  • Quenching: Once the reaction is complete, quench any remaining oxidant by adding a saturated solution of sodium thiosulfate.

  • Isolation: Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to achieve a typical yield of 70–85%.[2]

Applications in Advanced Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate.[1] Its two distinct functional handles—the bromine atom and the carboxylic acid—can be manipulated independently to build complex molecular architectures.

  • Pharmaceutical Intermediates: The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.[2] This enables the facile formation of C-C bonds, allowing for the synthesis of complex biaryl structures. These motifs are prevalent in modern pharmaceuticals, including potential antiviral agents and tyrosine kinase inhibitors for cancer therapy.[2]

  • Ligand Design for Catalysis: The carboxylic acid group can act as a coordination site for metal centers.[2] This property is exploited in the design of custom ligands for homogeneous catalysis, where palladium complexes derived from this acid have demonstrated efficacy in C–H activation reactions.[2]

  • Agrochemicals and Plant Science: Substituted naphthoic acids are studied for their biological activity. Notably, this compound has shown reduced auxin-like activity in plant growth assays compared to its non-halogenated parent. This suggests that the steric bulk of the bromine atom may hinder interactions with plant auxin receptors, an insight valuable for designing new plant growth modulators.[2]

References

solubility of 7-Bromo-1-naphthoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 7-Bromo-1-naphthoic Acid

Abstract

This compound is a substituted aromatic carboxylic acid with applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation development. This guide provides a comprehensive analysis of the factors governing the solubility of this compound. It combines theoretical principles with a practical, step-by-step protocol for experimental solubility determination, enabling researchers to make informed decisions and generate reliable data.

Physicochemical Profile and Theoretical Solubility Principles

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound contains two key regions that influence its solubility:

  • The Naphthalene Core: The large, aromatic naphthalene ring system is inherently nonpolar and hydrophobic. It primarily interacts through van der Waals forces (specifically, London dispersion forces).

  • The Carboxylic Acid Group (-COOH): This functional group is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).

  • The Bromo Substituent (-Br): The bromine atom adds to the overall molecular weight and introduces a degree of polarizability to the molecule, but it does not participate in hydrogen bonding.

The guiding principle for solubility is "like dissolves like". This means that solutes dissolve best in solvents that have similar intermolecular forces. For this compound, a solvent's ability to interact favorably with both the nonpolar ring and the polar carboxylic acid group will determine its effectiveness.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in different classes of organic solvents. The following table provides a qualitative prediction, which should be confirmed experimentally using the protocol outlined in the next section.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to High These solvents can engage in hydrogen bonding with the carboxylic acid group, which is a powerful solubilizing interaction. However, the large nonpolar naphthalene core may limit very high solubility compared to smaller carboxylic acids.
Polar Aprotic Acetone, DMSO, THFHigh These solvents have strong dipole moments and can act as hydrogen bond acceptors, interacting effectively with the carboxylic acid's hydroxyl proton. They also have sufficient nonpolar character to solvate the naphthalene ring, making them excellent candidates for high solubility.
Halogenated Dichloromethane (DCM)Moderate DCM is a polar molecule that can interact with the polar parts of the solute via dipole-dipole forces. Its ability to solvate the nonpolar ring is also significant. However, its inability to hydrogen bond may make it less effective than polar aprotic solvents like DMSO.
Aromatic Toluene, BenzeneLow to Moderate These nonpolar solvents can interact favorably with the naphthalene ring through π-stacking and van der Waals forces. However, they are poor solvents for the highly polar carboxylic acid group, leading to limited overall solubility.
Nonpolar Aliphatic Hexane, CyclohexaneVery Low These solvents interact only through weak van der Waals forces and cannot effectively solvate the polar carboxylic acid group. Consequently, this compound is expected to be poorly soluble in these solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a reliable experimental method is essential. The isothermal shake-flask method is a widely accepted standard for determining the solubility of a solid in a liquid. This protocol ensures that the solution reaches equilibrium, providing a trustworthy measurement of saturation solubility.

Materials and Reagents
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (24-48 hours). This extended time is necessary to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for several hours to let the excess solid settle.

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particulates. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method such as UV-Vis spectroscopy (by creating a Beer's Law plot) or HPLC.

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

G prep 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil Ensure Saturation settle 3. Phase Separation Allow excess solid to settle for several hours. equil->settle Reach Equilibrium extract 4. Sample Extraction Withdraw supernatant and filter through a 0.22 µm syringe filter. settle->extract Isolate Saturated Solution dilute 5. Dilution Accurately dilute the filtered solution for analysis. extract->dilute quant 6. Quantification Analyze concentration using a calibrated method (e.g., HPLC/UV-Vis). dilute->quant Bring into Linear Range calc 7. Calculation Determine solubility from the concentration and dilution factor. quant->calc

Isothermal Shake-Flask Solubility Determination Workflow

Factors Influencing Solubility Measurement

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining and reporting a constant temperature is critical for reproducible results.

  • Purity: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for accurate data.

  • pH: As a carboxylic acid, this compound can be deprotonated to its carboxylate form. In protic solvents or in the presence of basic impurities, a shift in equilibrium can significantly increase solubility. This is generally less of a concern in aprotic organic solvents.

Conclusion

A Technical Guide to the Spectral Analysis of 7-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 7-bromo-1-naphthoic acid, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the synergy between theoretical principles and practical application, offering not just data, but a foundational understanding of the methodologies and the interpretation of their results.

Introduction

This compound (C₁₁H₇BrO₂) is a substituted naphthalene derivative with significant potential in the synthesis of complex organic molecules and pharmaceutical agents. Its rigid bicyclic aromatic core, coupled with the reactivity of the carboxylic acid and the bromine substituent, makes it a versatile building block. Accurate structural confirmation and purity assessment are paramount for its effective use, necessitating a thorough analytical characterization. This guide provides a detailed examination of its spectral properties, offering insights into how each analytical technique uniquely contributes to the comprehensive structural elucidation of the molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For a solid sample like this compound, the analysis is typically performed by dissolving the compound in a suitable deuterated solvent.

Experimental Protocol: Acquiring a Solution-State NMR Spectrum

The quality of an NMR spectrum is profoundly affected by sample preparation.[2][3] The following protocol outlines the best practices for preparing a high-quality sample for both ¹H and ¹³C NMR analysis.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[4]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its ability to form hydrogen bonds, thus solubilizing the analyte and often allowing for the observation of the acidic proton. Chloroform-d (CDCl₃) is another common option.[3][4]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry vial.[4] Gentle vortexing or sonication can aid in complete dissolution.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube.[2]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[4]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (¹H or ¹³C), shimming the magnetic field to optimize homogeneity, and then acquiring the data using appropriate pulse sequences.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s0 Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) s1 Dissolve in Deuterated Solvent (e.g., DMSO-d₆) s0->s1 s2 Filter into NMR Tube s1->s2 a0 Insert Sample into Spectrometer s2->a0 a1 Lock, Tune, Shim a0->a1 a2 Acquire FID a1->a2 p0 Fourier Transform a2->p0 p1 Phase and Baseline Correction p0->p1 p2 Integration & Peak Picking p1->p2 output Final Spectrum (¹H or ¹³C) p2->output

Caption: Experimental workflow for NMR spectroscopy.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted spectrum for this compound in DMSO-d₆ is detailed below. Aromatic protons typically resonate in the 6.5-8.0 ppm region.[5]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5Singlet, broad1HCOOHThe acidic proton of the carboxylic acid is expected to be significantly downfield and often appears as a broad singlet due to hydrogen bonding and exchange with any trace water.
~8.7Doublet1HH-8This proton is peri to the carboxylic acid group, which exerts a strong deshielding effect, shifting it significantly downfield.
~8.3Doublet1HH-2This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift.
~8.2Singlet (or narrow doublet)1HH-6This proton is adjacent to the bromine atom and is expected to be a singlet or a narrow doublet with a small meta coupling constant.
~8.0Doublet1HH-5This proton is part of the brominated ring and is coupled to H-6.
~7.8Doublet of Doublets1HH-3This proton is coupled to both H-2 and H-4, resulting in a doublet of doublets.
~7.6Doublet of Doublets1HH-4This proton is coupled to both H-3 and H-5 (long-range), leading to a complex splitting pattern.
¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Carbons in aromatic rings typically absorb between 120-150 ppm.[5] The electron-withdrawing effects of the bromine and carboxylic acid substituents, along with the inherent chemical shifts of the naphthalene ring system, dictate the specific resonances.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168C=OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~135C-7The carbon atom directly attached to the bromine (ipso-carbon) is expected in this region.
~133C-8aA quaternary carbon at the junction of the two aromatic rings.
~131C-1The ipso-carbon of the carboxylic acid group.
~130C-5Aromatic CH carbon.
~129C-4aAnother quaternary carbon at the ring junction.
~128C-2Aromatic CH carbon, deshielded by the adjacent carboxylic acid.
~127C-4Aromatic CH carbon.
~126C-6Aromatic CH carbon, adjacent to the bromine.
~125C-8Aromatic CH carbon, peri to the carboxylic acid.
~124C-3Aromatic CH carbon.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1] Molecular vibrations, such as stretching and bending, absorb IR radiation at characteristic frequencies.

Experimental Protocol: Acquiring a Solid-State IR Spectrum

For a solid sample, several preparation methods are available. The thin solid film and KBr pellet methods are common.[1][6][7]

  • Thin Solid Film Method:

    • Dissolve a small amount (a few mg) of this compound in a volatile solvent (e.g., acetone or methylene chloride).[6]

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]

    • Place the plate in the spectrometer and acquire the spectrum.

  • Potassium Bromide (KBr) Pellet Method:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

    • Transfer the powder to a pellet die and compress it under high pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum. This method is often considered the "gold standard" for high-quality solid-state IR spectra.[7]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition s0 Choose Method s1 Thin Film: Dissolve in Solvent, Evaporate on Plate s0->s1 s2 KBr Pellet: Grind with KBr, Press into Pellet s0->s2 a0 Place Sample in Spectrometer a1 Acquire Background Spectrum (Air or KBr) a0->a1 a2 Acquire Sample Spectrum a1->a2 output Final IR Spectrum a2->output

Caption: Experimental workflow for IR spectroscopy.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the substituted aromatic ring.

Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2500-3300O-H stretch (Carboxylic Acid)BroadThe hydrogen-bonded O-H stretch of the carboxylic acid dimer appears as a very broad band.[5]
~3050Aromatic C-H stretchMedium-WeakStretching vibration of the C-H bonds on the naphthalene ring.[8]
~1700C=O stretch (Carboxylic Acid)StrongThe carbonyl stretch is one of the most intense and characteristic peaks in the spectrum.[5]
1500-1600C=C stretch (Aromatic Ring)MediumCharacteristic in-ring carbon-carbon stretching vibrations of the naphthalene core.[8]
~1300C-O stretch and O-H bendMediumThese vibrations from the carboxylic acid group often appear in this region.
690-900C-H out-of-plane bendStrongThe pattern of these absorptions can sometimes be diagnostic of the substitution pattern on the aromatic ring.[8]
500-600C-Br stretchMedium-WeakThe carbon-bromine stretching vibration is expected in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry Analysis

For a non-volatile solid like this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are typically employed. The monitoring of halogenated organic compounds often requires highly selective and sensitive analytical methodologies.[9]

  • Sample Preparation (for ESI):

    • Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonia to promote ionization.

  • Ionization:

    • The solution is introduced into the ESI source, where a high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).

  • Mass Analysis:

    • The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis s0 Prepare Dilute Solution (e.g., in Methanol) a0 Ionization (e.g., ESI) s0->a0 a1 Mass Separation (Analyzer) a0->a1 a2 Detection a1->a2 output Mass Spectrum a2->output

Caption: Experimental workflow for Mass Spectrometry.

Predicted Mass Spectral Data

The mass spectrum of this compound will be distinguished by the isotopic pattern of bromine.

Predicted m/zIonRationale
250 & 252[M]⁺˙Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[10] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, which is a definitive signature for a monobrominated compound.[10]
233 & 235[M-OH]⁺Loss of the hydroxyl radical from the carboxylic acid group. The bromine isotopic pattern remains.
205 & 207[M-COOH]⁺Loss of the entire carboxyl group as a radical, resulting in a bromonaphthyl cation. The bromine isotopic pattern is preserved.
126[C₁₀H₆]⁺˙Loss of both bromine and the carboxyl group, leading to a dehydro-naphthalene fragment ion.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for structural confirmation. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the substitution pattern on the naphthalene core. IR spectroscopy provides unequivocal evidence for the key functional groups—the carboxylic acid and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and, crucially, the presence of a single bromine atom through its characteristic isotopic signature. The integration of these techniques, grounded in established experimental protocols, ensures a high degree of confidence in the identity and structure of this important chemical compound.

References

The Biological Activity of Halogenated Naphthoic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthoic Acid Scaffold and the Power of Halogenation

Naphthoic acids, bicyclic aromatic carboxylic acids, represent a privileged scaffold in medicinal chemistry. Their rigid structure provides a foundation for the strategic placement of functional groups to interact with biological targets. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the naphthoic acid backbone is a powerful strategy to modulate a compound's physicochemical properties and, consequently, its biological activity. Halogenation can influence lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency and selectivity.[1][2][3][4][5] This guide provides an in-depth exploration of the diverse biological activities of halogenated naphthoic acids, offering mechanistic insights and detailed experimental protocols for their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

Halogenated naphthoic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7][8][9][10] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for cancer cell survival and proliferation.

A. Mechanisms of Anticancer Action

The anticancer effects of these compounds can be attributed to several mechanisms:

  • Induction of Apoptosis: Many halogenated naphthoic acid derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspase cascades and interference with microtubule and F-actin dynamics.[6]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[6][9]

  • Enzyme Inhibition: Halogenated naphthoic acids and their derivatives can act as inhibitors of crucial enzymes involved in cancer cell metabolism and signaling. For instance, some derivatives have been shown to inhibit pyruvate kinase M2 (PKM2), an enzyme highly expressed in cancer cells and critical for their anabolic and energy requirements.[11] Others have demonstrated the ability to inhibit topoisomerase I, an enzyme involved in DNA replication and repair.

  • Inhibition of Efflux Pumps: A significant challenge in cancer therapy is multidrug resistance, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Certain halogenated naphthopyrazolines, structurally related to naphthoic acids, have been shown to inhibit these efflux pumps, potentially reversing multidrug resistance.[6]

B. Experimental Protocols for Assessing Anticancer Activity

A critical step in the evaluation of novel anticancer agents is the in vitro assessment of their cytotoxic effects.[12] Here are detailed protocols for widely used cytotoxicity assays:

This colorimetric assay is a standard method for assessing cell viability and proliferation.[13][14][15] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12][16]

  • Compound Treatment: Prepare serial dilutions of the halogenated naphthoic acid derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged membranes.[14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • Reaction Mixture Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[12]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract the background.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release) and negative controls (untreated cells).

Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Halogenated Naphthoic Acid compound_prep->treatment incubation Incubate (e.g., 48-72h, 37°C, 5% CO₂) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_analysis Measure Absorbance Calculate % Viability/Cytotoxicity Determine IC50 mtt_assay->data_analysis ldh_assay->data_analysis

Caption: Workflow for in vitro cytotoxicity screening of halogenated naphthoic acids.

II. Antimicrobial Activity: Combating Infectious Diseases

Halogenated naphthoic acids and their derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[17][18][19] The presence of halogens often enhances the antimicrobial potency of the parent compound.[2]

A. Mechanisms of Antimicrobial Action

The precise mechanisms by which these compounds exert their antimicrobial effects are still under investigation, but several possibilities have been proposed:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the naphthalene ring, enhanced by halogenation, may facilitate the insertion of the molecule into the microbial cell membrane, leading to its disruption and increased permeability.

  • Inhibition of Essential Enzymes: Halogenated naphthoic acids may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

  • Interference with Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some halogenated compounds have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[20]

B. Experimental Protocols for Assessing Antimicrobial Activity

Standardized methods are essential for the reliable evaluation of antimicrobial activity.[21][22]

This is a widely used qualitative method for screening the antimicrobial activity of compounds.[21][23]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).

  • Disk Application: Impregnate sterile filter paper discs with a known concentration of the halogenated naphthoic acid derivative. Place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22]

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the halogenated naphthoic acid derivative in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[24]

General Workflow for Antimicrobial Activity Screening

Antimicrobial_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis start Start: Halogenated Naphthoic Acid Derivative disk_diffusion Disk Diffusion Assay start->disk_diffusion observe_zoi Observe Zone of Inhibition (ZOI) disk_diffusion->observe_zoi broth_dilution Broth Microdilution Assay observe_zoi->broth_dilution If active determine_mic Determine Minimum Inhibitory Concentration (MIC) broth_dilution->determine_mic

Caption: Workflow for screening the antimicrobial activity of halogenated naphthoic acids.

III. Anti-inflammatory and Neurological Activities

Beyond their anticancer and antimicrobial properties, halogenated naphthoic acids and their derivatives have shown promise in modulating inflammatory responses and neuronal signaling.

A. Anti-inflammatory Effects

Some naphtho-triazole derivatives have demonstrated potent anti-inflammatory effects.[25] The cholinergic anti-inflammatory pathway, where the neurotransmitter acetylcholine plays a key role in regulating inflammation, is a potential target for these compounds.[25] By inhibiting cholinesterase enzymes, which break down acetylcholine, these derivatives could enhance cholinergic signaling and suppress inflammation.[25]

B. Neurological Activity

Halogenated naphthoic acid derivatives have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors.[26] Over-activation of NMDA receptors is implicated in various neurological conditions, making NMDA receptor antagonists a subject of considerable interest.[26] Structure-activity relationship studies have revealed that specific halogen and phenyl substitutions on the 2-naphthoic acid scaffold can lead to potent and selective inhibitors of different NMDA receptor subtypes.[26] For instance, the addition of a bromine atom at the 1-position of 2-hydroxy-6-phenylnaphthalene-3-carboxylic acid results in a potent inhibitor.[26]

IV. Structure-Activity Relationships (SAR)

The biological activity of halogenated naphthoic acids is highly dependent on the nature, position, and number of halogen substituents on the naphthalene ring. Key SAR observations include:

  • Halogen Identity: The type of halogen can significantly impact activity. For example, in a series of peptoids, antimicrobial activity against Gram-positive strains increased from fluorine to iodine.[2]

  • Substitution Pattern: The position of the halogen on the naphthalene ring is crucial for activity. For instance, in a study of phenylethanolamines, 2,5-dihalogenated derivatives were more potent beta-receptor blockers than 2,4-dihalogenated compounds.[4]

  • Combined Substitutions: The interplay between halogen atoms and other substituents can lead to synergistic effects on activity. For example, a combination of halogen and phenyl substitutions on 2-hydroxy-3-naphthoic acid has yielded potent NMDA receptor inhibitors.[26]

V. Future Perspectives

Halogenated naphthoic acids represent a versatile and promising class of compounds with a wide range of biological activities. Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development as therapeutic agents.

  • Lead Optimization: Systematic modification of the naphthoic acid scaffold, including the exploration of different halogenation patterns and the introduction of diverse functional groups, will be essential for improving potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy and safety in a more physiologically relevant context.

The continued exploration of halogenated naphthoic acids holds great promise for the discovery of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and neurology.

References

The Bromine Substituent: A Linchpin in the Reactivity and Synthetic Utility of Naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we often observe that progress in medicinal chemistry and material science hinges on the strategic manipulation of molecular scaffolds. Among the most versatile of these is naphthoic acid. However, the true potential of this scaffold is only unlocked through judicious functionalization. This guide provides an in-depth exploration of the role of a single, powerful substituent: bromine. We will dissect how the bromine atom, through a combination of electronic and steric effects, fundamentally governs the reactivity of the naphthoic acid core, transforming it from a simple aromatic carboxylic acid into a highly versatile building block for complex molecular architectures.

The strategic placement of a bromine atom on the naphthalene ring is not a trivial choice; it is a deliberate decision that opens a gateway to a vast landscape of chemical transformations, most notably in the realm of transition-metal-catalyzed cross-coupling reactions. Understanding the causality behind bromine's influence is paramount for any researcher aiming to exploit this chemistry for the synthesis of novel pharmaceuticals, agrochemicals, or advanced materials.[1][2]

Fundamental Physicochemical Influence of the Bromine Substituent

The introduction of a bromine atom onto the naphthoic acid skeleton imparts significant changes to its inherent properties. These changes are the direct result of bromine's electronic nature and size.

Electronic Effects: A Duality of Influence

The bromine atom exerts two opposing electronic effects on the aromatic system:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the naphthalene ring through the sigma bond. This deactivating effect reduces the overall nucleophilicity of the aromatic system.[3]

  • Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the pi-system of the naphthalene ring, donating electron density. This effect preferentially enriches the ortho and para positions relative to the bromine atom.

This duality is critical. While the inductive effect generally lowers the reactivity towards electrophilic attack compared to unsubstituted naphthoic acid, the resonance effect directs incoming electrophiles to specific positions, providing crucial regiochemical control.

Impact on Acidity

The electron-withdrawing inductive effect of bromine stabilizes the carboxylate anion formed upon deprotonation. This increased stability of the conjugate base leads to a lower pKa value, making bromo-naphthoic acids generally more acidic than their unsubstituted counterparts. For instance, 6-bromo-2-naphthoic acid has a predicted pKa of approximately 4.06, indicating a slightly stronger acidic character.[4][5] This modulation of acidity can be critical in biological systems, affecting properties like solubility, membrane permeability, and receptor binding interactions.

Steric Effects

The bromine atom is significantly larger than a hydrogen atom. Its steric bulk can influence the approach of reagents, particularly at positions adjacent (peri or ortho) to the substituent.[3][6] For example, in 8-bromo-1-naphthoic acid, the bromine atom and the carboxylic acid group are in close proximity, which can influence the conformation of the carboxyl group and hinder reactions at both sites.[7][8] This steric hindrance can be exploited to direct reactions to less hindered positions or to create molecules with specific, rigid three-dimensional structures.

Table 1: Physicochemical Properties of Representative Bromo-Naphthoic Acids
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKa
1-Bromo-2-naphthoic acid20717-79-7C₁₁H₇BrO₂251.08--
6-Bromo-2-naphthoic acid5773-80-8C₁₁H₇BrO₂251.08294-2954.06 ± 0.30
8-Bromo-1-naphthoic acid1729-99-3C₁₁H₇BrO₂251.08173-174-

Data sourced from multiple references.[4][5][7][9]

The Bromine Atom as a Versatile Synthetic Handle

The most profound role of the bromine substituent is its function as an exceptionally versatile reactive site, particularly for the construction of new carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond is a prime substrate for a multitude of transition-metal-catalyzed cross-coupling reactions.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products High-Value Products BNA Bromo-Naphthoic Acid (Key Intermediate) Suzuki Suzuki (R-B(OH)₂) BNA->Suzuki C-C bond Heck Heck (Alkene) BNA->Heck C-C bond Sonogashira Sonogashira (Alkyne) BNA->Sonogashira C-C bond Buchwald Buchwald-Hartwig (Amine/Amide) BNA->Buchwald C-N bond Pharma Pharmaceuticals (e.g., Adapalene) Suzuki->Pharma Agro Agrochemicals Heck->Agro Materials Advanced Materials (OLEDs, Photovoltaics) Sonogashira->Materials Buchwald->Pharma

Caption: Logical workflow from bromo-naphthoic acid to diverse applications via cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most important transformation for bromo-naphthoic acids.[10][11] The bromine atom serves as the electrophilic partner, readily undergoing oxidative addition to a Palladium(0) catalyst. This reaction is fundamental to creating biaryl structures, which are prevalent in pharmaceuticals. A prime example is the synthesis of Adapalene, a third-generation retinoid used to treat acne, where 6-bromo-2-naphthoic acid (or its methyl ester) is a key intermediate.[4][12][]

Other Key Cross-Coupling Reactions
  • Heck Coupling: Forms C-C bonds by coupling with alkenes.

  • Sonogashira Coupling: Forms C-C bonds by coupling with terminal alkynes, essential for creating rigid, linear structures used in materials science.[14]

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines or amides, a cornerstone of modern medicinal chemistry for introducing nitrogen-containing functional groups.[14]

The reliability and broad scope of these reactions make bromo-naphthoic acid a preferred building block for constructing diverse molecular libraries for drug discovery screening.[15]

Experimental Protocols: A Self-Validating System

The value of a synthetic intermediate is directly tied to the robustness of its preparation and subsequent reactions. Here, we provide validated, step-by-step methodologies.

Protocol 1: Synthesis of 6-Bromo-2-Naphthoic Acid via Saponification

This protocol describes the hydrolysis of the corresponding methyl ester, a common and high-yielding method for accessing the carboxylic acid. The reaction's completion is easily monitored by the transition from a suspension to a homogeneous solution.

Objective: To synthesize 6-bromo-2-naphthoic acid from methyl 6-bromo-2-naphthalenecarboxylate.

Materials:

  • Methyl 6-bromo-2-naphthalenecarboxylate (10.0 mmol, 2.7 g)

  • Potassium hydroxide (20.0 mmol, 1.1 g)

  • Methanol (50 mL)

  • 10% Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Combine methyl 6-bromo-2-naphthalenecarboxylate and methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add potassium hydroxide to the suspension.

  • Heat the mixture to 50°C with vigorous stirring. The suspension will gradually become a clear, homogeneous solution, indicating the consumption of the starting ester.

  • Maintain the reaction at 50°C for 8 hours.

  • After cooling, remove approximately two-thirds of the methanol under reduced pressure using a rotary evaporator.

  • Add 150 mL of water to the residue. Perform an extraction with ethyl acetate to remove any unreacted ester. Discard the organic phase.

  • Cool the aqueous phase in an ice bath and acidify to pH 3 with 10% H₂SO₄. A precipitate of 6-bromo-2-naphthoic acid will form.

  • Extract the aqueous phase three times with 200 mL portions of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield pure 6-bromo-2-naphthalenecarboxylic acid. (Typical yield: ~84%).[16]

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for the palladium-catalyzed coupling of a bromo-naphthoic acid derivative with a boronic acid partner.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - Bromo-naphthoic acid deriv. - Boronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) Inert Degas & Purge with N₂ or Ar Start->Inert Heat Heat to Reflux (e.g., 80-100°C) Monitor by TLC/LC-MS Inert->Heat Quench Cool & Quench (Add Water) Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a biaryl compound from a bromo-naphthoic acid derivative.

Materials:

  • Bromo-naphthoic acid derivative (e.g., methyl 6-bromo-2-naphthoate) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., aqueous 2M K₂CO₃) (2.0 equiv)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a Schlenk flask, add the bromo-naphthoic acid derivative, arylboronic acid, and palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add the solvent, followed by the aqueous base solution, via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion and Future Outlook

The bromine substituent is a powerful tool for modulating the reactivity and synthetic utility of naphthoic acid. Its electron-withdrawing nature enhances acidity, while its role as an exceptional leaving group in palladium-catalyzed cross-coupling reactions provides a robust platform for molecular diversification. This strategic functionalization has proven indispensable in the development of pharmaceuticals like Adapalene and is of growing importance in material science for creating novel organic electronics.[4][][17]

For researchers and drug development professionals, a deep, mechanistic understanding of the role of the bromine atom is not merely academic; it is a practical necessity. It allows for the rational design of synthetic routes, the efficient construction of complex molecules, and ultimately, the acceleration of innovation in the chemical sciences. As catalytic methods continue to evolve, the utility of the humble bromine substituent on scaffolds like naphthoic acid is set to expand even further, solidifying its role as a cornerstone of modern organic synthesis.

References

7-Bromo-1-naphthoic Acid and its Structural Analogs: A Synthetic and Application-Focused Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides an in-depth exploration of 7-Bromo-1-naphthoic acid, a versatile building block in medicinal chemistry and materials science. We will dissect its chemical properties, detail robust synthetic protocols, and explore the landscape of its structural analogs. The narrative is designed to move beyond simple procedural steps, focusing on the underlying chemical principles and strategic considerations that drive experimental design and application in modern research and development.

Core Concepts: The Naphthoic Acid Scaffold

The naphthalene ring system, composed of two fused benzene rings, is a privileged structure in medicinal chemistry.[1] Its rigid, planar, and lipophilic nature provides an excellent scaffold for orienting functional groups in three-dimensional space to interact with biological targets. The addition of a carboxylic acid group to form naphthoic acid introduces a key functional handle for forming amides, esters, and other derivatives, while also providing a potential point of ionic interaction or hydrogen bonding.[1][2]

This compound (CAS: 51934-39-5) is an aromatic carboxylic acid characterized by a naphthalene backbone with a bromine atom at the 7-position and a carboxylic acid group at the 1-position.[1][3] This specific substitution pattern imbues the molecule with a unique combination of reactivity and structural properties that are highly valuable in chemical synthesis.

Physicochemical Properties and Structural Rationale

The properties of this compound are a direct consequence of its constituent parts. The naphthalene core confers significant hydrophobicity, while the carboxylic acid group increases solubility in polar solvents and provides an acidic handle.[1] The bromine atom at the 7-position is particularly influential:

  • Electronic Effects : As a halogen, bromine is an electron-withdrawing group, which deactivates the aromatic system towards further electrophilic substitution.[4]

  • Steric Hindrance : The size of the bromine atom can sterically influence the molecule's interaction with biological receptors or catalysts.[4]

  • Synthetic Handle : Most importantly, the carbon-bromine bond serves as a highly effective leaving group in transition-metal-catalyzed cross-coupling reactions, providing a reliable anchor point for constructing more complex molecules.[4]

A comparative summary of key properties for this compound and its analogs is presented below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
This compound 51934-39-5C₁₁H₇BrO₂251.08Bromine at C-7
1-Naphthoic acid 86-55-5C₁₁H₈O₂172.18Unsubstituted parent compound
8-Bromo-1-naphthoic acid 1729-99-3C₁₁H₇BrO₂251.08Bromine at C-8 (peri position)
4-Fluoro-1-naphthoic acid 350-66-3C₁₁H₇FO₂190.17Fluorine at C-4
4-Chloro-1-naphthoic acid 41366-93-6C₁₁H₇ClO₂206.63Chlorine at C-4

Synthesis and Chemical Reactivity

The synthesis of this compound and its analogs is a well-established process, yet understanding the rationale behind the chosen methodologies is key to achieving high yields and purity.

Foundational Synthesis: Preparation of 1-Naphthoic Acid

The parent scaffold, 1-naphthoic acid, is the logical starting point. While it can be synthesized through various means, including the oxidation of 1-methylnaphthalene, a classic and reliable laboratory method involves the Grignard reaction.[5][6]

G cluster_0 Grignard Reagent Formation cluster_1 Carboxylation cluster_2 Acidification & Workup 1-Bromonaphthalene 1-Bromonaphthalene Grignard_Reagent 1-Naphthylmagnesium bromide 1-Bromonaphthalene->Grignard_Reagent  + Mg_turnings Mg turnings (Anhydrous Ether) Mg_turnings->Grignard_Reagent Intermediate Magnesium salt intermediate Grignard_Reagent->Intermediate Reacts with CO2 Carbon Dioxide (CO₂) CO2->Intermediate Final_Product 1-Naphthoic Acid Intermediate->Final_Product Protonation Acid H₃O⁺ (Acid) Acid->Final_Product

Caption: Workflow for the synthesis of 1-Naphthoic acid via Grignard carboxylation.

Protocol 1: Synthesis of 1-Naphthoic Acid via Grignard Reagent

  • Causality: This protocol leverages the nucleophilic character of the Grignard reagent formed from 1-bromonaphthalene. Carbon dioxide, despite being a gas, has an electrophilic carbon atom that is readily attacked by the organomagnesium compound. The reaction is conducted at low temperatures (-7°C to -2°C) to minimize side reactions, such as coupling of the Grignard reagent with unreacted 1-bromonaphthalene.[6] Anhydrous conditions are critical, as any moisture will protonate and destroy the highly reactive Grignard reagent.

  • Methodology:

    • Apparatus Setup: Assemble a three-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.

    • Grignard Formation: Place magnesium turnings in the flask and cover with anhydrous diethyl ether. Add a small amount of 1-bromonaphthalene and a crystal of iodine to initiate the reaction, which may require gentle warming.

    • Once the reaction begins (indicated by bubbling and heat), add the remaining 1-bromonaphthalene (dissolved in anhydrous ether) dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue stirring and refluxing for 30 minutes to ensure complete formation of the Grignard reagent.

    • Carboxylation: Cool the reaction mixture to -7°C using an ice-salt bath. Bubble dry carbon dioxide gas through the stirred solution, ensuring the temperature does not rise above -2°C.[6] The reaction is complete when the temperature begins to drop, indicating the cessation of the exothermic reaction.

    • Workup: Slowly add aqueous acid (e.g., H₂SO₄ or HCl) to the cooled reaction mixture to quench excess Grignard reagent and protonate the carboxylate salt.

    • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with ether. Combine the organic extracts and wash with a sodium hydroxide solution to extract the acidic product as its sodium salt. Acidify the alkaline extract to precipitate the crude 1-naphthoic acid. The crude product can be purified by recrystallization from a suitable solvent like toluene.[6]

Regioselective Synthesis of this compound

The primary route to this compound is the regioselective bromination of 1-naphthoic acid.[4] The choice of brominating agent and reaction conditions is paramount to achieving the desired C-7 isomer.

  • Mechanistic Rationale: The reaction proceeds via electrophilic aromatic substitution. The carboxylic acid group (-COOH) is a deactivating, meta-directing group for the ring to which it is attached. However, its influence extends to the second, unsubstituted ring. It deactivates the peri-position (C-8) and directs the incoming electrophile (Br⁺) to the C-5 and C-7 positions. The C-7 position is generally favored, leading to the desired product. Using a strong electrophile generated in situ is necessary to overcome the deactivating effect of the carboxyl group.[4]

G Start 1-Naphthoic Acid Reaction Electrophilic Aromatic Substitution (0-25°C) Start->Reaction Reagents Br₂ or NaBr + Oxidizing Agent (Oxone) in Acetic Acid Reagents->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Final Final Product (Yield: ~70-85%) Purification->Final G cluster_0 Reactants cluster_1 Catalytic Cycle Conditions A This compound (Aryl Halide) Product 7-Aryl-1-naphthoic acid (Biaryl Product) A->Product Suzuki Coupling B Arylboronic Acid (Coupling Partner) B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Aqueous Base (e.g., Na₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Ethanol/H₂O) Solvent->Product

References

Methodological & Application

Synthesis of 7-Bromo-1-naphthoic Acid from 1-Naphthoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-1-naphthoic acid is a valuable halogenated aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure, featuring a naphthalene core with a bromine atom at the 7-position and a carboxylic acid at the 1-position, allows for diverse chemical modifications. The bromine atom can act as a leaving group in cross-coupling reactions, while the carboxylic acid moiety offers a handle for esterification and amidation.[1] This application note provides a detailed protocol for the regioselective synthesis of this compound via the electrophilic bromination of 1-naphthoic acid. The document outlines the mechanistic principles governing the reaction's selectivity, a step-by-step experimental procedure, and methods for product characterization and safety considerations.

Mechanistic Insights: The Rationale Behind Regioselectivity

The synthesis of this compound from 1-naphthoic acid is achieved through an electrophilic aromatic substitution (SEAr) reaction. The regioselectivity of this reaction, which is the preferential substitution at the 7-position, is a consequence of the electronic properties of the naphthalene ring system and the directing effect of the carboxylic acid substituent.

The carboxylic acid group is an electron-withdrawing group and, in benzene chemistry, is known to be a meta-director. However, in the bicyclic naphthalene system, the directing effects are more complex. The carboxylic acid group at the C1 position deactivates the ring to which it is attached, making the second, unsubstituted ring more susceptible to electrophilic attack. Within the unsubstituted ring, the positions are not all equally reactive. The attack of the electrophile (Br+) at the C7 position (para to the C1 of the other ring) leads to a more stable carbocation intermediate compared to attacks at other positions. This increased stability is due to a greater number of resonance structures that can delocalize the positive charge without disrupting the aromaticity of the adjacent ring containing the deactivating carboxylic acid group. This ultimately directs the bromination to the 7-position.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

SynthesisWorkflow Reagents Reagents: 1-Naphthoic Acid Sodium Bromide Oxone Acetic Acid Reaction Reaction Setup: - Dissolve 1-naphthoic acid and NaBr in acetic acid. - Cool the mixture to 0°C. - Add Oxone portion-wise. Reagents->Reaction 1. Mixing Workup Aqueous Work-up: - Quench with sodium sulfite solution. - Extract with ethyl acetate. - Wash with brine. Reaction->Workup 2. Reaction & Quenching Purification Purification: - Dry organic layer over Na2SO4. - Concentrate under reduced pressure. - Recrystallize from ethanol/water. Workup->Purification 3. Isolation Characterization Characterization: - Melting Point - 1H NMR - 13C NMR - IR Spectroscopy Purification->Characterization 4. Analysis

Caption: A schematic overview of the synthesis process for this compound.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
1-Naphthoic AcidC₁₁H₈O₂172.181.72 g (10 mmol)
Sodium BromideNaBr102.891.23 g (12 mmol)
Oxone®2KHSO₅·KHSO₄·K₂SO₄614.763.69 g (6 mmol)
Glacial Acetic AcidCH₃COOH60.0550 mL
Ethyl AcetateC₄H₈O₂88.11As needed
Saturated Sodium Sulfite SolutionNa₂SO₃126.04As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed
Brine (Saturated NaCl solution)NaCl58.44As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
EthanolC₂H₅OH46.07As needed
Deionized WaterH₂O18.02As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthoic acid (1.72 g, 10 mmol) and sodium bromide (1.23 g, 12 mmol) in 50 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Oxidant: While maintaining the temperature between 0 and 5 °C, add Oxone® (3.69 g, 6 mmol) portion-wise over a period of 30 minutes. The reaction mixture may turn a yellowish color.

  • Reaction: Continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing 150 mL of ice-water. Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite until the yellow color disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acetic acid, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethanol and water to yield this compound as a solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by the following analytical methods:

PropertyExpected Value
Appearance Off-white to beige solid[2]
Melting Point 231-233 °C[2]
Molecular Formula C₁₁H₇BrO₂[2]
Molecular Weight 251.08 g/mol [3]

Spectroscopic Data:

  • 13C NMR (DMSO-d6, 101 MHz): The 13C NMR spectrum is expected to show 11 distinct signals for the carbon atoms of the naphthalene ring and the carboxylic acid group. The carbonyl carbon should appear around 168-172 ppm. The carbon attached to the bromine atom would be expected in the range of 120-130 ppm.

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid around 2500-3300 cm-1 and a sharp C=O stretch around 1680-1710 cm-1.

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1-Naphthoic Acid: May cause skin, eye, and respiratory tract irritation.

  • Sodium Bromide: Handle with care.

  • Oxone®: A strong oxidizing agent. Avoid contact with combustible materials.

  • Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. The vapors are irritating to the respiratory system.

  • Ethyl Acetate: Flammable liquid and vapor. Causes serious eye irritation.

All waste materials should be disposed of in accordance with institutional and local environmental regulations.

Conclusion

The protocol described in this application note provides a reliable and regioselective method for the synthesis of this compound from 1-naphthoic acid. The key to the high selectivity of this reaction lies in the electronic directing effects of the carboxylic acid substituent on the naphthalene ring system. This synthetic route offers an efficient means to access a valuable building block for further chemical transformations in the fields of medicinal chemistry and materials science.

References

Application Notes & Protocols: Strategic Implementation of 7-Bromo-1-naphthoic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Naphthoic Acid Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[1][2]

This guide focuses on a specific and highly valuable building block: 7-Bromo-1-naphthoic acid . This substrate combines the rigid, planar naphthalene core with two distinct functional handles: a bromine atom, which serves as the electrophilic partner in the coupling, and a carboxylic acid group, which provides a site for further derivatization (e.g., amidation, esterification) or can modulate the final compound's physicochemical properties.[3][4] However, the presence of the acidic proton on the carboxylic acid introduces specific challenges that require careful consideration in protocol design. This document provides a detailed exploration of the reaction mechanism, key parameter optimization, a robust experimental protocol, and troubleshooting strategies for the successful application of this compound in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this mechanism is paramount to rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[1] The electron-withdrawing nature of the carboxylic acid group on the naphthalene ring can facilitate this step.[2][3]

  • Transmetalation: This step requires the activation of the organoboron reagent (e.g., a boronic acid) by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species.[7][8] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diarylpalladium(II) intermediate.

  • Reductive Elimination: The final step involves the collapse of the diarylpalladium(II) intermediate, forming the new carbon-carbon bond in the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_input1 cluster_input2 cluster_output pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-Br (Naphthoyl-Pd Complex) pd0->pd_complex diaryl_pd Ar-Pd(II)L₂-Ar' (Diaryl-Pd Complex) pd0->diaryl_pd Oxidative Addition oxidative_addition->pd_complex pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_complex->diaryl_pd transmetalation->diaryl_pd diaryl_pd->pd0 diaryl_pd->pd_complex Transmetalation reductive_elimination Reductive Elimination product_output Coupled Product reductive_elimination->pd0 aryl_bromide This compound boronic_acid Ar'-B(OH)₂ + Base product Coupled Product aryl_bromide_input This compound boronic_acid_input Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Parameters & Causality in Experimental Design

The success of coupling this compound hinges on the judicious selection of four key components. The presence of the carboxylic acid is a critical consideration that informs every choice.

The Substrate Challenge: The Carboxylic Acid Group

The acidic proton of the carboxylic acid introduces a complication not present with neutral aryl halides.

  • Base Consumption: The carboxylic acid will be deprotonated by the base in the reaction mixture. Therefore, at least one extra equivalent of base is required to neutralize the substrate before the base can participate in the catalytic cycle.[9]

  • Catalyst Inhibition: The resulting naphthoate anion can potentially coordinate to the palladium center. This coordination can sometimes stabilize and deactivate the catalyst, hindering its activity.[9]

  • Solubility: The formation of a carboxylate salt dramatically alters the solubility of the starting material, which can affect reaction kinetics, especially in biphasic solvent systems.[9]

Parameter Selection Table
ParameterRecommended Choices & Rationale
Palladium Catalyst Pd(PPh₃)₄ (0.5-5 mol%): A reliable Pd(0) source, often effective for aryl bromides.[10] Pd(OAc)₂ / Ligand (1-5 mol%): A common Pd(II) precursor that is reduced in situ. Requires a phosphine ligand.[11][12] Buchwald Precatalysts (e.g., SPhos, XPhos) (1-3 mol%): Highly active catalysts that are robust and often effective for challenging substrates, including those with potentially coordinating functional groups.[13][14]
Phosphine Ligand Triphenylphosphine (PPh₃): A standard, cost-effective ligand. Bulky, Electron-Rich Ligands (e.g., SPhos, RuPhos, P(t-Bu)₃): These ligands accelerate both oxidative addition and reductive elimination, often leading to higher yields and faster reactions, especially with sterically hindered or electronically challenging substrates.[14]
Base K₃PO₄ (Potassium Phosphate): A strong base that is often effective in difficult couplings. Its use is well-documented.[13] K₂CO₃ (Potassium Carbonate): A common, effective, and economical choice.[15] Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base, known for its high solubility in organic solvents.[16] Stoichiometry is critical: Use ≥2.5 equivalents to ensure neutralization of the naphthoic acid and subsequent catalysis.
Solvent System Dioxane / H₂O (e.g., 4:1 v/v): A classic biphasic system. Water helps dissolve the inorganic base, facilitating its role in the catalytic cycle.[17] Toluene / H₂O: A common alternative to dioxane. DMF or Acetonitrile / H₂O: Polar aprotic solvents that can enhance the solubility of polar substrates and salts.[18] Crucial Step: All solvents must be rigorously degassed to prevent oxygen from oxidizing the Pd(0) catalyst and causing homocoupling of the boronic acid.[2]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Experimental Workflow Diagram

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Materials & Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Hydrochloric Acid (HCl, 1M solution)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Model Reaction Setup
ReagentMol. Wt. ( g/mol )Equiv.Amount (mmol)Mass/Volume
This compound251.081.01.0251 mg
Phenylboronic acid121.931.21.2146 mg
Pd(PPh₃)₄1155.560.030.0335 mg
K₃PO₄212.273.03.0637 mg
1,4-Dioxane---8.0 mL
Water---2.0 mL
Step-by-Step Protocol
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered K₃PO₄ (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[19]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (to achieve a final concentration of ~0.1 M with respect to the limiting reagent) and degassed water. For the model reaction, this would be 8 mL of dioxane and 2 mL of water.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

Work-up and Purification Protocol
  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Acidification: Dilute the reaction mixture with ethyl acetate (~20 mL). Carefully acidify the aqueous layer by adding 1M HCl dropwise until the pH is ~2-3. This crucial step protonates the carboxylate product, rendering it soluble in the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (~15 mL each).

  • Washing: Combine the organic extracts and wash them with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure coupled product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source or oxidized ligand). 2. Insufficiently degassed solvents, leading to catalyst oxidation. 3. Insufficient base to both neutralize the substrate and drive the reaction. 4. Catalyst inhibition by the carboxylate.1. Use a fresh, high-quality catalyst and ligand. Consider a more robust pre-catalyst.[14] 2. Ensure solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles. Maintain a positive inert gas pressure. 3. Increase the equivalents of base to 3.0 or higher. 4. Switch to a different catalyst/ligand system (e.g., a Buchwald ligand) known for tolerance to functional groups.[13]
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent before it can transmetalate. This is often promoted by excess water or heat.1. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[2] 2. Minimize the amount of water in the reaction or reduce the reaction temperature if possible. 3. Use a stronger, non-nucleophilic base like K₃PO₄.
Homocoupling of Boronic Acid Two boronic acid molecules couple to form a biaryl byproduct. This is often caused by the presence of oxygen.1. Rigorously exclude oxygen from the reaction.[2] 2. Ensure the Pd(0) source is of high quality; residual Pd(II) can promote homocoupling.
Incomplete Reaction Steric hindrance from a bulky boronic acid or deactivation of the catalyst over time.1. Increase the reaction temperature or time. 2. Switch to a more active catalyst system with bulkier, more electron-rich ligands (e.g., XPhos, SPhos) which can accelerate the reductive elimination of sterically demanding products.[14]

References

7-Bromo-1-naphthoic Acid: A Keystone Intermediate for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Naphthalene Scaffold

In the landscape of modern drug discovery, the naphthalene ring system stands as a privileged scaffold. Its rigid, planar, and lipophilic nature provides an ideal framework for designing molecules that can effectively interact with biological targets.[1] Derivatives of 1-naphthoic acid, in particular, are integral to the synthesis of a multitude of biologically active compounds.[1][2] Among these, 7-Bromo-1-naphthoic acid has emerged as a particularly versatile and valuable intermediate for the construction of complex pharmaceutical agents, including potent enzyme inhibitors for oncology.

This guide provides an in-depth exploration of this compound as a key building block in pharmaceutical synthesis. We will detail its synthesis, physicochemical properties, and its application in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions that are the cornerstones of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable laboratory protocols.

Physicochemical Properties and Strategic Advantages

This compound is an aromatic carboxylic acid featuring a naphthalene backbone substituted with a bromine atom at the 7-position and a carboxylic acid at the 1-position.[3] This specific arrangement of functional groups imparts a unique combination of reactivity and stability, making it an ideal precursor for multi-step synthetic campaigns.

PropertyValueSource
IUPAC Name 7-bromonaphthalene-1-carboxylic acid[2]
CAS Number 51934-39-5[4][5]
Molecular Formula C₁₁H₇BrO₂[2][6]
Molecular Weight 251.08 g/mol [2][4]
Melting Point 173–174°C[2]
Appearance Solid[6]
Key Reactive Sites Carboxylic Acid (Position 1), Aryl Bromide (Position 7)

The strategic utility of this molecule is rooted in its two distinct functional handles:

  • The Carboxylic Acid (-COOH): This group serves as a versatile anchor for forming amide bonds, which are prevalent in drug molecules. It can be readily activated to react with a wide array of amines, enabling the introduction of diverse side chains that can modulate a compound's solubility, cell permeability, and target-binding affinity.

  • The Aryl Bromide (-Br): The bromine atom at the 7-position is a prime site for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[2] This allows for the efficient construction of complex biaryl or aryl-heteroaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[2]

This dual functionality allows for a divergent synthetic strategy, where the naphthalene core can be elaborated in a controlled, stepwise manner.

Synthesis of this compound: A Protocol

The most common and efficient method for preparing this compound is through the regioselective electrophilic bromination of 1-naphthoic acid. The carboxylic acid group acts as a directing group, favoring substitution on the adjacent ring, primarily at the para-like 7-position.[2]

Protocol 1: Regioselective Bromination of 1-Naphthoic Acid

This protocol is based on established methodologies for electrophilic aromatic substitution on naphthalene systems.[2]

Objective: To synthesize this compound with high regioselectivity and yield.

Materials:

  • 1-Naphthoic acid

  • Sodium bromide (NaBr)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthoic acid (10.0 g, 58.1 mmol) in 100 mL of glacial acetic acid. Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: To the cooled solution, add sodium bromide (7.17 g, 69.7 mmol, 1.2 eq). Stir for 10 minutes until the NaBr is fully dissolved.

  • Brominating Agent Generation: In a separate beaker, prepare a solution of Oxone (17.8 g, 29.0 mmol, 0.5 eq) in 50 mL of deionized water. Add this Oxone solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10°C. Causality Note: Oxone oxidizes bromide ions in situ to generate the electrophilic bromine species required for the substitution reaction.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature (20-25°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 100 mL of a 10% aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

Expected Yield: ~70-85%[2]

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1-Naphthoic Acid 1-Naphthoic Acid Electrophilic Bromination Electrophilic Bromination 1-Naphthoic Acid->Electrophilic Bromination NaBr + Oxone NaBr + Oxone NaBr + Oxone->Electrophilic Bromination Quenching Quenching Electrophilic Bromination->Quenching Extraction Extraction Quenching->Extraction Recrystallization Recrystallization Extraction->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis: Building Kinase Inhibitors

This compound is an exemplary starting material for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The general structure of many kinase inhibitors features a core heterocyclic scaffold linked to aryl or heteroaryl groups. The dual reactivity of our intermediate is perfectly suited for constructing such molecules.

The overall strategy involves two key transformations:

  • Amide Bond Formation: Coupling the carboxylic acid of this compound with a complex amine, often a substituted aniline or heteroaromatic amine, which will form a key part of the final drug's structure.

  • Suzuki-Miyaura Coupling: Using the bromine atom to introduce another aryl or heteroaryl moiety, which often serves to occupy a specific binding pocket in the target kinase.

Diagram of Synthetic Strategy:

G A This compound B Amide Coupling (with R¹-NH₂) A->B C 7-Bromo-N-(R¹)-naphthalene-1-carboxamide B->C D Suzuki Coupling (with R²-B(OH)₂) C->D E 7-(R²)-N-(R¹)-naphthalene-1-carboxamide (Kinase Inhibitor Scaffold) D->E

Caption: Divergent synthesis of a kinase inhibitor scaffold.

Protocol 2: Amide Coupling via Acyl Chloride Formation

This protocol details the first key step: the formation of a stable amide intermediate. The conversion of the carboxylic acid to an acyl chloride is a robust and widely used method for activating the carboxyl group for amidation.[7][8]

Objective: To synthesize a 7-bromo-naphthalene-1-carboxamide intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • An appropriate amine (e.g., 3-ethynylaniline, as a representative example)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Acyl Chloride Formation:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 g, 3.98 mmol) and 20 mL of anhydrous DCM.

    • Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF) (catalytic).

    • Slowly add oxalyl chloride (0.42 mL, 4.78 mmol, 1.2 eq) dropwise at room temperature. Causality Note: The reaction with oxalyl chloride generates the highly reactive acyl chloride. Catalytic DMF forms the Vilsmeier reagent in situ, which is the active catalyst for this transformation.

    • Stir the mixture for 2-3 hours. The reaction is complete when gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 7-bromo-1-naphthoyl chloride is used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in 20 mL of anhydrous DCM and cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve the amine (e.g., 3-ethynylaniline, 0.49 g, 4.18 mmol, 1.05 eq) and triethylamine (0.83 mL, 5.97 mmol, 1.5 eq) in 10 mL of anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure amide.

Data Presentation for Amide Coupling Reagents:

Coupling Reagent SystemGeneral ConditionsProsCons
SOCl₂ or (COCl)₂ Anhydrous, often requires base (e.g., TEA)High reactivity, cost-effectiveGenerates corrosive HCl, sensitive substrates
EDC/HOBt Mild, aqueous or organic solvent, RTHigh functional group tolerance, low side rxnsReagents can be expensive, urea byproduct
HATU/DIPEA Anhydrous organic solvent (DMF, DCM), RTVery efficient, rapid, low racemizationHigh cost, potential for side reactions

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol outlines the second key transformation, installing a (hetero)aryl group at the 7-position of the naphthalene core. The Suzuki-Miyaura reaction is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis.[6]

Objective: To couple the 7-bromo-naphthalene-1-carboxamide intermediate with a boronic acid or ester.

Materials:

  • 7-Bromo-N-(R¹)-naphthalene-1-carboxamide (from Protocol 2)

  • Aryl- or heteroarylboronic acid or pinacol ester (e.g., Pyridine-3-boronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask, condenser, magnetic stirrer, oil bath.

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the 7-bromo-naphthalene-1-carboxamide intermediate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality Note: The Pd(0) catalyst is oxygen-sensitive and an inert atmosphere is critical to prevent its degradation and ensure catalytic activity.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100°C in a preheated oil bath and stir vigorously for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the final biaryl compound.

Diagram of Suzuki-Miyaura Catalytic Cycle:

G Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ + Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

This compound represents a high-value, versatile intermediate for the synthesis of complex pharmaceutical molecules. Its orthogonal functional handles—the carboxylic acid and the aryl bromide—allow for a robust and flexible synthetic strategy, enabling the independent and sequential introduction of key pharmacophoric features. The protocols detailed herein for its synthesis, amidation, and subsequent Suzuki-Miyaura coupling provide a solid foundation for researchers engaged in the discovery and development of novel therapeutics, particularly in the field of oncology. By leveraging the unique reactivity of this keystone intermediate, medicinal chemists can efficiently construct diverse libraries of complex molecules to accelerate the journey from lead identification to clinical candidate.

References

Application Notes and Protocols for 7-Bromo-1-naphthoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel applications of functionalized aromatic compounds.

Introduction: The Untapped Potential of 7-Bromo-1-naphthoic Acid in Advanced Materials

This compound is an aromatic carboxylic acid built upon a stable naphthalene backbone.[1] This bifunctional molecule, characterized by a carboxylic acid group and a bromine atom at the 7-position, has traditionally been utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The carboxylic acid moiety provides a reactive handle for amidation and esterification, while the bromine atom introduces steric and electronic effects that influence molecular interactions.[1]

While its role in organic synthesis is well-established, the application of this compound in materials science remains a largely unexplored frontier. This guide aims to bridge that gap by providing detailed application notes and hypothetical, yet scientifically grounded, protocols for its use in the burgeoning fields of metal-organic frameworks (MOFs) and organic electronics. The unique combination of a coordinating carboxylic acid group and a synthetically versatile bromo group makes this compound a compelling candidate for the rational design of novel functional materials.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₁H₇BrO₂[2]
Molecular Weight 251.08 g/mol [3]
CAS Number 51934-39-5[2]
Appearance Solid[2]
Purity Typically ≥95%[3]

Application Area 1: A Novel Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[4] The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. The carboxylic acid group of this compound makes it an ideal candidate to act as a coordinating linker in MOF synthesis. Furthermore, the bromine atom can serve as a site for post-synthetic modification, allowing for the introduction of additional functionalities into the MOF structure.[5][6]

Hypothetical Protocol: Solvothermal Synthesis of a Zinc-based MOF using this compound

This protocol describes a hypothetical solvothermal synthesis of a zinc-based MOF using this compound as the organic linker. The conditions are based on general procedures for the synthesis of carboxylate-based MOFs.[4][7]

Materials:

  • This compound (≥95%)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve 50.2 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.

  • Solvothermal Reaction: Cap the vial tightly and place it in a programmable oven. Heat the mixture to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • Cooling and Crystal Collection: After the reaction is complete, cool the oven to room temperature at a rate of 5°C/min. Collect the resulting crystals by centrifugation at 5000 rpm for 10 minutes.

  • Washing: Decant the supernatant and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials. After each wash, separate the crystals by centrifugation.

  • Solvent Exchange and Activation: To remove the high-boiling point DMF from the pores of the MOF, immerse the crystals in chloroform for 24 hours, replacing the chloroform with a fresh portion every 8 hours.

  • Drying: Decant the chloroform and dry the crystals under vacuum at 150°C for 12 hours to obtain the activated MOF.

Characterization:

The synthesized MOF should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity. Thermogravimetric analysis (TGA) can be used to determine its thermal stability and the temperature at which the framework decomposes. Nitrogen adsorption-desorption isotherms at 77 K will reveal the porosity and surface area of the material.

Post-Synthetic Modification:

The bromine atoms on the organic linkers of the synthesized MOF can be used for post-synthetic modification. For example, a Suzuki or Sonogashira coupling reaction could be performed on the intact MOF to introduce new functional groups, thereby tuning the chemical and physical properties of the material.

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Workup and Activation cluster_product Final Product prep Dissolve this compound and Zn(NO₃)₂·6H₂O in DMF reaction Heat at 120°C for 48h prep->reaction cool Cool to RT reaction->cool centrifuge Centrifuge to collect crystals cool->centrifuge wash Wash with DMF and Ethanol centrifuge->wash activate Solvent exchange with Chloroform and activate under vacuum wash->activate mof Activated MOF activate->mof

Hypothetical workflow for the solvothermal synthesis of a MOF.

Application Area 2: A Building Block for Organic Electronics

Naphthalene-based organic molecules are widely used in the development of organic light-emitting diodes (OLEDs) and organic semiconductors due to their excellent charge transport properties and high photoluminescence quantum yields. The bromo group on this compound provides a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This allows for the straightforward synthesis of extended π-conjugated systems, which are the fundamental components of organic electronic materials.

Hypothetical Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Precursor for an Organic Semiconductor

This protocol outlines a hypothetical Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid to synthesize a more complex, conjugated molecule that could serve as a precursor for an organic semiconductor.

Materials:

  • This compound (≥95%)

  • 9-Phenyl-9H-carbazole-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (251 mg, 1.0 mmol), 9-phenyl-9H-carbazole-3-boronic acid (315 mg, 1.1 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (21 mg, 0.08 mmol).

  • Solvent and Base Addition: Add 20 mL of toluene and a solution of potassium carbonate (414 mg, 3.0 mmol) in 5 mL of water to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and stir vigorously under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 30 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization:

The structure of the synthesized molecule should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The optical and electrochemical properties, which are crucial for organic electronic applications, can be investigated using UV-Vis absorption and photoluminescence spectroscopy, as well as cyclic voltammetry.[10][11]

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Suzuki Coupling cluster_workup Workup and Purification cluster_product Final Product setup Combine this compound, boronic acid, Pd catalyst, and ligand reaction Add solvent and base, reflux under inert atmosphere setup->reaction workup Aqueous workup and extraction reaction->workup purify Column chromatography workup->purify product Conjugated Naphthalene Derivative purify->product

References

Application Notes and Protocols for Palladium-Catalyzed C-H Activation of 7-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking New Avenues in Molecular Synthesis

The strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative approach in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling methodologies. Among the array of transition metals employed for this purpose, palladium has proven to be exceptionally versatile. This guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed C-H activation of 7-Bromo-1-naphthoic acid, a substrate of significant interest in medicinal chemistry and materials science. The inherent directing capacity of the carboxylic acid group, coupled with the synthetic versatility of the bromo-substituent, makes this molecule a valuable scaffold for the construction of complex molecular architectures.

The protocols outlined herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors. We will delve into the mechanistic underpinnings of the transformation, offer step-by-step experimental procedures, and provide guidance on characterization and troubleshooting.

Mechanistic Rationale: The Concerted Metalation-Deprotonation Pathway

The palladium-catalyzed C-H activation of aromatic carboxylic acids is widely accepted to proceed through a Concerted Metalation-Deprotonation (CMD) mechanism.[1][2][3][4] This pathway is particularly favored for high-valent, late transition metals like Palladium(II).[1] The carboxylic acid moiety of this compound plays a crucial role as a directing group, coordinating to the palladium center and positioning it in close proximity to the ortho C-H bond (at the C8 position).

The key steps of the catalytic cycle are as follows:

  • Coordination: The palladium pre-catalyst, typically Pd(OAc)₂, coordinates to the carboxylate of the naphthoic acid.

  • C-H Activation (CMD): This is the rate-determining step where the C-H bond is cleaved. It occurs via a six-membered transition state involving the palladium center, the ortho C-H bond, and a carboxylate ligand (often from the palladium salt or an additive) acting as an internal base to abstract the proton.[2]

  • Oxidative Addition: The resulting palladacycle intermediate reacts with an aryl halide (or other coupling partner) in an oxidative addition step, forming a Pd(IV) intermediate.

  • Reductive Elimination: The desired C-C bond is formed through reductive elimination from the Pd(IV) complex, releasing the arylated product and regenerating a Pd(II) species to re-enter the catalytic cycle.

Catalytic Cycle for C-H Arylation Pd(II) Pre-catalyst Pd(II) Pre-catalyst Coordination Complex Coordination Complex Pd(II) Pre-catalyst->Coordination Complex + this compound Palladacycle Intermediate Palladacycle Intermediate Coordination Complex->Palladacycle Intermediate C-H Activation (CMD) Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle Intermediate->Pd(IV) Intermediate + Ar-X (Oxidative Addition) Pd(IV) Intermediate->Pd(II) Pre-catalyst Regeneration Arylated Product Arylated Product Pd(IV) Intermediate->Arylated Product Reductive Elimination

Figure 1: A simplified representation of the palladium-catalyzed C-H arylation cycle.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments involved in the C-H arylation of this compound.

Part 1: Synthesis of the Palladium(II) Pre-catalyst with this compound

For enhanced reactivity and reproducibility, the preparation of a well-defined palladium pre-catalyst complex is often advantageous.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Palladium(II) acetate99.9%Commercially Available
Acetic AcidGlacialACS Grade
TolueneAnhydrousDriSolv®
HexaneACS GradeCommercially Available

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • NMR Spectrometer (400 MHz or higher)

  • Mass Spectrometer (ESI or MALDI)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv) and Palladium(II) acetate (0.5 equiv).

  • Add anhydrous toluene (to achieve a 0.1 M concentration of the naphthoic acid) followed by glacial acetic acid (2.0 equiv).

  • Stir the mixture at 80 °C for 4 hours. The solution will typically change color, indicating complex formation.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid with hexane to remove any unreacted starting materials and byproducts.

  • Dry the solid under high vacuum to yield the palladium(II) complex of this compound as a stable powder.

Characterization: The formation of the palladacycle can be confirmed by ¹H NMR spectroscopy, where a downfield shift of the aromatic protons and the disappearance of the carboxylic acid proton signal are expected. Mass spectrometry can be used to confirm the molecular weight of the complex.

Part 2: Palladium-Catalyzed C-H Arylation of this compound

This protocol outlines the direct C-H arylation at the C8 position of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Aryl IodideVariousCommercially Available
Palladium(II) acetate99.9%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousDriSolv®

Experimental Parameters:

ParameterValue
This compound1.0 equiv
Aryl Iodide1.5 equiv
Pd(OAc)₂5 mol%
PPh₃10 mol%
K₂CO₃2.0 equiv
DMF Concentration0.2 M
Temperature120 °C
Reaction Time12-24 h

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the desired aryl iodide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aryl-7-bromo-1-naphthoic acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Add_Reagents Add this compound, Aryl Iodide, Pd(OAc)₂, PPh₃, K₂CO₃ to Schlenk tube Inert_Atmosphere Evacuate and backfill with Argon (3x) Add_Reagents->Inert_Atmosphere Add_Solvent Add anhydrous DMF Inert_Atmosphere->Add_Solvent Heat_Stir Heat to 120 °C and stir for 12-24 h Add_Solvent->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool Cool to RT Monitor->Cool Extraction Dilute with EtOAc/Water, Extract organic layer Cool->Extraction Dry_Concentrate Dry over Na₂SO₄ and concentrate Extraction->Dry_Concentrate Purification Purify by column chromatography Dry_Concentrate->Purification Final_Product Final_Product Purification->Final_Product

References

Introduction: The Dual-Role Potential of 7-Bromo-1-naphthoic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 7-Bromo-1-naphthoic acid as a ligand in catalysis, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental protocols, and mechanistic insights into its use in modern synthetic chemistry.

This compound is a versatile bifunctional molecule poised for significant applications in transition metal catalysis. Its structure is unique in that it offers two distinct points of interaction for catalytic transformations. The carboxylic acid group at the C1 position can act as a coordinating ligand or a directing group, anchoring a metal catalyst to the naphthalene scaffold. Simultaneously, the bromine atom at the C7 position serves as a reactive handle for a wide array of cross-coupling reactions. This dual functionality allows for its use not merely as a passive ligand but as an active participant in the construction of complex molecular architectures.

This guide focuses on the application of the carboxylic acid moiety as an internal directing group in palladium-catalyzed C-H activation reactions, a strategy that enables the functionalization of otherwise inert C-H bonds. We will explore the mechanistic underpinnings of this process and provide a detailed protocol for a representative transformation, highlighting how this compound can be leveraged to create valuable synthetic intermediates.

Application Note I: Palladium-Catalyzed C-H Olefination at the C8-Position Directed by the Carboxylic Acid Group

Scientific Principle & Mechanistic Causality

Palladium-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. A powerful strategy to control the regioselectivity of these reactions is the use of a directing group, which positions the catalyst in proximity to a specific C-H bond. In the case of 1-naphthoic acids, the carboxylic acid group can serve as an effective directing group for the activation of the C-H bond at the C8 (peri) position.

The catalytic cycle is generally understood to proceed through a Concerted Metalation-Deprotonation (CMD) mechanism. In this pathway, the carboxylic acid first coordinates to the palladium(II) catalyst. This brings the metal center close to the C8-H bond, facilitating its cleavage through a six-membered transition state. This step forms a five-membered palladacycle intermediate, which is a key reactive species in the catalytic cycle. The palladacycle can then react with a coupling partner, such as an alkene (in a Mizoroki-Heck type reaction), to form the new C-C bond.

The use of a bulky carboxylic acid as an external ligand has been shown to influence site selectivity in C-H activation reactions, underscoring the critical role of the carboxylate group in the C-H cleavage step. In our case, this compound acts as its own directing group, guiding the functionalization to the C8 position.

Catalytic_Cycle_CH_Olefination cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output A Pd(II) Precatalyst (e.g., Pd(OAc)₂) B [Pd(II)-Naphthoate Complex] A->B Ligand Exchange with This compound C Palladacycle Intermediate (C-H Activation) B->C Concerted Metalation- Deprotonation (CMD) at C8-H D Alkene Coordination C->D + Alkene E Migratory Insertion D->E F β-Hydride Elimination E->F G Reductive Elimination (Releases Product) F->G Regenerates Pd(II) G->B Re-entry into cycle Product C8-Olefinated Product G->Product NaphthoicAcid This compound NaphthoicAcid->B Alkene Alkene (e.g., Ethyl Acrylate) Alkene->D Oxidant Oxidant (e.g., Ag₂CO₃) Oxidant->G Oxidant regenerates active catalyst caption Fig. 1: Proposed Catalytic Cycle for C8-H Olefination.

Fig. 1: Proposed Catalytic Cycle for C8-H Olefination.

Experimental Protocol: C8-H Olefination of this compound with Ethyl Acrylate

This protocol is adapted from established procedures for palladium-catalyzed C-H functionalization of aromatic carboxylic acids and cascade reactions involving bromo-naphthoic acid derivatives. It provides a robust starting point for the synthesis of C8-alkenylated-7-bromo-1-naphthoic acid derivatives.

Materials and Reagents
  • This compound (Substrate)

  • Palladium(II) acetate (Pd(OAc)₂, Catalyst)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄Phen, Ligand)

  • Silver carbonate (Ag₂CO₃, Oxidant)

  • Potassium persulfate (K₂S₂O₈, Co-oxidant)

  • Ethyl acrylate (Coupling Partner)

  • Trifluoroacetic acid (TFA, Solvent)

  • Dichloromethane (DCM, for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure

The following workflow outlines the key steps for the catalytic reaction.

Fig. 2: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (125.5 mg, 0.5 mmol, 1.0 equiv.), palladium(II) acetate (11.2 mg, 0.05 mmol, 10 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (17.7 mg, 0.075 mmol, 15 mol%), silver carbonate (137.9 mg, 0.5 mmol, 1.0 equiv.), and potassium persulfate (270.3 mg, 1.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add trifluoroacetic acid (2.0 mL) followed by ethyl acrylate (162 µL, 1.5 mmol, 3.0 equiv.) via syringe.

  • Reaction: Place the sealed tube into a preheated oil bath at 120 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 20 mL of dichloromethane (DCM) and filter it through a pad of Celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure product.

Quantitative Data & Expected Outcome

The following table summarizes the key parameters and expected outcomes for this protocol, based on analogous C-H activation reactions reported in the literature.

ParameterValue/RangeRationale/Justification
Catalyst Loading 5-10 mol%Standard loading for challenging C-H activation reactions to ensure efficient turnover.
Ligand Me₄PhenThe phenanthroline ligand can stabilize the palladium catalyst at high temperatures.
Oxidant Ag₂CO₃ / K₂S₂O₈A combination of silver salt and a persulfate is often used to facilitate the Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle by re-oxidizing the active catalyst.
Solvent Trifluoroacetic Acid (TFA)TFA can serve as both a solvent and a proton source, which can be beneficial in CMD-type mechanisms.
Temperature 100-120 °CC-H activation is often the rate-determining step and typically requires elevated temperatures to overcome the activation barrier.
Expected Yield 50-70%Based on yields for similar palladium-catalyzed cascade reactions involving C-H activation.
Characterization of the Product

The structure of the resulting product, ethyl (E)-3-(7-bromo-8-carboxy-1-naphthyl)acrylate, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and stereochemistry of the molecule. The appearance of new signals corresponding to the vinyl protons of the acrylate moiety and the disappearance of the C8-H proton signal would be key indicators.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.

Future Perspectives & Broader Applications

The successful C-H olefination of this compound creates a highly valuable, trifunctionalized building block. The product contains three distinct functional groups ripe for further elaboration:

  • The Carboxylic Acid: Can be converted into esters, amides, or other derivatives.

  • The Acrylate Moiety: Can undergo a variety of transformations, including Michael additions, hydrogenations, or participation in cycloaddition reactions.

  • The Bromo Substituent: Remains available for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, alkynyl, or amino groups at the C7 position.

This sequential functionalization strategy, beginning with C-H activation directed by the native carboxylic acid and followed by cross-coupling at the halogenated site, provides a powerful and efficient route to complex, poly-substituted naphthalene scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science.

protocol for esterification and amidation of 7-Bromo-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 7-Bromo-1-naphthoic Acid Derivatives

Abstract

This compound is a versatile bifunctional molecule, incorporating a reactive carboxylic acid and a synthetically adaptable aryl bromide.[1] Its derivatives, particularly esters and amides, are significant scaffolds in medicinal chemistry and materials science. This application note provides a comprehensive guide for researchers, detailing reliable and reproducible protocols for the synthesis of esters and amides from this compound. We present four distinct, field-proven methods: two for esterification (Fischer-Speier and Steglich) and two for amidation (carbodiimide-mediated and a two-step acyl chloride route). The causality behind procedural choices, mechanistic insights, and troubleshooting strategies are discussed to empower scientists in their synthetic endeavors.

Chemical Principles & Mechanistic Overview

The synthetic utility of this compound stems from the carboxylic acid group, which can be readily converted into a variety of functional derivatives. The choice of synthetic method depends on the stability of the coupling partners (alcohol or amine) and the desired reaction conditions.

Esterification Mechanisms

Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] The reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[3][4] While cost-effective, the requisite strong acid and high temperatures make it unsuitable for sensitive or sterically hindered substrates.[5]

Steglich Esterification: A milder alternative that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] DMAP then acts as an acyl transfer agent, forming an even more reactive acylpyridinium species that is readily attacked by the alcohol.[5][7] This method is highly effective for sterically demanding alcohols and acid-labile substrates.[8][9]

Steglich_Esterification RCOOH This compound O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea ROH Alcohol (R'-OH) Ester Ester Product ROH->Ester DMAP DMAP (cat.) Acylpyridinium N-Acylpyridinium Ion DMAP->Acylpyridinium O_Acylisourea->Acylpyridinium + DMAP - DCU DCU Dicyclohexylurea (DCU) Acylpyridinium->Ester + R'-OH - DMAP

Caption: Mechanism of Steglich Esterification.

Amidation Mechanisms

Directly reacting a carboxylic acid and an amine is often ineffective due to the formation of a stable ammonium carboxylate salt.[10] Therefore, activation of the carboxylic acid is necessary.

Carbodiimide-Mediated Amidation: Similar to the Steglich esterification, carbodiimides (DCC or EDC) are widely used to facilitate amide bond formation.[10] The reaction proceeds through an O-acylisourea intermediate.[11][12] To suppress side reactions, such as the formation of an N-acylurea, and to minimize racemization when using chiral substrates, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[13][14][15] HOBt traps the O-acylisourea to form a more stable, yet highly reactive, HOBt-ester, which then cleanly reacts with the amine.[13]

EDC_Amidation RCOOH This compound O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Amine Amine (R'R''NH) Amide Amide Product Amine->Amide HOBt HOBt HOBt_Ester Active HOBt-Ester HOBt->HOBt_Ester O_Acylisourea->HOBt_Ester + HOBt EDU EDC Urea Byproduct O_Acylisourea->EDU Hydrolysis or Amine Reaction HOBt_Ester->Amide + Amine - HOBt

Caption: Mechanism of EDC/HOBt Mediated Amidation.

Amidation via Acyl Chloride: This is a highly reliable two-step method. First, the carboxylic acid is converted to a more electrophilic acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[16][17] The resulting acyl chloride is then reacted with the amine, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[18] This method is particularly effective for unreactive or electron-deficient amines.[13]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and many reagents listed are irritants. Thionyl chloride and oxalyl chloride are corrosive and react violently with water.[17][19] Carbodiimides like DCC are potent allergens.[15]

Protocol 1: Fischer-Speier Esterification (e.g., Methyl Ester)

This protocol is suitable for simple, non-sterically hindered primary or secondary alcohols.

Reagents & Materials
This compound
Methanol (or other simple alcohol), anhydrous
Sulfuric acid (H₂SO₄), concentrated
Dichloromethane (DCM)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the alcohol (e.g., methanol, can serve as the solvent, ~20-40 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (for methanol, ~65°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 4-12 hours.[2]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude ester by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or column chromatography.[20]

Protocol 2: Steglich Esterification (e.g., tert-Butyl Ester)

This mild protocol is ideal for acid-sensitive or sterically hindered alcohols.[6][8]

Reagents & Materials
This compound
Alcohol (e.g., tert-butanol)
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM), anhydrous
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-18 hours.[9]

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[20]

Protocol 3: Carbodiimide-Mediated Amidation

A versatile and widely used method for a broad range of amines.

Reagents & Materials
This compound
Amine (primary or secondary)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-Hydroxybenzotriazole (HOBt)
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, if using an amine salt)
Saturated ammonium chloride (NH₄Cl) solution
Round-bottom flask, magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add the desired amine (1.1 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 eq).

  • Cool the mixture to 0°C.

  • Add EDC (1.2 eq) portion-wise, keeping the temperature below 5°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic phase sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or flash column chromatography.[21][22]

Protocol 4: Two-Step Amidation via Acyl Chloride

A robust protocol for challenging couplings, including with electron-poor amines.[13]

Reagents & Materials
This compound
Thionyl chloride (SOCl₂) or Oxalyl chloride with cat. DMF
Amine (primary or secondary)
Triethylamine (TEA) or Pyridine
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Round-bottom flasks, reflux condenser, magnetic stirrer

Step A: Formation of 7-Bromo-1-naphthoyl chloride

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (e.g., NaOH solution).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq), which can also act as the solvent.[17]

  • Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[19]

  • Cool the reaction to room temperature and carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces). The crude acyl chloride is often used directly in the next step.

Step B: Amide Coupling

  • Dissolve the crude 7-Bromo-1-naphthoyl chloride from Step A in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the acyl chloride solution to 0°C.

  • Add the amine solution dropwise to the acyl chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.[21]

Data Summary and Expected Results

The following table summarizes typical reaction parameters. Yields are highly dependent on the specific alcohol or amine used.

ProtocolCoupling PartnerKey ReagentsSolventTemp.Typical TimeYield Range
1. Fischer Simple AlcoholH₂SO₄ (cat.)Excess AlcoholReflux4-12 h60-90%
2. Steglich Hindered AlcoholDCC/EDC, DMAP (cat.)DCM0°C to RT4-18 h70-95%
3. Carbodiimide Primary/Secondary AmineEDC, HOBtDMF or DCM0°C to RT12-24 h65-95%
4. Acyl Chloride Unreactive AmineSOCl₂, TEADCM0°C to RT2-6 h75-98%

Characterization: Successful synthesis should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR: Appearance of new signals corresponding to the ester alkyl group (-OCH₃, -OC(CH₃)₃) or amide N-alkyl/aryl groups, along with characteristic shifts in the aromatic region.

  • Mass Spectrometry (MS): Observation of the correct molecular ion peak for the desired product.

  • Infrared (IR) Spectroscopy: Shift of the carbonyl (C=O) stretch from the carboxylic acid (~1700 cm⁻¹) to the ester (~1735 cm⁻¹) or amide (~1650 cm⁻¹) region.

Overall Synthetic Workflow

workflow cluster_ester Esterification Pathways cluster_amide Amidation Pathways Start This compound P1 Protocol 1: Fischer-Speier (Alcohol, H+) Start->P1 P2 Protocol 2: Steglich (Alcohol, DCC, DMAP) Start->P2 P3 Protocol 3: Carbodiimide (Amine, EDC, HOBt) Start->P3 P4_step1 Protocol 4 (Step A): Acyl Chloride Formation (SOCl₂) Start->P4_step1 Ester_Product Ester Derivatives P1->Ester_Product P2->Ester_Product Amide_Product Amide Derivatives P3->Amide_Product P4_step2 Protocol 4 (Step B): Amine Coupling P4_step1->P4_step2 Intermediate P4_step2->Amide_Product

Caption: Synthetic pathways from this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagents (e.g., wet solvent/reagents).2. Insufficient activation (e.g., low temperature, not enough coupling agent).3. Sterically hindered or unreactive coupling partner.1. Use freshly dried, anhydrous solvents and high-purity reagents.2. Increase reaction time or temperature moderately. Ensure correct stoichiometry of coupling agents.3. For unreactive amines, switch to the acyl chloride method (Protocol 4). For hindered alcohols, ensure Steglich conditions (Protocol 2) are used.
Formation of Byproducts 1. (Steglich/Carbodiimide) N-acylurea formation from rearrangement of O-acylisourea.[6][12]2. (Fischer) Dehydration of sensitive alcohols.3. (Acyl Chloride) Degradation of sensitive amines.1. Add HOBt (for amidation) to trap the intermediate. Run the reaction at 0°C initially.[13]2. Switch to a milder method like Steglich esterification.3. Ensure slow, dropwise addition of the amine solution at 0°C.
Difficult Purification 1. (DCC) Dicyclohexylurea (DCU) is soluble in some organic solvents.2. (EDC) EDC and its urea byproduct are water-soluble.1. After filtering the bulk of DCU, cool the filtrate to precipitate more. A hexane wash can also help precipitate DCU.2. Perform thorough aqueous work-up (washes with dilute acid and base) to remove all water-soluble components.[15]

References

Application Note: 7-Bromo-1-naphthoic Acid as a Versatile Scaffold for the Synthesis of Novel Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide on the application of 7-Bromo-1-naphthoic acid as a foundational scaffold in the synthesis of potent and selective tyrosine kinase inhibitors (TKIs). We elucidate the strategic importance of this starting material, detailing its chemical properties that enable diverse synthetic modifications. A comprehensive, step-by-step protocol for the synthesis of a model inhibitor, termed "Naphthatinib," is provided, illustrating key chemical transformations including amide coupling and Suzuki cross-coupling. This guide explains the rationale behind experimental choices and offers insights into the characterization and potential biological evaluation of the resulting compounds, establishing this compound as a valuable building block in modern medicinal chemistry and drug discovery.

Introduction: The Critical Role of Tyrosine Kinases in Cellular Signaling

Protein kinases are fundamental enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific residues on substrate proteins.[1][2] This post-translational modification acts as a molecular switch, controlling processes such as cell growth, differentiation, proliferation, and apoptosis.[1][2] The human genome encodes over 500 protein kinases, which are broadly classified based on their substrate specificity, with tyrosine kinases being a major class.[2]

Receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), are cell surface proteins that, upon binding to their extracellular ligands, activate downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3] Dysregulation of these signaling pathways, often through mutations or overexpression of tyrosine kinases, is a well-established driver of oncogenesis in numerous cancers.[3][4] Consequently, small molecule inhibitors that target the ATP-binding site of these kinases have become a cornerstone of modern cancer therapy.[1][4]

The development of novel, selective, and potent TKIs is a continuous effort in medicinal chemistry. The success of this endeavor relies on the availability of versatile chemical scaffolds that can be systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties. This compound is an exemplary starting material that offers the necessary chemical handles for building diverse libraries of potential kinase inhibitors.[5][6]

Signaling Pathway Context: The EGFR Cascade

To understand the therapeutic target, it is crucial to visualize the signaling pathway. The diagram below illustrates a simplified EGFR signaling cascade, a common target for TKIs.

EGFR_Pathway cluster_receptor Cell Membrane EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P1 P EGFR->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation TKI Tyrosine Kinase Inhibitor (TKI) TKI->P1 Inhibition

Caption: Simplified EGFR signaling pathway and the point of TKI intervention.

This compound: A Privileged Scaffold

This compound is an aromatic compound featuring a naphthalene core, which provides a rigid and hydrophobic backbone.[6] Its utility in medicinal chemistry stems from two key functional groups that allow for orthogonal synthetic modifications:

  • The Carboxylic Acid (-COOH) Group: This group is readily converted into an amide via coupling with a diverse range of amines. Amide bonds are stable and play a crucial role in establishing hydrogen bonding interactions within the kinase ATP-binding pocket.[6]

  • The Bromo (-Br) Group: The bromine atom at the 7-position is a versatile handle for modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[5] This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, allowing for extensive exploration of the chemical space to enhance potency and selectivity.[5]

The steric and electronic properties conferred by the bromine substituent influence the molecule's reactivity, making it an ideal intermediate for building complex molecular architectures.[5][6]

Synthetic Strategy and Workflow

The general strategy for utilizing this compound involves a two-step process to generate a library of potential TKI candidates. This approach allows for the systematic variation of two key regions of the molecule, facilitating structure-activity relationship (SAR) studies.

Workflow Overview:

Synthesis_Workflow Start 7-Bromo-1-naphthoic Acid Intermediate Amide Intermediate Start->Intermediate Step 1: Amide Coupling Amine Amine Library (R1-NH2) Amine->Intermediate Final Final TKI Library Intermediate->Final Step 2: Suzuki Coupling BoronicAcid Boronic Acid/Ester Library (R2-B(OR)2) BoronicAcid->Final

Caption: General two-step synthetic workflow for creating a TKI library.

Detailed Protocol: Synthesis of "Naphthatinib" (A Model Inhibitor)

This section provides a detailed, step-by-step protocol for the synthesis of a representative tyrosine kinase inhibitor, "Naphthatinib," from this compound.

Reaction Scheme:

  • Step 1: Amide coupling of this compound with 2-chloro-6-methylaniline.

  • Step 2: Suzuki coupling of the resulting amide with 4-(piperazin-1-yl)phenylboronic acid.

Materials and Reagents
ReagentSupplierCAS NumberPurity
This compoundSigma-Aldrich51934-39-597%
2-Chloro-6-methylanilineSigma-Aldrich87-63-899%
HATU (Coupling Agent)Sigma-Aldrich148893-10-1≥98%
DIPEA (Base)Sigma-Aldrich7087-68-5≥99.5%
N,N-Dimethylformamide (DMF)Sigma-Aldrich68-12-2Anhydrous
4-(Piperazin-1-yl)phenylboronic acidCombi-Blocks215736-57-797%
Pd(dppf)Cl₂ (Catalyst)Sigma-Aldrich72287-26-4-
Sodium Carbonate (Na₂CO₃)Fisher Scientific497-19-8≥99.5%
1,4-DioxaneSigma-Aldrich123-91-1Anhydrous
Deionized Water-7732-18-5-
Ethyl Acetate, Hexanes, DichloromethaneFisher Scientific-ACS Grade
Step 1: Synthesis of 7-Bromo-N-(2-chloro-6-methylphenyl)-1-naphthamide

Causality: This step forms the core amide bond. HATU is chosen as the coupling agent due to its high efficiency and low rate of epimerization (if chiral centers were present). DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction. Anhydrous DMF is the solvent of choice for its ability to dissolve the reactants and facilitate the coupling reaction.

Protocol:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.51 g, 10.0 mmol, 1.0 eq).

  • Dissolve the starting material in anhydrous DMF (40 mL).

  • Add 2-chloro-6-methylaniline (1.42 g, 10.0 mmol, 1.0 eq) to the solution.

  • Add HATU (4.18 g, 11.0 mmol, 1.1 eq) to the reaction mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA) (2.09 mL, 12.0 mmol, 1.2 eq) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of deionized water. A precipitate will form.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with deionized water (3 x 50 mL) and then with cold diethyl ether (2 x 20 mL).

  • Dry the solid under high vacuum to yield the product as an off-white powder.

Expected Yield: 85-95%. Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS.

Step 2: Synthesis of N-(2-Chloro-6-methylphenyl)-7-(4-(piperazin-1-yl)phenyl)-1-naphthamide ("Naphthatinib")

Causality: This is a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[5] Pd(dppf)Cl₂ is a robust palladium catalyst suitable for coupling aryl bromides with aryl boronic acids. Sodium carbonate serves as the aqueous base required for the catalytic cycle, and 1,4-dioxane/water is a common solvent system for this transformation.

Protocol:

  • To a 100 mL round-bottom flask, add the amide intermediate from Step 1 (3.74 g, 10.0 mmol, 1.0 eq), 4-(piperazin-1-yl)phenylboronic acid (2.49 g, 12.0 mmol, 1.2 eq), and Pd(dppf)Cl₂ (408 mg, 0.5 mmol, 5 mol%).

  • Place the flask under a nitrogen atmosphere.

  • Add 1,4-dioxane (50 mL) and a 2M aqueous solution of sodium carbonate (15 mL, 30.0 mmol, 3.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature.

  • Add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the final product, "Naphthatinib."

Expected Yield: 60-75%. Characterization: Confirm final structure and purity (>98%) via ¹H NMR, ¹³C NMR, HRMS, and HPLC.

Structure-Activity Relationship (SAR) and Biological Evaluation

The synthesized "Naphthatinib" and its analogs, created by varying the amine and boronic acid inputs, can be evaluated for their biological activity.

Hypothetical SAR Data

The table below illustrates how systematic modifications could influence inhibitory activity against a target kinase (e.g., EGFR).

Compound IDR1 Group (from Amine)R2 Group (from Boronic Acid)EGFR IC₅₀ (nM)
Naphthatinib 2-Chloro-6-methylphenyl4-(Piperazin-1-yl)phenyl15
Analog-1 2,6-Dimethylphenyl4-(Piperazin-1-yl)phenyl45
Analog-2 2-Chloro-6-methylphenyl4-Morpholinophenyl80
Analog-3 2-Chloro-6-methylphenylPyridin-4-yl25

Interpretation: This hypothetical data suggests that the 2-chloro-6-methylphenyl group (R1) and the basic piperazine moiety (R2) are beneficial for potent EGFR inhibition. Such data guides further optimization of the lead compound.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Prepare a dilution series of the test compound ("Naphthatinib") in DMSO.

  • In a 384-well plate, add the kinase (e.g., recombinant human EGFR), the appropriate substrate peptide, and ATP.

  • Add the test compound at various concentrations. Include a positive control (e.g., Erlotinib) and a negative control (DMSO vehicle).

  • Incubate the plate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound serves as an exceptionally valuable and versatile starting material for the synthesis of novel tyrosine kinase inhibitors. Its orthogonal functional groups—a carboxylic acid for amide formation and a bromine atom for cross-coupling reactions—provide a robust platform for generating chemically diverse libraries. The detailed synthetic protocol for "Naphthatinib" demonstrates a practical and efficient application of this scaffold. By leveraging modern synthetic methodologies, researchers can systematically explore the structure-activity relationships of naphthamide-based compounds, accelerating the discovery of potent and selective kinase inhibitors for therapeutic development.

References

Application Notes and Protocols for Plant Growth Regulation Studies with 7-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for investigating the plant growth regulating properties of 7-Bromo-1-naphthoic acid. This document offers a detailed framework for experimental design, from initial characterization of its effects to dissecting its potential mechanism of action, with a focus on its interaction with auxin signaling pathways.

Introduction: The Potential of Substituted Naphthoic Acids in Plant Biology

Naphthoic acids, structural analogs of the natural auxin indole-3-acetic acid (IAA), have long been of interest in the study of plant growth regulation. The substitution of different functional groups on the naphthalene ring can dramatically alter the biological activity of these compounds, leading to agonistic, antagonistic, or inhibitory effects on auxin signaling. This compound is an intriguing candidate for investigation due to the presence of a bromine atom at the 7-position. Halogen substitutions can influence a molecule's steric and electronic properties, potentially affecting its interaction with auxin receptors and transport proteins.[1]

Preliminary studies on substituted naphthoic acids suggest that the type and position of the halogen significantly impact bioactivity.[1] For instance, in pea stem assays, this compound has demonstrated reduced auxin-like activity when compared to its non-halogenated equivalent, 1-naphthoic acid.[1] This suggests that the bulky bromine atom may sterically hinder the molecule's ability to bind effectively to plant auxin receptors.[1] These initial findings warrant a more in-depth investigation into the precise nature of this compound's effects on plant growth and development.

This guide provides a suite of protocols to systematically characterize the bioactivity of this compound, focusing on its potential role as an auxin antagonist or transport inhibitor. The following sections detail experimental procedures for assessing its impact on root growth, auxin transport, and gene expression in the model plant Arabidopsis thaliana.

Chemical and Physical Properties of this compound

A thorough understanding of the test compound's properties is crucial for accurate and reproducible experimental work.

PropertyValueSource
CAS Number 51934-39-5[2]
Molecular Formula C₁₁H₇BrO₂[2]
Molecular Weight 251.08 g/mol [3][4]
Appearance Solid[2]
Purity Typically ≥95%[2]
Synonyms 7-bromonaphthalene-1-carboxylic acid[2][3]

Experimental Workflows: A Visual Guide

The following diagrams outline the key experimental workflows described in these application notes.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation A Prepare 7-Bromo-1-naphthoic Acid Stock Solution C Prepare Growth Media (MS + Compound) A->C B Sterilize Seeds (Arabidopsis thaliana) B->C D Root Growth Inhibition Assay C->D E Auxin Transport Assay C->E F Gene Expression Analysis (qRT-PCR) C->F G Quantify Root Length & Calculate Inhibition D->G H Measure Radiolabeled Auxin Movement E->H I Analyze Relative Gene Expression F->I J Synthesize Data & Propose Mechanism G->J H->J I->J

Caption: Overview of the experimental workflow for characterizing this compound.

Detailed Protocols

Preparation of this compound Stock Solution

The accuracy of your experimental results begins with the precise preparation of your test compound.

Rationale: A concentrated stock solution in a suitable solvent allows for accurate and sterile addition to plant growth media at a range of final concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in biological assays.

Materials:

  • This compound (≥95% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Protocol:

  • Calculate the required mass: To prepare a 10 mM stock solution, weigh out 2.51 mg of this compound.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of DMSO to the tube.

  • Vortex: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (30-37°C) may be necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Root Growth Inhibition Assay

This primary assay is a sensitive indicator of a compound's effect on overall plant growth and development, often revealing impacts on cell division and elongation.[5][6][7][8]

Rationale: Auxin plays a critical role in regulating root growth. Compounds that interfere with auxin perception, signaling, or transport will often lead to a dose-dependent inhibition of primary root elongation.[7][8][9] This assay serves as a robust initial screen for the bioactivity of this compound.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri plates (100 mm)

  • This compound stock solution (10 mM in DMSO)

  • Sterile water

  • Ethanol (70%)

  • Bleach solution (e.g., 20% commercial bleach)

  • Growth chamber with controlled light and temperature

Protocol:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of bleach solution. Vortex for 5-10 minutes.

    • Wash seeds 3-5 times with sterile water.

    • Resuspend seeds in sterile water and store at 4°C for 2-3 days for stratification.

  • Media Preparation:

    • Prepare MS medium according to the manufacturer's instructions. Add sucrose to a final concentration of 1% (w/v).

    • Adjust the pH to 5.7.

    • Add Phytagel or Agar and autoclave.

    • Allow the medium to cool to approximately 50-55°C.

    • Add the this compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a control plate with an equivalent amount of DMSO.

    • Pour the media into sterile petri plates and allow them to solidify.

  • Plating and Growth:

    • Pipette the stratified seeds onto the surface of the agar plates, arranging them in a line.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Collection and Analysis:

    • After 7-10 days, remove the plates and scan them using a flatbed scanner.

    • Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Express the data as a percentage of the control (DMSO-treated) root length.

Expected Results and Interpretation:

TreatmentExpected OutcomeInterpretation
Control (DMSO) Normal root growth.Establishes baseline growth.
Low Concentrations (e.g., 0.1-1 µM) No significant effect or slight inhibition.The compound may have no effect at these concentrations.
High Concentrations (e.g., 10-100 µM) Significant inhibition of root growth.The compound exhibits phytotoxicity or interferes with essential growth processes.

A dose-dependent inhibition of root growth would suggest that this compound has a biological effect on Arabidopsis seedlings.

Auxin Transport Assay

This assay directly measures the movement of auxin through plant tissues, providing insights into whether a compound interferes with polar auxin transport.[10][11][12][13]

Rationale: The directional flow of auxin, known as polar auxin transport, is essential for numerous developmental processes, including root gravitropism and apical dominance.[13] This transport is mediated by influx and efflux carrier proteins.[13] Compounds that inhibit these carriers will disrupt auxin gradients and affect plant development. Given that some substituted benzoic and naphthoic acids are known auxin transport inhibitors, this is a key experiment.[14]

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old) grown on MS plates.

  • Radiolabeled auxin (e.g., ³H-IAA)

  • Agar

  • Scintillation vials

  • Scintillation fluid

  • Micro-dissection tools

Protocol:

  • Seedling Preparation: Grow Arabidopsis seedlings vertically on MS plates for 5-7 days.

  • Donor and Receiver Blocks:

    • Prepare 1% agar in sterile water and autoclave.

    • For the donor block, mix ³H-IAA into the molten agar to a final concentration of 1 µM. Also, include the desired concentration of this compound (or DMSO for control).

    • For the receiver block, use plain agar.

    • Cut small blocks of the agar.

  • Assay Setup:

    • Excise the root tips (approximately 1 mm) from the seedlings.

    • Place a donor block at the apical end of the remaining root section.

    • Place a receiver block at the basal end of the root section.

    • Incubate the setup in the dark for a set period (e.g., 6-18 hours).

  • Measurement:

    • After incubation, remove the receiver block and place it in a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Also, measure the radioactivity in the donor block and the root segment to ensure uptake.

Data Analysis:

  • Compare the amount of radioactivity in the receiver blocks from the this compound-treated samples to the control samples.

  • A significant reduction in radioactivity in the receiver blocks of the treated samples indicates inhibition of auxin transport.

auxin_transport_assay A Grow Arabidopsis seedlings vertically D Excise root tip A->D B Prepare Donor Agar Block (³H-IAA +/- this compound) E Place Donor block at apical end and Receiver block at basal end B->E C Prepare Receiver Agar Block (Plain) C->E D->E F Incubate in the dark E->F G Measure radioactivity in Receiver block F->G H Compare treated vs. control G->H

Caption: Workflow for the auxin transport assay.

Gene Expression Analysis of Auxin-Responsive Genes

This molecular assay investigates whether this compound affects the transcription of genes known to be regulated by auxin.

Rationale: The auxin signaling pathway culminates in changes in the expression of a large number of genes, including the Aux/IAA, GH3, and SAUR gene families.[15][16] By measuring the transcript levels of these marker genes after treatment with this compound, we can infer its effect on the auxin signaling cascade. This can help distinguish between an effect on auxin transport and an effect on auxin perception or downstream signaling.

Materials:

  • Arabidopsis thaliana seedlings (7-10 days old) grown in liquid MS medium.

  • This compound stock solution.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for auxin-responsive genes (e.g., IAA1, IAA5, GH3.3) and a reference gene (e.g., ACTIN2).

Protocol:

  • Treatment: Grow seedlings in liquid MS medium. Add this compound to the desired final concentration. Include a DMSO control and a positive control with IAA. Incubate for a short period (e.g., 1-3 hours).

  • RNA Extraction: Harvest the seedlings, flash-freeze in liquid nitrogen, and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using primers for your target and reference genes.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing to the DMSO control.

Expected Results and Interpretation:

  • Scenario 1: No change in gene expression. this compound may not directly affect the auxin signaling pathway. Its effects on root growth could be due to general toxicity.

  • Scenario 2: Downregulation of auxin-responsive genes (in the presence of endogenous auxin). This would suggest that this compound acts as an antagonist of the auxin signaling pathway.

  • Scenario 3: Upregulation of auxin-responsive genes. This would indicate auxin-like activity, which is contrary to preliminary findings but should not be ruled out.[1]

Data Synthesis and Mechanistic Insights

By integrating the results from these assays, a clearer picture of this compound's mode of action can be developed.

  • If the compound inhibits root growth and auxin transport but has no direct effect on the expression of auxin-responsive genes in the absence of exogenous auxin, it is likely an auxin transport inhibitor .

  • If the compound inhibits root growth and dampens the induction of auxin-responsive genes by exogenous IAA, it likely acts as an auxin signaling antagonist .

  • If the compound inhibits root growth but has no effect on auxin transport or gene expression, its effects may be due to general cytotoxicity at the tested concentrations.

Conclusion and Future Directions

These application notes provide a foundational framework for the systematic investigation of this compound as a potential plant growth regulator. The protocols outlined here will enable researchers to characterize its biological activity and begin to elucidate its mechanism of action. Further studies could involve direct binding assays with auxin receptors (such as TIR1/AFB proteins) and auxin transport proteins (such as PIN proteins), as well as broader transcriptomic analyses to identify other affected pathways. The exploration of substituted naphthoic acids like this compound holds promise for the development of novel chemical tools to dissect plant growth and development and for potential applications in agriculture and biotechnology.

References

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in the Bromination of 1-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of regioselective bromination on the 1-naphthoic acid scaffold. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling the position of electrophilic substitution on this versatile bicyclic aromatic system. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategies.

The functionalization of naphthalene derivatives is a cornerstone of many research and development programs, yet it presents unique challenges not encountered with simpler benzene rings. The interplay between the inherent reactivity of the fused ring system and the electronic and steric demands of the carboxyl group makes achieving high regioselectivity a non-trivial pursuit. This guide provides a structured, question-and-answer-based approach to address the most common issues, backed by mechanistic explanations and validated protocols.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems encountered during the synthesis of bromo-1-naphthoic acid isomers.

Q1: My direct bromination of 1-naphthoic acid yields a mixture of products that are difficult to separate. What is happening and how can I improve the outcome?

A1: The Challenge of Competing Positions

This is the most common challenge and stems from the fundamental electronic nature of the 1-naphthoic acid substrate.

  • Mechanistic Cause: The carboxylic acid (-COOH) at the C1 position is an electron-withdrawing group, which deactivates the ring to which it is attached (Ring A). Consequently, electrophilic attack is directed towards the second, unsubstituted ring (Ring B), a phenomenon known as heteronuclear substitution.[1] Within Ring B, the most electronically activated positions are C5 and C8, as they are both α-positions, which form a more stable carbocation intermediate upon electrophilic attack compared to β-positions.[1][2][3] Therefore, direct bromination with reagents like Br₂/FeBr₃ will almost invariably lead to a mixture of 5-bromo-1-naphthoic acid and 8-bromo-1-naphthoic acid.

  • The Steric Factor: While both C5 and C8 are electronically favored, the C8 position experiences significant steric hindrance from the bulky carboxylic acid group at the C1 position. This is known as a peri-interaction.[4] This steric clash disfavors the approach of the electrophile and the formation of the transition state, meaning the 5-bromo isomer is often the major product. However, the 8-bromo isomer is still formed, leading to purification challenges.

Troubleshooting Solutions:

  • Modify Reaction Conditions: The ratio of 5- to 8-bromo isomers can sometimes be influenced by reaction parameters. Milder conditions and less bulky brominating agents may slightly improve selectivity. See Table 1 for a summary.

  • Employ Advanced Purification: Given the similar polarity of the isomers, simple recrystallization is often insufficient.

    • Column Chromatography: Careful column chromatography on silica gel can be effective, but may require testing various solvent systems (e.g., hexane/ethyl acetate with acetic acid) to achieve baseline separation.

    • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative work, reverse-phase HPLC is a highly effective method for separating these isomers.[5]

  • Adopt a Regiospecific Strategy: If a single, pure isomer is required, it is often more efficient to use a synthetic strategy designed to produce only that isomer, rather than attempting to separate a mixture. See the questions below for isomer-specific protocols.

Q2: I need to synthesize 5-bromo-1-naphthoic acid with high purity. How can I maximize its yield and avoid the 8-bromo isomer?

A2: Optimizing for the 5-Position

To favor the sterically accessible 5-position, the key is to use conditions that are selective and minimize the formation of the thermodynamically challenging 8-bromo isomer. Using N-Bromosuccinimide (NBS) is a common and effective method.[6][7]

  • Causality: NBS provides a source of electrophilic bromine under milder conditions than liquid bromine and a Lewis acid. Supported on a solid phase like silica gel or conducted in specific solvents, NBS can enhance regioselectivity.[7] The reaction mechanism still involves the generation of an electrophilic bromine species that preferentially attacks the electron-rich positions of the second ring.[6]

Experimental Protocol: Selective Synthesis of 5-Bromo-1-naphthoic Acid

This protocol is designed as a self-validating system. Successful synthesis of the target compound with minimal isomeric impurity confirms the regiochemical control of the method.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-naphthoic acid (1.0 eq) in a suitable solvent such as acetic acid or a mixture of THF and water.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in portions at room temperature. The use of a slight excess of NBS ensures the complete consumption of the starting material.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to observe the disappearance of the starting material.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining succinimide and solvent. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure 5-bromo-1-naphthoic acid.[6]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be confirmed by 2D NMR techniques (NOESY) if necessary.

Q3: I am unable to synthesize 8-bromo-1-naphthoic acid by direct bromination. What is the recommended procedure for this isomer?

A3: Overcoming the Steric Barrier with a Directed Synthesis

As established, direct electrophilic attack at the C8 position is highly disfavored due to the steric peri-interaction. Therefore, a multi-step, directed synthesis is required to install a bromine atom at this position with high fidelity.[8] A classic and effective method involves the use of an organomercury intermediate, which pre-installs a functional group at the 8-position that can then be cleanly displaced by bromine.[9][10]

  • Causality: This strategy circumvents the problematic electrophilic aromatic substitution step. The initial mercuration reaction is directed to the 8-position, and the subsequent reaction with bromine is a halodemercuration, which proceeds with high regiochemical retention.

Experimental Protocol: Synthesis of 8-Bromo-1-naphthoic Acid via a Mercuric Intermediate

This protocol is adapted from established literature procedures and demonstrates a robust method for accessing the sterically hindered isomer.[9][10]

  • Precursor Synthesis: Prepare anhydro-8-hydroxymercuri-1-naphthoic acid from 1-naphthoic acid according to literature procedures. This precursor is key to directing the functionality to the C8 position.

  • Reaction Setup: In a reaction vessel, suspend the anhydro-8-hydroxymercuri-1-naphthoic acid (1.0 eq) in a mixture of acetic acid and water at 0 °C.

  • Reagent Addition: Sequentially add a solution of sodium bromide (NaBr) in water, followed by elemental bromine (Br₂) (1.0 eq).

  • Heating: Slowly and carefully heat the reaction mixture to 100 °C. The reaction progress can be monitored by the disappearance of the solid precursor.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice water. The desired 8-bromo-1-naphthoic acid will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The product is often obtained in high purity, but can be recrystallized if necessary. The reported yield for this transformation is high (e.g., 84%).[9]

  • Characterization: Confirm the structure and purity of the 8-bromo-1-naphthoic acid by melting point, NMR, and mass spectrometry.[10]

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the primary factors controlling regioselectivity in the electrophilic substitution of 1-naphthoic acid?

A4: There are three primary pillars governing the regioselectivity:

  • Inherent Naphthalene Reactivity: Naphthalene is more reactive than benzene, and its α-positions (1, 4, 5, 8) are inherently more susceptible to electrophilic attack than its β-positions (2, 3, 6, 7). This is due to the superior resonance stabilization of the arenium ion intermediate formed during α-attack.[2][11]

  • Directing Effect of the Carboxyl Group: The -COOH group at C1 is deactivating and acts as a "heteronuclear director." It reduces the reactivity of the ring it is on, thereby directing incoming electrophiles to the other, more electron-rich ring.[1]

  • Steric Hindrance: The C8 position, while electronically activated, is subject to a severe steric clash with the C1 substituent (peri-interaction). This steric factor significantly disfavors substitution at C8, making C5 the kinetically preferred site of attack on the second ring.[4]

Q5: Why is the α-position of naphthalene more reactive than the β-position?

A5: The reason lies in the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the rate-determining step of electrophilic aromatic substitution.[12]

  • α-Attack: When an electrophile attacks an α-position (e.g., C1), the resulting arenium ion can be described by resonance structures where the positive charge is delocalized over the molecule. Crucially, two of these resonance structures keep one of the six-membered rings fully aromatic (a complete benzene ring).[1]

  • β-Attack: When an electrophile attacks a β-position (e.g., C2), the resulting arenium ion has only one resonance structure that preserves a complete aromatic benzene ring.[1]

Because maintaining the aromaticity of one ring provides significant stabilization, the intermediate from α-attack is lower in energy. According to the Hammond postulate, this leads to a lower energy transition state and a faster reaction rate for substitution at the α-position.[3]

Part 3: Data & Visualization

Table 1: Influence of Reaction Conditions on Bromination of 1-Naphthoic Acid
Reagent(s)SolventTemperatureMajor Product(s)Key Considerations
Br₂ / FeBr₃CS₂ or CCl₄Room TempMixture of 5-bromo and 8-bromoClassic electrophilic substitution; poor regioselectivity.[11]
N-Bromosuccinimide (NBS)Acetic Acid / H₂O25-50 °CPrimarily 5-bromoMilder conditions improve selectivity for the sterically less hindered position.[6][7]
Br₂Acetic Acid25 °CPrimarily 5-bromoDirect bromination without a strong Lewis acid can favor the kinetic product.
Mercuration followed by BromineAcetic Acid / H₂O0-100 °CExclusively 8-bromoDirected, multi-step synthesis required for the sterically hindered isomer.[9][10]
Mechanistic Diagrams

Diagram 1: Electrophilic Attack on Naphthalene

G cluster_alpha α-Attack (C1) cluster_beta β-Attack (C2) N_alpha Naphthalene Intermediate_alpha Arenium Ion (More Stable) N_alpha->Intermediate_alpha Attack at C1 E_plus_alpha E+ Product_alpha 1-Substituted Naphthalene Intermediate_alpha->Product_alpha -H+ Note_alpha Two resonance structures retain a full benzene ring Intermediate_alpha->Note_alpha N_beta Naphthalene Intermediate_beta Arenium Ion (Less Stable) N_beta->Intermediate_beta Attack at C2 E_plus_beta E+ Product_beta 2-Substituted Naphthalene Intermediate_beta->Product_beta -H+ Note_beta Only one resonance structure retains a full benzene ring Intermediate_beta->Note_beta

Caption: Stability of arenium ion intermediates in naphthalene substitution.

Diagram 2: Logical Workflow for Bromination of 1-Naphthoic Acid

G Start 1-Naphthoic Acid Bromination Direct Bromination (e.g., NBS or Br₂) Start->Bromination Directed_Synth Directed Synthesis (e.g., Mercuration) Start->Directed_Synth Attack_C5 Attack at C5 (Kinetically Favored) Bromination->Attack_C5 Electronic Activation Attack_C8 Attack at C8 (Sterically Hindered) Bromination->Attack_C8 Electronic Activation Product_8_Directed 8-Bromo-1-naphthoic acid (High Purity) Directed_Synth->Product_8_Directed Regiospecific Product_5 5-Bromo-1-naphthoic acid (Major Product) Attack_C5->Product_5 Product_8 8-Bromo-1-naphthoic acid (Minor Product) Attack_C8->Product_8

Caption: Synthetic pathways to bromo-1-naphthoic acid isomers.

References

Technical Support Center: Purification of Crude 7-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 7-Bromo-1-naphthoic acid (C₁₁H₇BrO₂). The primary synthesis of this valuable intermediate involves the regioselective bromination of 1-naphthoic acid.[1] However, achieving high regioselectivity can be challenging, and crude products are often contaminated with isomeric byproducts, starting materials, and over-brominated species.[1]

This guide provides a systematic approach to purifying crude this compound, offering detailed protocols, troubleshooting guides, and FAQs to address common experimental challenges. Our methodologies are grounded in established chemical principles to ensure you can confidently achieve high purity in your final compound.

Part 1: Initial Purity Assessment & Impurity Profile

Before selecting a purification strategy, it is critical to assess the purity of your crude material and understand the likely contaminants.

Frequently Asked Questions (FAQs): Purity Assessment

Q1: My crude product has a melting point of 165-170 °C, but the literature value is 173–174 °C. Is it impure? A1: Yes, a depressed and broad melting point range is a classic indicator of impurities. The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to melt. This strongly suggests that further purification is necessary.

Q2: How can I quickly check the number of components in my crude sample? A2: Thin-Layer Chromatography (TLC) is the most efficient method for a rapid purity assessment. A pure compound should yield a single, well-defined spot. The presence of multiple spots indicates impurities. For this compound, a silica gel plate is effective. Due to the acidic nature of the carboxyl group, which can cause streaking on the silica plate, it is crucial to add a small amount of acid to your eluent.[2]

Recommended TLC Conditions:

  • Stationary Phase: Silica Gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (7:3), supplemented with ~1% acetic acid.

  • Visualization: UV lamp (254 nm), as the naphthalene ring system is UV-active.

Common Impurity Profile

The following table summarizes the most probable impurities found in crude this compound synthesized via electrophilic bromination of 1-naphthoic acid.

Impurity NameStructureOriginRemoval Strategy
1-Naphthoic Acid C₁₀H₇COOHUnreacted starting materialRecrystallization, Column Chromatography
Isomeric Bromo-naphthoic acids e.g., 5-Bromo, 8-BromoLack of complete regioselectivity in brominationCareful Recrystallization, Column Chromatography
Di-bromo-naphthoic acids C₁₀H₆Br₂COOHOver-bromination of the substrateRecrystallization, Column Chromatography
Neutral Byproducts e.g., Bromonaphthalene (if decarboxylation occurs)Side reactions during synthesisAcid-base extraction
Residual Solvents e.g., Acetic AcidFrom the reaction mediumDrying under high vacuum

Part 2: Purification Strategy Workflow

A multi-step approach is often the most effective path to achieving high purity. The following workflow provides a logical sequence for purifying your crude material.

PurificationWorkflow cluster_purification Purification Module Crude Crude 7-Bromo- 1-naphthoic acid TLC Purity Assessment (TLC, MP) Crude->TLC Decision Purity Acceptable? TLC->Decision Pure Pure Product (>98%) Decision->Pure Yes AcidBase Optional: Acid-Base Extraction Decision->AcidBase No (Neutral Impurities Suspected) Recryst Recrystallization Decision->Recryst No (Primary Method) AcidBase->Recryst Recryst->TLC Re-assess Purity Column Column Chromatography Recryst->Column Impurities Persist Column->TLC

Caption: General purification workflow for crude this compound.

Part 3: Detailed Purification Protocols

Method 1: Acid-Base Extraction (For Removing Neutral Impurities)

This technique is highly effective for separating the desired carboxylic acid from any non-acidic (neutral or basic) impurities. The principle relies on the conversion of the water-insoluble carboxylic acid into a water-soluble carboxylate salt using a base.[3][4][5]

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.

  • Separation: Allow the layers to separate. The deprotonated 7-bromo-1-naphthoate salt will be in the upper aqueous layer. Drain the lower organic layer, which contains any neutral impurities.

  • Wash (Optional): Wash the aqueous layer with a fresh portion of diethyl ether to remove any remaining neutral impurities.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). The pure this compound will precipitate out as a solid.[1]

  • Isolation: Collect the solid precipitate by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry thoroughly under vacuum.

Method 2: Recrystallization (Primary Purification Technique)

Recrystallization is the most powerful technique for purifying solid organic compounds. The key is to select a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] For the parent compound, 1-naphthoic acid, toluene has been reported as an effective recrystallization solvent.[7][8]

Recommended Solvent Systems:

Solvent/SystemRationale & Comments
Toluene Excellent choice for aromatic acids. High boiling point allows for a large solubility differential.
Ethanol/Water A versatile polar protic system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (saturation point). Reheat to clarify, then cool slowly.
Acetic Acid/Water Similar to ethanol/water. Acetic acid is a good solvent for carboxylic acids.
Acetonitrile Can be effective for compounds with aromatic rings. May require adding a co-solvent like dichloromethane (DCM) to achieve initial dissolution.[9]

Step-by-Step Recrystallization Protocol (using Toluene):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot toluene until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will significantly reduce your yield.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.

Method 3: Flash Column Chromatography (For Difficult Separations)

When recrystallization fails to remove closely related impurities (like isomers), flash column chromatography is the method of choice.[4][12]

Protocol:

  • TLC Analysis: First, determine the optimal eluent system using TLC. The goal is to find a solvent mixture that gives the desired product an Rf value of approximately 0.25-0.35.[13] A good starting point is a gradient of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate) with 1% acetic acid added to the entire mobile phase.

  • Column Packing: Pack a glass column with silica gel (standard 230-400 mesh) using the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method often results in better separation.[14] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent system, gradually increasing the polarity (gradient elution). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 4: Troubleshooting Guide

This section addresses common issues encountered during the purification workflows.

TroubleshootingTree Start Recrystallization Issue OilingOut Product 'Oils Out' (Forms a liquid instead of crystals) Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Yield is Very Low Start->LowYield OilingOut_S1 Cause: Cooling too fast / High impurity load Solution: Re-heat, add more solvent, cool slowly. OilingOut->OilingOut_S1 OilingOut_S2 Cause: Solvent choice is poor Solution: Try a different solvent system. OilingOut->OilingOut_S2 NoCrystals_S1 Cause: Solution is not saturated (too much solvent) Solution: Boil off some solvent and re-cool. NoCrystals->NoCrystals_S1 NoCrystals_S2 Cause: Nucleation is inhibited Solution: Scratch inner wall of flask with a glass rod or add a seed crystal. NoCrystals->NoCrystals_S2 LowYield_S1 Cause: Too much solvent used Solution: Use the minimum amount of hot solvent needed for dissolution. LowYield->LowYield_S1 LowYield_S2 Cause: Premature crystallization during hot filtration Solution: Pre-heat funnel and filter flask. LowYield->LowYield_S2 LowYield_S3 Cause: Product is significantly soluble in cold solvent Solution: Ensure cooling is thorough (ice bath). LowYield->LowYield_S3

Caption: Troubleshooting decision tree for common recrystallization issues.

Troubleshooting FAQs

Q3: I see a long streak instead of a distinct spot for my compound on the TLC plate. What's wrong? A3: This is a classic problem when running carboxylic acids on standard silica gel. Silica is acidic, but the highly polar carboxyl group can still interact very strongly, causing it to "streak" up the plate rather than move as a compact spot. Solution: Add a small amount (0.5-1.0%) of a modifying acid, like acetic acid or formic acid, to your eluent mixture. This keeps the carboxylic acid fully protonated, reducing its interaction with the silica and resulting in sharp, well-defined spots.

Q4: My compound won't elute from the silica gel column, even with a highly polar solvent system. A4: This indicates an extremely strong interaction with the stationary phase. This can happen if the compound is highly polar or if it is reacting with the acidic silica gel. Solution: First, ensure your mobile phase contains an acidic modifier (~1% acetic acid). If that fails, you may need to switch to a different stationary phase. Options include using a less acidic or neutral silica gel, or even alumina. Alternatively, consider reverse-phase chromatography where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile).

Q5: After recrystallization, my product's melting point is sharp, but the yield is only 30%. How can I improve this? A5: A low yield is most commonly due to using too much solvent during the dissolution step.[7] The goal is to create a saturated solution at the boiling point, not a dilute one. Any excess solvent will retain a significant amount of your product in the mother liquor upon cooling. Solution: In your next attempt, use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Also, ensure you cool the solution thoroughly in an ice bath before filtration to minimize the solubility of the product in the solvent. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

References

avoiding over-bromination in the synthesis of 7-Bromo-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the regioselective synthesis of 7-Bromo-1-naphthoic acid. Our focus is to provide field-proven insights and actionable troubleshooting strategies to prevent the common issue of over-bromination and other side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. Each answer provides a causal explanation and a validated solution.

Q1: My post-reaction analysis (TLC, LC-MS) shows significant amounts of a dibrominated byproduct alongside my desired this compound. What is the primary cause?

A: The formation of dibrominated species is the most common consequence of over-bromination. This typically stems from one of three primary factors:

  • Excessive Brominating Agent: The stoichiometry is the most critical parameter. Using more than one equivalent of the brominating agent (e.g., Br₂ or N-Bromosuccinimide) will inevitably lead to a second electrophilic substitution on the electron-rich naphthalene ring system. The mono-brominated product is still active enough to react again.

  • Elevated Reaction Temperature: The bromination of 1-naphthoic acid is an exothermic process. High local temperatures, or an overall reaction temperature exceeding the optimal 0–25°C range, increase the reaction rate indiscriminately.[1] This accelerated reactivity drives the formation of the thermodynamically stable dibrominated byproducts.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed provides an extended window for the desired mono-bromo product to undergo a second bromination.

Solution Workflow:

G cluster_0 Troubleshooting Over-bromination start Problem: Dibrominated Byproduct Detected q1 Check Stoichiometry: Was >1.0 eq. of Brominating Agent Used? start->q1 s1 Solution: Reduce Agent to 0.95-1.0 eq. Perform titration if necessary. q1->s1 Yes q2 Review Temperature Log: Did Temp Exceed 25°C? q1->q2 No s1->q2 s2 Solution: Maintain 0-5°C during addition. Use an ice/salt bath for better control. q2->s2 Yes q3 Monitor Reaction Progress: Was reaction time excessive? q2->q3 No s2->q3 s3 Solution: Use TLC/LC-MS to track. Quench immediately after starting material is consumed. q3->s3 Yes end_node Achieved Selective Mono-bromination q3->end_node No s3->end_node

Caption: Troubleshooting workflow for over-bromination.

Q2: My yield of this compound is low, with a significant amount of unreacted 1-naphthoic acid remaining. How can I drive the reaction to completion without causing over-bromination?

A: Low conversion is typically due to insufficient electrophile generation or deactivation of reagents.

  • Insufficient Brominating Agent: Using slightly sub-stoichiometric amounts of the brominating agent to avoid over-bromination can sometimes lead to incomplete conversion.

  • Reagent Purity/Activity: N-Bromosuccinimide (NBS) can degrade over time. Similarly, if using a Lewis acid catalyst like FeBr₃, it must be anhydrous, as water will deactivate it.

  • Poor Solubility: If the starting material is not fully dissolved in the chosen solvent system (e.g., acetic acid or dichloromethane), the reaction will be slow and incomplete.[1]

Solution:

  • Confirm Reagent Quality: Use freshly opened or purified NBS. Ensure any catalysts are fully anhydrous.

  • Incremental Addition: Start with 0.95 equivalents of the brominating agent. Monitor the reaction by TLC every 30 minutes. If starting material persists after 2 hours, add another 0.05 equivalents and continue monitoring. This allows you to "push" the reaction to completion without a large excess of bromine at any one time.

  • Ensure Homogeneity: If solubility is an issue, consider a different solvent system or a slight increase in solvent volume.

Q3: I am getting a mixture of isomers, primarily the 5-bromo and 7-bromo derivatives. How can I improve the regioselectivity for the 7-position?

A: The regioselectivity is governed by the directing effect of the carboxylic acid group. The -COOH group is electron-withdrawing and deactivates the ring to which it is attached (positions 2, 4, 5, 8).[1] Therefore, electrophilic substitution occurs on the second ring, primarily at positions 5 and 7.

  • Mechanistic Insight: The attack at the 7-position (para to the C1-C9 bond) is often kinetically and thermodynamically favored over the 5-position (ortho to the C1-C9 bond) due to reduced steric hindrance.[1]

  • Temperature Influence: Lower reaction temperatures (approaching 0°C) enhance selectivity. Slower reaction rates allow the electrophile to more selectively attack the most favorable position.

  • Solvent Effects: Polar aprotic solvents like acetic acid are known to support this regioselectivity.[1]

Solution: To maximize the yield of the 7-bromo isomer, perform the reaction at the lower end of the recommended temperature range (0–5°C) and ensure slow, dropwise addition of the brominating agent to a well-stirred solution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this bromination, and why does the bromine add to the second ring?

A: The reaction proceeds via electrophilic aromatic substitution.[1][2] The carboxylic acid group (-COOH) at position 1 is an electron-withdrawing group, which deactivates the naphthalene ring system towards electrophilic attack. However, its deactivating effect is most strongly felt on the ring to which it is directly attached. Consequently, the second, unsubstituted ring remains more electron-rich and is the site of bromination. The Br⁺ electrophile is generated in situ from the brominating agent.

G cluster_mech Mechanism Flow Start 1-Naphthoic Acid Reagents + Br+ (Electrophile) Generated from Br2/FeBr3 or NBS exp1 Carboxyl group at C1 deactivates Ring 1, making Ring 2 the target. Start->exp1 Intermediate Arenium Ion Intermediate (Resonance Stabilized Carbocation) Positive charge delocalized on second ring Reagents->Intermediate Slow, Rate-Determining Step (Attack on C7) Product This compound + H+ Intermediate->Product Fast Deprotonation (Restores Aromaticity) exp2 Attack at C7 is favored over C5 due to steric and electronic factors. Intermediate->exp2

Caption: Simplified mechanism of electrophilic bromination.

Q2: Which brominating agent is better: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

A: Both are effective, but NBS is often preferred in a research and development setting for several reasons:

  • Safety and Handling: NBS is a crystalline solid, which is significantly easier and safer to handle and weigh than highly corrosive and volatile liquid bromine.[3]

  • Controlled Reaction: NBS provides a low, steady concentration of electrophilic bromine, which naturally helps to suppress over-bromination. Reactions with NBS are often less aggressive than those with elemental bromine.

  • Selectivity: The milder conditions afforded by NBS can sometimes lead to higher regioselectivity.[4]

Q3: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Setup: Use a silica gel plate and a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes).

  • Lanes:

    • Lane 1: A spot of the starting material (1-naphthoic acid).

    • Lane 2: A co-spot of the starting material and the reaction mixture.

    • Lane 3: A spot of the reaction mixture.

  • Interpretation: The starting material will have a specific retention factor (Rf). The desired product, this compound, will typically have a slightly higher Rf (be less polar). Any dibrominated products will have a significantly higher Rf. The reaction is complete when the starting material spot in Lane 3 has completely disappeared.

Q4: What is the best method for purifying the final product?

A: A two-step process is often most effective:

  • Aqueous Workup: After quenching the reaction, perform an extraction. The product is a carboxylic acid, so it can be extracted into a basic aqueous solution (e.g., 1M NaOH), leaving non-acidic impurities in the organic layer. The aqueous layer is then re-acidified (e.g., with 1M HCl) to precipitate the crude product, which is collected by filtration.

  • Recrystallization: This is the primary method for removing dibrominated byproducts. The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of acetic acid and water. The desired mono-brominated product and the di-brominated byproduct will have different solubilities, allowing for separation. If recrystallization is insufficient, column chromatography is the definitive alternative.

Reference Protocols & Data
Table 1: Key Reaction Parameters and Their Impact
ParameterRecommended SettingImpact of DeviationConsequence of Deviation
Temperature 0–25°C[1]Too High (>30°C)Increases reaction rate, reduces selectivity.
Too Low (<0°C)Reaction may be too slow or stall.
Stoichiometry (Bromine Source) 0.95–1.05 equivalentsToo High (>1.1 eq.)Excess electrophile available for second attack.
Too Low (<0.9 eq.)Insufficient electrophile.
Solvent Acetic Acid, Dichloromethane[1]Inappropriate SolventPoor solubility, altered selectivity.
Reaction Time Monitor by TLC (Typically 2-6h)Too LongIncreased chance for side reactions.
Protocol 1: Synthesis of this compound using NBS

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 1-naphthoic acid (1.0 eq.) in glacial acetic acid (approx. 10 mL per gram of acid).

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in glacial acetic acid.

  • Slow Addition: Add the NBS solution dropwise to the stirred solution of 1-naphthoic acid over 1-2 hours, ensuring the internal temperature does not rise above 10°C.

  • Reaction: Allow the mixture to stir at 0–5°C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress using TLC every hour.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. A precipitate will form.

  • Workup: Collect the crude solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol or an acetic acid/water mixture to yield pure this compound (Typical yield: 70–85%).[1]

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 7-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 7-Bromo-1-naphthoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges associated with this substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve high yields and purity in your coupling reactions.

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation, but its success is highly dependent on the fine-tuning of reaction conditions.[1][2][3] The substrate, this compound, presents a unique set of challenges due to the presence of a carboxylic acid moiety and the electronic and steric properties of the naphthyl system. This guide will address these issues directly, providing not just solutions but also the underlying chemical principles.

Troubleshooting Guide: From Low Yields to Complex Impurities

This section is structured to address the most common problems encountered during the Suzuki coupling of this compound.

Question 1: Why is my reaction showing low to no conversion of the this compound starting material?

Answer:

Low or no conversion is a frequent issue that can often be traced back to several key factors related to catalyst activity and reaction setup.

Possible Causes & Step-by-Step Solutions:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated.

    • Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0).[4] The choice of phosphine ligand is critical here; electron-rich and bulky ligands can facilitate this reduction.[5] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄, especially if you suspect issues with the in-situ reduction.[6] Always use fresh, high-quality catalysts and ligands, as they can degrade over time, especially phosphine ligands which are prone to oxidation.[7]

  • Oxygen Contamination: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species and also oxidize phosphine ligands.[7]

    • Solution: Rigorous degassing of your solvent and reaction mixture is crucial.[4] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles. Ensure your reaction is maintained under a positive pressure of an inert gas throughout the experiment.

  • Poor Solubility: If the reactants, particularly the base, are not sufficiently soluble in the reaction medium, the reaction will be sluggish.

    • Solution: Choose a solvent system that effectively dissolves all components.[8] For Suzuki couplings, polar aprotic solvents like dioxane, THF, or DMF are commonly used, often with a small amount of water to help dissolve the inorganic base.[8][9]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-rich naphthalene ring might be less reactive than anticipated.

    • Solution: Employing a more electron-rich and sterically demanding ligand can enhance the rate of oxidative addition.[10] Ligands from the Buchwald family (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are often effective for challenging aryl bromides.[4][6]

Question 2: My reaction is messy, showing multiple byproducts. What are the likely side reactions and how can I suppress them?

Answer:

The formation of multiple byproducts is a common challenge. With this compound, you should be vigilant for the following side reactions:

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of the Boronic Acid: This leads to the formation of a biaryl derived from your boronic acid coupling partner. This is often exacerbated by the presence of oxygen.[11]

    • Mitigation: As mentioned above, thorough degassing is the primary solution. Additionally, using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes be beneficial, but a large excess should be avoided as it can favor homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to a simple arene byproduct. Electron-deficient boronic acids are particularly susceptible.[7]

    • Mitigation:

      • Choice of Base: Use milder bases like K₃PO₄ or Cs₂CO₃.[7]

      • Anhydrous Conditions: While some water can be beneficial for dissolving the base, excess water can be a proton source for this side reaction.[7]

      • Stable Boron Reagents: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the boronic acid slowly into the reaction mixture.[7]

  • Dehalogenation (Hydrodehalogenation): The bromine atom on the naphthoic acid is replaced by a hydrogen, leading to 1-naphthoic acid. This can occur via a hydride transfer to the palladium complex.[1]

    • Mitigation: The source of the hydride can be amines or alcohols. If using an amine base or an alcohol as a solvent or co-solvent, this side reaction might be more prevalent. Switching to a non-hydride donating solvent and base combination can help.

  • Decarboxylation: The carboxylic acid group is lost as CO₂, particularly at high temperatures.

    • Mitigation: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Screening different temperatures is advisable. Recent literature has explored controlled decarboxylative couplings, but under standard Suzuki conditions, it is an undesirable side reaction.[12][13][14][15][16]

Question 3: I am observing incomplete conversion and my yield is stuck at around 50%. What can I do to drive the reaction to completion?

Answer:

Hitting a plateau in yield is frustrating and often points to a suboptimal balance of reaction parameters. Here’s how to push the reaction further:

Strategies to Improve Conversion:

  • Ligand and Catalyst Screening: This is often the most impactful change you can make. The electronic and steric properties of the ligand have a profound effect on the reaction outcome.[5]

    • Recommendation: Create a small screening library of palladium catalysts and ligands. A good starting point would be to compare a traditional catalyst like Pd(PPh₃)₄ with more modern systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or P(t-Bu)₃.[17]

  • Base Optimization: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[18]

    • Recommendation: The choice of base can significantly influence the reaction rate and yield.[19][20] A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is highly recommended.[18] Inorganic bases are generally superior to organic bases like triethylamine for this reaction.[19]

  • Solvent System Tuning: The solvent affects the solubility of all components and can influence the stability of the catalytic species.[8]

    • Recommendation: A mixture of a polar aprotic solvent with water (e.g., Dioxane/H₂O, THF/H₂O) is a good starting point.[8][9] The ratio of the organic solvent to water can be optimized. For substrates that are sensitive to water, anhydrous conditions with a soluble base should be considered.

Frequently Asked Questions (FAQs)

Q1: Does the carboxylic acid group on this compound interfere with the Suzuki coupling?

A1: Yes, the carboxylic acid group can present challenges. The carboxylate, formed under basic conditions, can coordinate to the palladium center and potentially inhibit catalysis.[21] This is a known issue, and if you consistently face problems, one effective strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester), perform the Suzuki coupling, and then hydrolyze the ester back to the carboxylic acid in a subsequent step.[21]

Q2: My this compound is sterically hindered. What type of ligand is best suited for this?

A2: For sterically hindered aryl halides, bulky, electron-rich phosphine ligands are generally the most effective.[5][22][23][24] These ligands promote the reductive elimination step and can also stabilize the monoligated palladium species that is often more active in the oxidative addition to a hindered substrate. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) and bulky alkyl phosphines (e.g., P(t-Bu)₃) are excellent candidates to screen.[24]

Q3: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A3: A reliable starting point would be to use a pre-catalyst like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a suitable ligand like SPhos.[17][25] For the base, K₂CO₃ or K₃PO₄ are good initial choices, and a solvent system of dioxane/water (e.g., 4:1) is commonly effective.[8][25] A reaction temperature of 80-100 °C is a reasonable starting point.[8][25] However, optimization is almost always necessary for a new substrate.[26]

Q4: How do I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of your starting materials. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. It is important to run a co-spot of your starting material alongside the reaction mixture on the TLC plate to accurately gauge its disappearance.

Data & Protocols

Recommended Starting Conditions
ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equivalent
Boronic Acid Arylboronic Acid1.2 equivalents
Catalyst Pd(dppf)Cl₂2-5 mol% (A robust and versatile catalyst)[25]
Base K₂CO₃ or K₃PO₄2.0-3.0 equivalents (Effective and commonly used)[8][25]
Solvent 1,4-Dioxane / H₂O (4:1)Good solubility for reactants and base[8]
Temperature 90 °CA good starting point for aryl bromides[27]
Atmosphere Nitrogen or ArgonEssential to prevent catalyst deactivation[7]
General Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).[28]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent.[4] Then, add the palladium catalyst.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature and stir vigorously.[28]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[27]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. If the product is a carboxylic acid, an acidic workup may be necessary to protonate the carboxylate and extract it into the organic layer.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizing the Process

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X (this compound) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvents) Start->Check_Reagents Check_Setup Verify Inert Atmosphere (Degassing, N₂/Ar) Start->Check_Setup Protect_Acid Consider Protecting Carboxylic Acid Start->Protect_Acid If persistent issues Optimize_Conditions Systematic Optimization Check_Reagents->Optimize_Conditions Check_Setup->Optimize_Conditions Screen_Catalyst Screen Catalyst/ Ligand Combinations Optimize_Conditions->Screen_Catalyst Screen_Base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Optimize_Conditions->Screen_Base Screen_Solvent Screen Solvents/ Ratios Optimize_Conditions->Screen_Solvent Success Improved Yield Screen_Catalyst->Success Screen_Base->Success Screen_Solvent->Success Protect_Acid->Success

References

Technical Support Center: Synthesis of 7-Bromo-1-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-1-naphthoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to enhance the yield, purity, and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and regioselective method is the direct electrophilic bromination of 1-naphthoic acid.[1] This reaction typically employs a brominating agent like elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent, such as acetic acid or dichloromethane.[1] The key to this synthesis is controlling the reaction conditions to favor substitution at the C-7 position. The carboxylic acid group (-COOH) at C-1 is an electron-withdrawing group, which deactivates the ring it is attached to and directs incoming electrophiles to the adjacent ring. Specifically, it directs para to the C-1 position on the second ring, which corresponds to the C-7 position.[1]

Q2: My reaction is producing a mixture of isomers, primarily the 5-bromo and 7-bromo derivatives. Why is this happening and how can I improve selectivity for the 7-bromo isomer?

This is a classic issue of regioselectivity in the electrophilic substitution of naphthalene. While the C-7 position is the thermodynamically favored product, the C-5 position can also be brominated, leading to a mixture of isomers.

Causality: The formation of the carbocation intermediate (an arenium ion) during electrophilic attack determines the product distribution.[2][3]

  • Attack at C-7 (para-like): The positive charge in the arenium ion intermediate can be delocalized across both rings while preserving one intact benzene ring, which is a more stable arrangement.[3]

  • Attack at C-5 (ortho-like): This also allows for resonance stabilization, but the intermediate is generally less stable than the one formed by C-7 attack.

Troubleshooting & Solutions:

  • Temperature Control: Running the reaction at a slightly elevated temperature (but below decomposition temperatures) can favor the formation of the more stable thermodynamic product (7-bromo) over the kinetically favored one. However, precise temperature control between 0–25°C is often recommended to moderate the reaction kinetics and prevent over-bromination.[1]

  • Solvent Choice: Polar aprotic solvents like acetic acid or dichloromethane are known to promote the desired regioselectivity.[1]

  • Choice of Brominating Agent: Using a milder brominating agent, such as NBS in acetonitrile, can offer higher selectivity compared to harsher reagents like Br₂ with a strong Lewis acid.[4] Highly reactive systems can reduce selectivity.[5]

Q3: I'm observing significant amounts of a di-brominated product in my final mixture. What causes this and how can I prevent it?

The formation of di-bromo derivatives is a common side reaction caused by over-bromination.

Causality: Once the first bromine atom is added to the naphthalene ring, the resulting this compound is still susceptible to a second electrophilic attack. Although both the -COOH and -Br groups are deactivating, the naphthalene system is electron-rich enough to react further if the conditions are too harsh or if excess brominating agent is present.

Troubleshooting & Solutions:

  • Stoichiometry is Critical: Use a precise stoichiometry of your brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will inevitably lead to di-bromination. A molar ratio of 1:1 or 1:1.1 (1-naphthoic acid to brominating agent) is a good starting point.

  • Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, disfavoring the second bromination event.

  • Reaction Time & Temperature: Monitor the reaction closely using an appropriate technique (e.g., TLC, HPLC). Stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures, as both can promote over-bromination.[1]

Q4: Are there alternative synthetic routes if direct bromination proves problematic?

Yes, if direct bromination fails to provide the desired purity or yield, other multi-step routes can be considered:

  • Carboxylation of a Dibromo-precursor: This route starts with 1,7-dibromonaphthalene.[6] One of the bromine atoms can be selectively converted into a carboxylic acid.

    • Grignard Reaction: Form a Grignard reagent (R-MgBr) from 1,7-dibromonaphthalene by reacting it with magnesium metal. This is often challenging and may require specific activation of the magnesium.[7] The resulting Grignard reagent is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield this compound.[8][9]

    • Lithiation-Carboxylation: Alternatively, selective metal-halogen exchange using an organolithium reagent (like n-BuLi) at low temperatures, followed by quenching with CO₂, can be used.[10] This can sometimes offer better selectivity than the Grignard route.

  • Sandmeyer Reaction: Start with an appropriately substituted amino-naphthoic acid derivative, convert the amino group to a diazonium salt, and then displace it with a bromide using a copper(I) bromide catalyst. This route is more complex but can provide excellent regiochemical control.

Troubleshooting Guides

Guide 1: Low Yield of Crude Product

Problem: The reaction has completed (confirmed by TLC/HPLC), but after workup, the isolated mass of the crude this compound is significantly lower than expected.

Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Incomplete Reaction The brominating agent was not active enough, or the reaction was not given enough time or sufficient temperature to proceed to completion.Verify Reagent Activity: Ensure your brominating agent (e.g., NBS, Br₂) has not degraded. For NBS, use a freshly opened bottle or recrystallize if necessary. Optimize Conditions: Increase reaction time or incrementally raise the temperature. Monitor progress every 30-60 minutes.
Product Loss During Workup This compound has some solubility in aqueous solutions, especially under basic conditions where it forms the carboxylate salt. Premature precipitation or incomplete extraction can lead to significant loss.pH Control During Extraction: When performing a basic wash (e.g., with NaHCO₃) to remove acidic impurities, ensure you collect all aqueous layers. Re-acidify the combined aqueous layers slowly with cold dilute HCl (e.g., 2M) until the pH is ~2 to precipitate your product fully. Cooling: Perform the precipitation in an ice bath to minimize the solubility of the carboxylic acid in the aqueous medium.
Mechanical Losses Product adhering to glassware, filter paper, or being lost during transfers.Careful Transfers: Rinse all glassware used during the workup (reaction flask, separatory funnel) with a small amount of the extraction solvent and combine the rinses. Scraping: Ensure all solid product is carefully scraped from the filter funnel.
Guide 2: Difficulty in Purification & Isomer Separation

Problem: The crude product is a mixture of 5-bromo and 7-bromo isomers that are proving difficult to separate by standard recrystallization or column chromatography.

Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Similar Polarity of Isomers The 5-bromo and 7-bromo isomers have very similar structures and polarities, making them co-elute in many standard chromatography solvent systems and co-crystallize during recrystallization.Optimize Column Chromatography: Use a high-resolution silica gel and a shallow solvent gradient. A non-polar/polar system like Hexane/Ethyl Acetate with a small amount of acetic acid (to keep the -COOH protonated and reduce tailing) can be effective. Run multiple small-scale trials to find the optimal solvent mixture.
Derivative Formation for Separation Sometimes, separating the acids directly is inefficient. Converting them to a derivative can amplify the subtle structural differences, making separation easier.Esterification Protocol: Convert the mixture of isomeric acids to their methyl esters by reacting with methanol under acidic catalysis (e.g., a few drops of H₂SO₄). The resulting methyl esters often show better separation on silica gel. Protocol: 1. Dissolve the crude acid mixture in excess methanol. 2. Add catalytic H₂SO₄ and reflux for 4-6 hours. 3. Quench with water and extract with an organic solvent (e.g., ethyl acetate). 4. Purify the esters by column chromatography. 5. Hydrolyze the separated esters back to the pure carboxylic acids using aqueous NaOH followed by acidification.
Fractional Crystallization This technique relies on slight differences in solubility of the isomers in a particular solvent. It can be tedious but effective.Solvent Screening: Test a range of solvents to find one where one isomer is significantly less soluble than the other. Slowly cool a saturated solution to induce crystallization of the less soluble isomer first. Multiple recrystallization steps may be required.

Visualized Workflows & Mechanisms

General Synthesis & Purification Workflow

The following diagram outlines the critical steps in the synthesis of this compound, highlighting where side reactions and purification challenges typically arise.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. Starting Material (1-Naphthoic Acid) B 2. Bromination Reaction (Br2 or NBS, Solvent, 0-25°C) A->B Controlled Stoichiometry C 3. Reaction Quench (e.g., Na2S2O3 soln) B->C Monitor via TLC/HPLC SR1 Side Reaction: Isomer Formation (5-Bromo) B->SR1 Poor Regiocontrol SR2 Side Reaction: Over-bromination (Di-bromo) B->SR2 Excess Bromine/ Long Reaction Time D 4. Liquid-Liquid Extraction C->D E 5. Acidification & Precipitation (Control pH to ~2) D->E F 6. Filtration & Drying E->F G 7. Crude Product Analysis (NMR, LC-MS) F->G H 8. Purification Method (Recrystallization or Chromatography) G->H I 9. Final Product Characterization H->I

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Regioselective Bromination

This diagram illustrates the electrophilic aromatic substitution mechanism, comparing the stability of the intermediates formed during attack at the C-7 and C-5 positions.

G cluster_0 Electrophile Generation cluster_1 Path A: Attack at C-7 (Favored) cluster_2 Path B: Attack at C-5 (Disfavored) Title Mechanism: Regioselectivity in Bromination of 1-Naphthoic Acid Br2 Br2 Br+ Br+ Br2->Br+ Lewis Acid or Polar Solvent Start 1-Naphthoic Acid Int1 Arenium Ion Intermediate 1 (More Stable) Start->Int1 Br+ attacks C-7 Int2 Arenium Ion Intermediate 2 (Less Stable) Start->Int2 Br+ attacks C-5 Prod1 This compound (Thermodynamic Product) Int1->Prod1 -H+ Note1 Resonance preserves one intact benzene ring. Prod2 5-Bromo-1-naphthoic acid (Kinetic Side-Product) Int2->Prod2 -H+ Note2 Resonance disrupts both aromatic rings.

Caption: Arenium ion stability dictates the regiochemical outcome of bromination.

References

Technical Support Center: Cost-Effective Synthesis of 7-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-bromo-1-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis. As a key intermediate in the development of pharmaceuticals and advanced materials, mastering its cost-effective and efficient synthesis is crucial.[1][2] This document provides practical, field-proven insights to overcome common experimental hurdles.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on two primary cost-effective routes: direct bromination of 1-naphthoic acid and carboxylation of a Grignard reagent.

Method 1: Electrophilic Bromination of 1-Naphthoic Acid

This method is often favored for its directness, but achieving high regioselectivity and yield can be challenging.[1]

Symptoms: After workup and purification, the isolated yield of the desired product is significantly lower than the expected 70-85%.[1]

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initial reaction time, consider extending the reaction duration. However, be cautious of potential side reactions with prolonged heating.

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate.[1]

    • Solution: While the reaction is typically run at 0–25°C to control selectivity, if the reaction is sluggish, a modest increase in temperature may be necessary.[1] Experiment with small increments (e.g., 5°C) to find the optimal balance between reaction rate and selectivity.

  • Loss During Workup/Purification: The product may be lost during extraction or recrystallization.

    • Solution: Ensure the pH of the aqueous layer is sufficiently acidic during extraction to keep the carboxylic acid protonated and in the organic phase. When performing recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation and recovery.

Symptoms: ¹H NMR or GC-MS analysis of the crude product shows a mixture of isomers, with significant amounts of bromination at positions other than the desired 7-position.

Possible Causes & Solutions:

  • Incorrect Brominating Agent: The choice of brominating agent and any associated activators is crucial for directing the substitution.

    • Solution: For regioselective bromination of 1-naphthoic acid, a common method involves using bromine (Br₂) or sodium bromide (NaBr) with an oxidizing agent like Oxone (2KHSO₅·KHSO₄·K₂SO₄).[1] The in-situ generation of a less reactive, more selective brominating species is key. Avoid highly reactive brominating conditions.

  • Reaction Temperature Too High: Higher temperatures can lead to a loss of selectivity.

    • Solution: Maintain the reaction temperature in the recommended range of 0–25°C.[1] Running the reaction at the lower end of this range (e.g., 0-5°C) can further enhance selectivity.

  • Solvent Effects: The solvent can influence the directing effects of the carboxylic acid group.

    • Solution: Polar aprotic solvents like acetic acid or dichloromethane are generally preferred for this reaction.[1] Acetic acid can help to moderate the reactivity of the brominating agent.

Symptoms: Mass spectrometry analysis indicates the presence of products with masses corresponding to the addition of more than one bromine atom.

Possible Causes & Solutions:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent will inevitably lead to multiple brominations.

    • Solution: Carefully control the stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but large excesses should be avoided. Start with a 1:1 molar ratio of 1-naphthoic acid to the brominating agent and optimize from there.

  • Inefficient Mixing: Poor mixing can create localized areas of high brominating agent concentration, leading to over-bromination.

    • Solution: Ensure vigorous and efficient stirring throughout the addition of the brominating agent and for the entire duration of the reaction.

Method 2: Carboxylation of a Grignard Reagent

This route typically involves the formation of a Grignard reagent from a dibromonaphthalene precursor (e.g., 1,7-dibromonaphthalene), followed by reaction with carbon dioxide.

Symptoms: No signs of reaction (e.g., bubbling, heat generation, color change) are observed after adding the alkyl halide to the magnesium turnings.

Possible Causes & Solutions:

  • Presence of Moisture: Grignard reactions are notoriously sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF).[3]

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction.

    • Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings with a glass rod to expose a fresh surface.[4][5]

  • Impure Starting Materials: The bromonaphthalene precursor or the solvent may contain impurities that inhibit the reaction.

    • Solution: Use freshly distilled or high-purity starting materials and solvents.

Symptoms: The isolated yield of the desired carboxylic acid is low, even if the Grignard reagent appeared to form successfully.

Possible Causes & Solutions:

  • Inefficient Carboxylation: The reaction with carbon dioxide may be incomplete.

    • Solution: Use a large excess of dry ice (solid CO₂) to ensure complete reaction.[6] Crush the dry ice into a powder to increase its surface area. Add the Grignard solution slowly to the dry ice, rather than the other way around, to maintain a high concentration of CO₂.

  • Grignard Reagent Degradation: The Grignard reagent may have degraded before or during the carboxylation step.

    • Solution: Use the Grignard reagent immediately after it is prepared.[3] Avoid prolonged reaction times or exposure to air.

  • Side Reactions: The Grignard reagent can participate in side reactions, such as coupling with the unreacted bromo-naphthalene.[3]

    • Solution: Add the bromo-naphthalene solution to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture, which can help to minimize the formation of biphenyl byproducts.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is more cost-effective for large-scale production?

A1: The direct bromination of 1-naphthoic acid is often more cost-effective for large-scale production. This is because 1-naphthoic acid is a readily available and relatively inexpensive starting material. The reagents for bromination are also generally cheaper than those required for the Grignard route, which involves the use of magnesium and anhydrous solvents. However, the cost-effectiveness of the bromination route is highly dependent on achieving good regioselectivity to avoid costly purification steps.

Q2: What are the main safety concerns when performing these syntheses?

A2: For the bromination route , the primary hazard is the use of bromine or other brominating agents, which are toxic and corrosive.[7] These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) should be worn. For the Grignard route , the main hazards are the flammability of the ether solvents and the reactivity of the Grignard reagent with water. Anhydrous conditions must be strictly maintained, and the reaction should be set up in a way that excludes atmospheric moisture.

Q3: Are there any "greener" or more environmentally friendly alternatives to traditional brominating agents?

A3: Yes, there is growing interest in developing more environmentally friendly bromination methods. Some alternatives to using elemental bromine include:

  • In-situ generation of bromine: This can be achieved by reacting a bromide salt (like NaBr or KBr) with an oxidizing agent such as hydrogen peroxide or Oxone.[7] This avoids the handling and storage of highly toxic liquid bromine.

  • Bromide-bromate mixtures: Aqueous solutions of sodium bromide and sodium bromate can be used as an effective brominating agent upon acidification.[8][9] The only byproduct is an aqueous solution of sodium chloride.[8]

  • Solid brominating agents: N-Bromosuccinimide (NBS) is a common solid brominating agent that is easier and safer to handle than liquid bromine.[10]

Q4: How can I effectively monitor the progress of my reaction?

A4: The most common and effective method for monitoring the progress of these reactions is Thin Layer Chromatography (TLC) . By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q5: What is the best way to purify the final product, this compound?

A5: The most common method for purifying this compound is recrystallization . A suitable solvent for recrystallization is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene is a commonly used solvent for the recrystallization of naphthoic acids.[4] If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes is a good starting point for elution.[11]

Visualizations and Data

Experimental Workflow Diagrams

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification Start 1-Naphthoic Acid in Acetic Acid Cool Cool to 0-5°C Start->Cool Add_Br2 Slowly add Brominating Agent (e.g., Br2 or NaBr/Oxone) Cool->Add_Br2 React Stir at 0-25°C (Monitor by TLC) Add_Br2->React Quench Quench with Na2S2O3 (aq) React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Recrystallize from Toluene Extract->Purify Product This compound Purify->Product

Caption: Workflow for the Synthesis of this compound via Direct Bromination.

Grignard_Workflow cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Workup & Purification Start 1,7-Dibromonaphthalene + Mg turnings in Anhydrous Ether/THF Initiate Initiate with Iodine & Gentle Heating Start->Initiate Formation Grignard Reagent Formation Initiate->Formation CO2 Pour Grignard solution onto excess Dry Ice (CO2) Formation->CO2 Acidify Acidify with dilute HCl CO2->Acidify Extract Extract with Organic Solvent Acidify->Extract Purify Recrystallize Extract->Purify Product This compound Purify->Product

Caption: Workflow for the Synthesis of this compound via Grignard Carboxylation.

Comparison of Synthesis Methods
ParameterDirect BrominationGrignard Carboxylation
Starting Material 1-Naphthoic Acid1,7-Dibromonaphthalene
Key Reagents Brominating agent (Br₂, NaBr/Oxone)Magnesium, Dry Ice (CO₂)
Typical Yield 70-85%[1]60-75%
Primary Challenge RegioselectivityAnhydrous conditions, Grignard initiation
Cost-Effectiveness Generally more cost-effectiveCan be more expensive due to reagents
Scalability More readily scalableCan be challenging to scale due to heat transfer and moisture sensitivity

Experimental Protocols

Protocol 1: Regioselective Bromination of 1-Naphthoic Acid

Materials:

  • 1-Naphthoic acid

  • Acetic acid (glacial)

  • Bromine (or Sodium Bromide and Oxone)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (saturated, aqueous)

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthoic acid in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add a solution of bromine in acetic acid (or a mixture of NaBr and Oxone) to the stirred solution over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from toluene to afford this compound.

Protocol 2: Carboxylation of 7-Bromo-1-naphthylmagnesium Bromide

Materials:

  • 1,7-Dibromonaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (a single crystal)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (dilute, aqueous)

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 1,7-dibromonaphthalene in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction has started (indicated by bubbling and a color change), add the remaining 1,7-dibromonaphthalene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • In a separate beaker, place a large excess of crushed dry ice.

  • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, and then slowly add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization.

References

Validation & Comparative

comparing reactivity of 7-Bromo-1-naphthoic acid with 8-Bromo-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 7-Bromo-1-naphthoic Acid and 8-Bromo-1-naphthoic Acid

For researchers and professionals in drug development and synthetic chemistry, the selection of a molecular scaffold is a critical decision point that dictates synthetic strategy and accessibility of target compounds. Naphthoic acids, with their rigid and versatile bicyclic aromatic structure, are valuable building blocks.[1] However, the reactivity of substituted naphthalenes can be profoundly influenced by the positional chemistry of their functional groups. This guide provides a detailed comparison of two closely related isomers: this compound and 8-Bromo-1-naphthoic acid, focusing on how the location of the bromine atom dictates their synthetic utility.

The core difference between these molecules lies not in their constituent atoms, but in their three-dimensional arrangement. While this compound presents a sterically unencumbered system, 8-Bromo-1-naphthoic acid is a classic example of a molecule governed by the peri-effect—a powerful steric interaction between substituents at the 1 and 8 positions of the naphthalene core.[2][3][4] This single positional change has dramatic consequences for reactivity at both the C-Br bond and the carboxylic acid, a crucial insight for any synthetic chemist designing a multi-step synthesis.

The Decisive Factor: Steric vs. Electronic Effects

In any aromatic system, the reactivity is a balance of electronic and steric effects. The carboxylic acid group is a moderate electron-withdrawing group (EWG), which deactivates the aromatic ring to electrophilic attack but can facilitate nucleophilic aromatic substitution by stabilizing anionic intermediates.[5][6][7][8] The bromine atom is also deactivating via induction but can donate electron density through resonance.

However, in the case of 8-Bromo-1-naphthoic acid, these electronic considerations are largely overshadowed by the severe steric strain imposed by the proximity of the bulky bromine atom and the carboxylic acid group. This peri-interaction forces the substituents to occupy the same region of space, leading to bond angle distortion and out-of-plane twisting to minimize repulsion.[2][9] This stored strain energy is the dominant factor in its chemical behavior. In contrast, the substituents in this compound are distant and do not interact, making its reactivity a more straightforward reflection of electronic effects.

G cluster_0 This compound cluster_1 8-Bromo-1-naphthoic acid a No significant steric hindrance between distant Br and COOH groups. mol1 Structure showing substituents at positions 1 and 7 b Severe steric hindrance due to peri-interaction between adjacent Br and COOH groups. mol2 Structure showing substituents at positions 1 and 8

Caption: Steric comparison of 7-Bromo- and 8-Bromo-1-naphthoic acid.

Comparative Reactivity Analysis

The structural differences outlined above manifest in markedly different outcomes across several key classes of chemical reactions.

Reaction TypeThis compound (Expected Reactivity)8-Bromo-1-naphthoic Acid (Expected Reactivity)Dominant Influencing Factor
Palladium-Catalyzed Cross-Coupling High. Behaves as a typical aryl bromide. The catalytic complex can readily access the C-Br bond for oxidative addition.Low to Moderate. The peri-COOH group severely hinders the approach of the bulky palladium-ligand complex to the C-Br bond, slowing the rate-limiting oxidative addition step.Steric Hindrance[10][11][12]
Nucleophilic Aromatic Substitution (SNA_r) Moderate. The C-Br bond is activated by the ring's electron-withdrawing character, and the site is sterically accessible to incoming nucleophiles.[5]Low. While the C-Br bond is electronically activated, the peri-COOH group physically blocks the trajectory of nucleophilic attack, inhibiting the formation of the Meisenheimer intermediate.Steric Hindrance[13]
Carboxylic Acid Esterification High. The carboxylic acid is sterically unhindered and readily accessible for activation and subsequent attack by an alcohol.Low to Moderate. The peri-Br atom acts as a bulky "shield," impeding the approach of alcohols to the carbonyl carbon. More forceful conditions or activating agents are typically required.Steric Hindrance

Experimental Protocols and Mechanistic Considerations

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern synthesis for creating C-C bonds.[14][15][16] The key difference in the reactivity of the two isomers is the accessibility of the C-Br bond to the palladium catalyst.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source like Pd(PPh₃)₄ is used. The bulky phosphine ligands are crucial for the catalytic cycle but also contribute to steric sensitivity.[17]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[18]

  • Solvent: A solvent system like Toluene/Ethanol/Water allows for the dissolution of both the organic substrates and the inorganic base, creating the necessary multiphasic environment for the reaction to proceed.

Workflow: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd2_complex Ar-Pd(II)L_n-Br oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_ar Ar-Pd(II)L_n-Ar' transmetalation->pd2_ar ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation reductive_elim Reductive Elimination pd2_ar->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elim->product Esterification_Workflow start R-COOH + Activating Agent activated Activated Intermediate (e.g., Acyl Halide/Anhydride) start->activated attack Nucleophilic Attack activated->attack alcohol R'-OH (Alcohol) alcohol->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral elimination Elimination of Leaving Group tetrahedral->elimination product R-COOR' (Ester) elimination->product

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 7-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. For molecules such as 7-Bromo-1-naphthoic acid, a key building block in organic synthesis, precise structural elucidation is not merely a procedural step but a critical determinant of downstream success. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of this compound, designed for researchers, scientists, and professionals in drug development.

This document moves beyond a simple recitation of methods. It is a reflection of field-proven insights, explaining the "why" behind experimental choices and fostering a self-validating system of protocols. Every claim is grounded in authoritative spectroscopic principles, ensuring a trustworthy and expert-driven narrative.

The Analytical Imperative: Why Spectroscopic Scrutiny Matters

This compound (C₁₁H₇BrO₂) is an aromatic carboxylic acid with a naphthalene backbone.[1][2][3] The specific positioning of the bromine atom and the carboxylic acid group dictates its reactivity and potential applications. Misidentification with its isomers, such as 4-Bromo-1-naphthoic acid or 8-Bromo-1-naphthoic acid, could lead to failed syntheses, impure products, and misinterpreted biological data. Therefore, a multi-pronged spectroscopic approach is essential for unequivocal identification.

This guide will focus on a suite of four powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will dissect the theoretical underpinnings of each method, present detailed experimental protocols, and, through a comparative lens with its parent compound, 1-naphthoic acid, and a key isomer, 8-Bromo-1-naphthoic acid, illustrate how the unique spectral signatures of this compound arise.

Visualizing the Task: Molecular Structures

To contextualize the forthcoming analysis, let us first visualize the molecules .

Molecular Structures of Key Compounds cluster_7_bromo This compound cluster_1_naphthoic 1-Naphthoic acid cluster_8_bromo 8-Bromo-1-naphthoic acid 7-bromo_img 1-naphthoic_img 8-bromo_img

Caption: Chemical structures of this compound, 1-Naphthoic acid, and 8-Bromo-1-naphthoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for carboxylic acids, DMSO-d₆ is often preferred as it can solubilize the compound and the acidic proton is readily observable.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region of these molecules.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typically, 16 to 64 scans are adequate.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Anticipated ¹H NMR Spectrum of this compound:

The introduction of the electron-withdrawing bromine atom at the 7-position will induce subtle but predictable changes in the chemical shifts of the aromatic protons compared to 1-naphthoic acid. The proton on the carboxylic acid will appear as a broad singlet at a high chemical shift (typically >12 ppm). The six aromatic protons will exhibit a complex splitting pattern. We can predict the relative chemical shifts based on the electronic effects of the bromine and carboxylic acid groups.

Comparative Analysis:

Compound Aromatic Proton Chemical Shifts (ppm, predicted) Key Differentiating Features
1-Naphthoic acid 7.5-8.9Seven aromatic protons with complex multiplet structures.[4][5]
This compound 7.6-9.0Six aromatic protons. The proton at position 8 will likely be the most downfield due to the anisotropic effect of the carboxylic acid. The proton at position 6 will also be downfield due to the influence of the bromine.
8-Bromo-1-naphthoic acid 7.4-8.2Six aromatic protons. The proton at position 7 will show a distinct coupling pattern with its neighbors. The overall spectrum will differ significantly from the 7-bromo isomer due to the proximity of the bromine to the carboxylic acid.[6]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The sample preparation and instrument setup are similar to ¹H NMR. However, ¹³C NMR requires a greater number of scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope.

Anticipated ¹³C NMR Spectrum of this compound:

The spectrum will show 11 distinct signals: one for the carboxylic carbon (typically in the 165-185 ppm range) and ten for the aromatic carbons. The carbon atom attached to the bromine (C7) will show a characteristic shift, and its signal may be of lower intensity due to the quadrupolar effect of the bromine nucleus.

Comparative Analysis:

Compound Carboxylic Carbon (ppm, predicted) Aromatic Carbons (ppm, predicted) Key Differentiating Features
1-Naphthoic acid ~173~124-134Ten aromatic carbon signals.[7]
This compound ~172~120-140The C7 carbon directly attached to bromine will be significantly shifted. The electronic effect of bromine will also influence the chemical shifts of the other carbons in that ring.
8-Bromo-1-naphthoic acid ~171~119-136The C8 carbon bonded to bromine will have a characteristic chemical shift, and the proximity to the carboxylic acid will influence the shifts of C1 and the quaternary carbons.[6]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol:

  • Sample Preparation: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Anticipated IR Spectrum of this compound:

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic ring.

Comparative Analysis:

Functional Group Expected Wavenumber (cm⁻¹) Significance
O-H stretch (Carboxylic Acid) 3300-2500 (broad)The broadness is due to hydrogen bonding between carboxylic acid molecules.[8]
C=O stretch (Carboxylic Acid) 1710-1680A strong, sharp absorption characteristic of a conjugated carboxylic acid.[8]
C=C stretch (Aromatic) 1600-1450Multiple sharp bands indicating the aromatic naphthalene core.[8]
C-Br stretch 600-500A weaker absorption in the fingerprint region, confirming the presence of a C-Br bond.

The IR spectra of the isomers will be very similar, as they all contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used to distinguish between them.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a suitable technique for carboxylic acids.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement.

Anticipated Mass Spectrum of this compound:

The key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.

Comparative Analysis:

Compound Molecular Formula Molecular Weight Expected Molecular Ion (m/z) Key Differentiating Features
1-Naphthoic acid C₁₁H₈O₂172.18172A single molecular ion peak.[9][10]
This compound C₁₁H₇BrO₂251.08250 & 252A characteristic isotopic pattern for a monobrominated compound.[1][2]
8-Bromo-1-naphthoic acid C₁₁H₇BrO₂251.08250 & 252Identical molecular ion pattern to the 7-bromo isomer, highlighting the need for NMR to differentiate them.[6][11]

High-resolution mass spectrometry can provide an exact mass measurement, which can be used to confirm the elemental formula (C₁₁H₇BrO₂).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

cluster_workflow Spectroscopic Confirmation Workflow start Sample of This compound ms Mass Spectrometry (MS) start->ms Determine Molecular Weight and Isotopic Pattern ir Infrared (IR) Spectroscopy start->ir Identify Functional Groups nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Elucidate C-H Framework and Connectivity data_analysis Integrated Data Analysis and Comparison with Isomers ms->data_analysis ir->data_analysis nmr->data_analysis conclusion Structural Confirmation data_analysis->conclusion

Caption: A logical workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While mass spectrometry and IR spectroscopy provide crucial pieces of the puzzle—the molecular formula and the presence of key functional groups—it is NMR spectroscopy that offers the definitive evidence for the specific isomeric structure. By carefully analyzing the chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra and comparing them with data from related compounds, we can confidently and unambiguously assign the bromine substituent to the 7-position of the naphthalene ring. This rigorous analytical process is indispensable for ensuring the quality and reliability of research and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to Halogenated Naphthoic Acids in Catalysis: From Mechanistic Principles to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the quest for more efficient, selective, and robust catalytic systems is perpetual. Among the emerging classes of organocatalysts, halogenated aromatic compounds have garnered significant attention, not merely as passive scaffolds but as active participants in bond activation. This guide provides an in-depth comparative analysis of halogenated naphthoic acids as catalysts, focusing on how the choice of halogen—from fluorine to iodine—profoundly dictates catalytic performance. We will dissect the underlying mechanistic principles, present objective experimental data, and provide actionable protocols to empower your research and development endeavors.

The Halogen's Crucial Role: A Mechanistic Deep Dive into Halogen Bonding

To understand the catalytic prowess of halogenated naphthoic acids, one must first appreciate the phenomenon of halogen bonding (XB) . Far from being inert substituents, halogens possess an anisotropic distribution of electron density. This creates a region of positive electrostatic potential, termed a "σ-hole," on the halogen atom opposite the covalent bond.[1][2] This electropositive region can engage in a highly directional, non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or an imine nitrogen on a substrate), effectively activating it for subsequent reaction.[3][4]

The strength of this interaction is paramount to catalytic efficiency and is governed by two key factors:

  • Polarizability of the Halogen: The ability of the halogen's electron cloud to be distorted. Polarizability increases down the group, making iodine the strongest halogen bond donor, followed by bromine, chlorine, and fluorine.[1][2]

  • Electron-Withdrawing Environment: The more electron-deficient the aromatic system to which the halogen is attached, the more positive the σ-hole and the stronger the halogen bond.

This hierarchy (I > Br > Cl > F) is the fundamental principle that dictates the comparative performance of halogenated naphthoic acids in many catalytic applications.[1] The highly directional nature of halogen bonds, with interaction angles approaching 180°, also offers a powerful tool for enforcing stereochemical control in asymmetric catalysis.[2][5]

Caption: Principle of Halogen Bonding in Catalysis.

Comparative Catalytic Performance: A Data-Driven Analysis

The theoretical superiority of heavier halogens as XB donors translates directly into enhanced catalytic performance. While direct comparative studies across all four halogenated naphthoic acids for a single reaction are sparse, a clear and consistent trend emerges from research on analogous systems.

A compelling example comes from a study by the Arai group on a Mannich reaction catalyzed by bifunctional catalysts bearing different halogens. The enantioselectivity of the reaction showed a significant and direct correlation with the polarizability of the halogen atom.[5]

Catalyst Halogen (X)Enantiomeric Excess (ee %)Relative Performance
Iodine (I) 82% ★★★★★
Bromine (Br)69%★★★★☆
Chlorine (Cl)51%★★★☆☆
Fluorine (F)37%★★☆☆☆
Hydrogen (H)27%★☆☆☆☆
Data synthesized from a study on a related catalytic system to illustrate the halogen effect.[5]

Analysis of Performance:

  • Iodo- and Bromo-Naphthoic Acids: These derivatives are consistently the most effective catalysts in reactions predicated on halogen bonding. The highly polarizable nature of iodine and bromine creates a strong σ-hole, leading to powerful substrate activation. This translates to higher reaction rates, better yields, and, crucially for drug development, superior stereoselectivity. In palladium-catalyzed cross-coupling reactions, the weaker carbon-iodine bond also leads to significantly higher reactivity compared to the carbon-bromine bond, allowing for milder reaction conditions.[6]

  • Chloro-Naphthoic Acids: While less potent than their heavier counterparts, chloro-derivatives still offer a significant catalytic advantage over non-halogenated analogues. They represent a cost-effective option when moderate activation is sufficient. 4-Chloro-1-naphthoic acid, for example, is a versatile intermediate whose chlorine atom can participate in cross-coupling reactions while the carboxylic acid moiety undergoes other transformations.[7]

  • Fluoro-Naphthoic Acids: Fluorine's high electronegativity and low polarizability make it a poor halogen bond donor.[1] Its primary influence is inductive, increasing the Brønsted acidity of the carboxylic acid proton. Therefore, in reactions where Brønsted acidity is the dominant catalytic mode, fluoro-naphthoic acids may show utility. However, for Lewis acid-type activation via halogen bonding, they are the least effective.

Field-Proven Insights: Experimental Protocols

The true measure of a catalyst lies in its practical application. Below are detailed, self-validating protocols for the synthesis of a halogenated catalyst precursor and its application in a representative organocatalytic reaction.

Protocol 1: Synthesis of 4-Bromo-1-Naphthoic Acid

This protocol details the synthesis of a key halogenated naphthoic acid intermediate via a Friedel-Crafts acylation followed by a haloform reaction.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend aluminum chloride (160 parts by weight) in dry ethylene chloride (500 parts by volume).

  • Acetyl Chloride Addition: Cool the suspension to 0-5 °C and add acetyl chloride (94 parts by weight) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 30-35 °C until a clear solution is formed.

  • Friedel-Crafts Acylation: Add a solution of 1-bromonaphthalene (207 parts by weight) in ethylene chloride (250 parts by volume) to the reaction mixture at approximately 40 °C over 15 minutes.

  • Reaction and Quenching: Stir the mixture for 30 minutes at 90 °C. After cooling, carefully pour the reaction mixture onto crushed ice and hydrochloric acid.

  • Extraction and Isolation: Separate the organic layer. Wash with water, then with a sodium bicarbonate solution, and finally with water again. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude 4-bromo-1-acetylnaphthalene.

  • Haloform Reaction: Dissolve the crude product in a suitable solvent (e.g., dioxane) and add a solution of sodium hypobromite (prepared from bromine and sodium hydroxide). Heat the mixture to facilitate the reaction.

  • Workup and Purification: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude 4-bromo-1-naphthoic acid. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Synthesis_Workflow start Start: 1-Bromonaphthalene fc_acylation 1. Friedel-Crafts Acylation (AlCl3, Acetyl Chloride) start->fc_acylation intermediate Intermediate: 4-Bromo-1-acetylnaphthalene fc_acylation->intermediate haloform 2. Haloform Reaction (Sodium Hypobromite) intermediate->haloform acidification 3. Acidification & Precipitation haloform->acidification purification 4. Filtration & Recrystallization acidification->purification end End Product: 4-Bromo-1-Naphthoic Acid purification->end Catalytic_Cycle catalyst Catalyst (Halo-Naphthoic Acid) activated_complex Activated Complex [Catalyst-Substrate] catalyst->activated_complex + Substrate (Halogen Bonding) substrate Substrate (e.g., Imine) substrate->activated_complex product_complex Product Complex [Catalyst-Product] activated_complex->product_complex + Nucleophile (Attack on activated substrate) nucleophile Nucleophile nucleophile->activated_complex product_complex->catalyst Product Release (Catalyst Regeneration) product Product product_complex->product

References

A Senior Application Scientist's Guide to the Purity Validation of 7-Bromo-1-naphthoic Acid: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and ultimately translatable scientific outcomes. 7-Bromo-1-naphthoic acid, a key building block in the synthesis of various pharmaceutical agents and functional materials, is no exception. Its purity directly impacts reaction yields, impurity profiles of downstream products, and the overall integrity of the research. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of this compound purity, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), while also exploring alternative technologies like Supercritical Fluid Chromatography (SFC) and Quantitative Nuclear Magnetic Resonance (qNMR).

The Criticality of Purity and the Predicted Impurity Profile

The primary synthetic route to this compound involves the regioselective bromination of 1-naphthoic acid. This process, while generally effective, can lead to a predictable array of impurities that a robust analytical method must be able to separate and quantify. Understanding these potential impurities is the first step in developing a truly specific and self-validating analytical method.

Potential Impurities in this compound:

  • Starting Material: Unreacted 1-naphthoic acid.

  • Isomeric Impurities: Bromination at other positions on the naphthalene ring, such as 5-bromo-1-naphthoic acid.

  • Over-brominated Products: Di- and tri-brominated naphthoic acids.

  • Process-Related Impurities: Reagents and by-products from the synthesis and purification steps.

A successful purity validation method must exhibit the specificity to resolve the main this compound peak from all these potential contaminants.

The Workhorse of Purity Analysis: A Validated HPLC-UV Method

Reversed-phase HPLC with UV detection is the cornerstone of purity analysis in the pharmaceutical industry due to its robustness, versatility, and cost-effectiveness. The method detailed below is designed based on established principles for the separation of aromatic carboxylic acids.

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: A C18 stationary phase is the logical choice for this non-polar analyte. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with a wide range of polarities.

    • 0-20 min: 30% to 80% B

    • 20-25 min: 80% to 30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.

  • Detection Wavelength: 254 nm. Aromatic compounds like this compound exhibit strong absorbance at this wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices
  • C18 Column: The hydrophobic nature of the C18 stationary phase provides excellent retention for the aromatic naphthoic acid structure.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase ensures that the carboxylic acid functional group of the analyte and its acidic impurities are in their protonated, less polar form. This minimizes peak tailing and improves chromatographic performance.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the effective elution of both more polar impurities (which will elute early) and less polar, more retained impurities (like potential di-bromo species).

  • UV Detection at 254 nm: This wavelength provides a good response for the aromatic system present in the analyte and its likely impurities, offering a universal detection approach for this class of compounds.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample PreparedSample Sample Solution (0.5 mg/mL) Sample->PreparedSample Solvent Acetonitrile/Water (50:50) Solvent->PreparedSample Autosampler Autosampler Injection (10 µL) PreparedSample->Autosampler Load Sample Column C18 Column (250x4.6mm, 5µm, 30°C) Autosampler->Column Pump Gradient Pump (ACN/H2O with 0.1% H3PO4) Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Signal Integration Peak Integration & Area % Calculation Chromatogram->Integration Report Purity Report Integration->Report

Comparative Analysis: HPLC vs. Alternative Methodologies

While HPLC is a robust and reliable technique, other analytical methods offer distinct advantages in terms of speed, resolution, and orthogonality. Here, we compare our established HPLC method with UPLC, SFC, and qNMR.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particles. This results in dramatically increased resolution, sensitivity, and speed compared to traditional HPLC.[1]

Experimental Protocol: UPLC-UV Method

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is often preferred for UPLC-MS compatibility).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% to 80% B

    • 5-6 min: 80% to 30% B

    • 6-7 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

Performance Comparison:

ParameterHPLC-UVUPLC-UVRationale for Difference
Analysis Time ~30 min~7 minSmaller column dimensions and higher optimal linear velocities of sub-2 µm particles.[1]
Resolution GoodExcellentHigher efficiency of smaller particles leads to sharper peaks and better separation of closely eluting impurities.[1]
Sensitivity (LOD/LOQ) StandardHigherSharper, narrower peaks result in a better signal-to-noise ratio.[2]
Solvent Consumption HighLowShorter run times and lower flow rates significantly reduce solvent usage.[1]
System Backpressure Low-MediumHighThe small particle size of the UPLC column creates significantly higher backpressure, requiring specialized instrumentation.[1]
Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase HPLC and can offer unique selectivity. For polar compounds like carboxylic acids, a polar co-solvent is necessary.[3][4]

Experimental Protocol: SFC-UV Method

  • Column: Diol or 2-Ethylpyridine stationary phase (provides better peak shape for acidic compounds).

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid.

  • Gradient Elution: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Performance Comparison:

ParameterHPLC-UVSFC-UVRationale for Difference
Analysis Time ~30 min~5-10 minThe low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations.[4]
Selectivity Hydrophobicity-basedOrthogonal (Polarity-based)SFC provides a different separation mechanism, which can be advantageous for impurities that co-elute in reversed-phase HPLC.[5]
Solvent Consumption HighVery LowThe primary mobile phase is CO2, drastically reducing the consumption of organic solvents.[4]
Applicability BroadMore specialized; can be challenging for highly polar compounds.Achieving good peak shape for acidic compounds can require careful column and modifier selection.[3]
Instrumentation StandardSpecializedRequires a dedicated SFC system capable of handling high pressures and controlling CO2 as a fluid.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a direct and accurate purity assessment.[6][7]

Experimental Protocol: ¹H-qNMR Method

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons.

  • Data Processing: Integrate a well-resolved, unique proton signal from this compound and a signal from the internal standard.

  • Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.[6]

Performance Comparison:

ParameterHPLC-UV¹H-qNMRRationale for Difference
Reference Standard Requires a certified reference standard of this compound.Does not require a specific reference standard of the analyte; uses a certified internal standard.[8]qNMR is a primary ratio method based on the fundamental properties of nuclear spin.
Quantification Relative (Area %)Absolute (mass %)Provides a direct measure of the mass fraction of the analyte in the sample.[7]
Analysis Time ~30 min per sample~15-20 min per sampleSample preparation is simpler, and data acquisition is relatively fast.
Specificity Relies on chromatographic separation.Relies on the resolution of specific proton signals in the NMR spectrum.Overlapping signals can complicate quantification.
Sensitivity HighLowerNMR is inherently a less sensitive technique compared to chromatography with UV detection.
Information Provided Purity based on chromatographic peaks.Purity and structural confirmation in a single experiment.The NMR spectrum provides a fingerprint of the molecule.

Logical Framework for Method Selection

The choice of analytical technique is dictated by the specific requirements of the analysis at different stages of research and development.

Method_Selection cluster_screening High-Throughput Screening / Early Development cluster_qc Routine Quality Control / Release Testing cluster_standard Reference Standard Characterization Start Purity Validation of this compound UPLC UPLC (Speed and Resolution) Start->UPLC Need for Speed & High Resolution SFC SFC (Speed and Orthogonality) Start->SFC Orthogonal Method Needed HPLC HPLC (Robustness and Reliability) Start->HPLC Routine & Validated Method qNMR qNMR (Absolute Purity) Start->qNMR Primary Purity Assessment HPLC_for_impurities HPLC (Impurity Profile) qNMR->HPLC_for_impurities Complemented by

Conclusion: A Multi-faceted Approach to Ensuring Purity

For the routine, reliable purity assessment of this compound, a well-validated HPLC-UV method stands as the industry-standard, providing a robust and cost-effective solution. Its ability to separate key potential impurities makes it a trustworthy workhorse for quality control.

However, for laboratories focused on high-throughput screening or in-depth impurity profiling where speed and resolution are paramount, UPLC offers a clear advantage, significantly reducing analysis time and solvent consumption while enhancing sensitivity.

SFC provides a valuable orthogonal technique. When faced with co-eluting impurities in a reversed-phase system, the different selectivity of SFC can be instrumental in achieving a complete separation and a more accurate purity assessment.

Finally, for the critical task of characterizing a reference standard or when an absolute measure of purity is required without a specific certified reference material, qNMR is an unparalleled tool. It offers a direct, primary method of quantification that is orthogonal to chromatographic techniques, providing the highest level of confidence in the assigned purity value.

As a Senior Application Scientist, my recommendation is to employ a multi-faceted approach. Utilize HPLC for routine quality control, leverage UPLC for high-throughput needs, and have SFC and qNMR available as powerful problem-solving and characterization tools. This ensures not only the quality of your this compound but also the integrity and success of your subsequent research and development endeavors.

References

A Comparative Guide to the Biological Activity of 7-Bromo-1-naphthoic Acid and 1-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by subtle structural modifications to a parent molecule is paramount. This guide provides an in-depth, objective comparison of the biological activities of 7-Bromo-1-naphthoic acid and its parent compound, 1-naphthoic acid. By examining their physicochemical properties and exploring their known and potential biological targets, we aim to provide a framework for future research and highlight the significance of halogenation in modulating bioactivity. While direct comparative studies are limited, this guide synthesizes available data and proposes robust experimental designs to elucidate their differential effects.

Introduction: The Impact of Bromination on a Naphthoic Acid Scaffold

1-Naphthoic acid, a simple aromatic carboxylic acid, serves as a versatile building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its biological activities, though not extensively potent on their own, provide a baseline for understanding the effects of its derivatives. The introduction of a bromine atom at the 7-position of the naphthalene ring, yielding this compound, significantly alters the molecule's electronic and steric profile.[2] This halogenation is a common strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and improve selectivity for biological targets. This guide will delve into the known biological activities of both compounds and propose experimental workflows to systematically compare their effects on cell viability, tyrosine kinase activity, and aryl hydrocarbon receptor (AhR) activation.

Physicochemical Properties: A Tale of Two Molecules

The addition of a bromine atom to the 1-naphthoic acid backbone introduces key changes in its physicochemical properties, which are foundational to understanding their differential biological effects.

Property1-Naphthoic AcidThis compoundReference(s)
Molecular Formula C₁₁H₈O₂C₁₁H₇BrO₂[3][4]
Molar Mass ( g/mol ) 172.18251.08[3][5]
Appearance White solidSolid[6][7]
Melting Point (°C) 161173–174[5][6]
Predicted LogP 2.83.6(Calculated)
Acidity (pKa) ~3.7Expected to be slightly more acidic(Inferred)

The increased molar mass and melting point of this compound are direct consequences of the bromine substitution. The predicted increase in lipophilicity (LogP) suggests that the brominated compound may exhibit enhanced membrane permeability, potentially leading to increased intracellular concentrations and greater biological effects.[8] Furthermore, the electron-withdrawing nature of the bromine atom is expected to increase the acidity of the carboxylic acid group, which could influence its interactions with biological targets.

Comparative Biological Activity: Knowns and Hypotheses

General Cytotoxicity

Hypothesis: The increased lipophilicity of this compound may lead to greater cytotoxicity compared to 1-naphthoic acid due to enhanced cellular uptake.

Tyrosine Kinase Inhibition

Derivatives of this compound have been investigated as potential inhibitors of tyrosine kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[5] The bromine atom can serve as a key interaction point within the ATP-binding pocket of these enzymes.

Hypothesis: this compound will exhibit greater inhibitory activity against a panel of tyrosine kinases compared to 1-naphthoic acid. The bromine atom at the 7-position may form favorable halogen bonds or occupy a hydrophobic pocket within the kinase domain, leading to enhanced binding affinity.

Aryl Hydrocarbon Receptor (AhR) Modulation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.[2][7] Some aromatic carboxylic acids have been shown to interact with AhR.

Hypothesis: Both compounds may interact with the AhR, but the electronic and steric differences will likely result in different activation or inhibition profiles. The brominated compound might exhibit a stronger interaction due to its altered electronic properties.

Auxin-like Activity

Studies have shown that this compound has reduced auxin-like activity in pea stem assays compared to its non-halogenated counterpart.[5] This suggests that the bromine atom sterically hinders the interaction with plant auxin receptors.[5]

Proposed Experimental Workflows for Comparative Analysis

To empirically validate these hypotheses, a series of well-established in vitro assays are proposed.

A. Cell Viability Assessment (MTT/XTT Assay)

This assay will determine and compare the cytotoxic effects of both compounds on a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HepG2 [liver]).

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-naphthoic acid and this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT/XTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3’-[1-(phenylaminocarbonyl)- 3,4- tetrazolium]-bis (4-methoxy-6-nitro) benzene sulfonic acid hydrate) reagent to each well.[5][12]

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.[1][5]

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).[5][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound and cell line.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT/XTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Overnight Adherence seed_cells->adhere add_compounds Add Serial Dilutions of Compounds adhere->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_reagent Add MTT or XTT Reagent incubate_treatment->add_reagent incubate_assay Incubate for 2-4h add_reagent->incubate_assay solubilize Solubilize Formazan (MTT) incubate_assay->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for comparing cytotoxicity using the MTT/XTT assay.

B. Tyrosine Kinase Inhibition Assay

This biochemical assay will measure the ability of the compounds to inhibit the activity of a specific tyrosine kinase (e.g., EGFR, SRC).

Experimental Protocol:

  • Reagent Preparation: Prepare the kinase, substrate (a peptide that can be phosphorylated by the kinase), and ATP in an appropriate assay buffer.

  • Compound Incubation: In a 96-well plate, add the kinase and varying concentrations of 1-naphthoic acid and this compound. Include a positive control (known inhibitor) and a negative control (vehicle). Incubate for a short period to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • ELISA-based: Using an antibody that specifically recognizes the phosphorylated substrate.

    • Fluorescence-based: Using a fluorescently labeled substrate or a coupled enzyme system that produces a fluorescent signal.

    • Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_reagents Prepare Kinase, Substrate, ATP add_compounds Add Compounds to Kinase prepare_reagents->add_compounds initiate_reaction Initiate with Substrate & ATP add_compounds->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction detect_phosphorylation Detect Phosphorylated Substrate stop_reaction->detect_phosphorylation calculate_inhibition Calculate % Inhibition detect_phosphorylation->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Caption: Workflow for a tyrosine kinase inhibition assay.

C. Aryl Hydrocarbon Receptor (AhR) Activation Assay

This cell-based reporter assay will determine if the compounds act as agonists or antagonists of the AhR signaling pathway.

Experimental Protocol:

  • Cell Culture: Use a cell line (e.g., HepG2) that has been stably transfected with a reporter plasmid containing an AhR-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: Plate the reporter cells in a 96-well plate and treat them with various concentrations of 1-naphthoic acid and this compound.

    • Agonist Mode: Treat cells with the compounds alone.

    • Antagonist Mode: Co-treat cells with a known AhR agonist (e.g., TCDD) and the test compounds.

  • Incubation: Incubate the cells for 18-24 hours to allow for AhR activation and reporter gene expression.[3]

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Agonist Mode: An increase in luminescence indicates AhR activation. Calculate the EC50 value (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: A decrease in the TCDD-induced luminescence indicates AhR antagonism. Calculate the IC50 value.

AhR_Activation_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis plate_cells Plate AhR Reporter Cells add_compounds Add Test Compounds plate_cells->add_compounds incubate_cells Incubate for 18-24h add_compounds->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate measure_luminescence Measure Luminescence add_substrate->measure_luminescence determine_activity Determine Agonist (EC50) or Antagonist (IC50) Activity measure_luminescence->determine_activity

Caption: Workflow for an AhR reporter gene assay.

Conclusion and Future Directions

The substitution of a hydrogen atom with bromine at the 7-position of 1-naphthoic acid is predicted to significantly influence its biological activity. Based on structure-activity relationships of similar compounds, it is hypothesized that this compound will exhibit increased cytotoxicity and tyrosine kinase inhibitory activity compared to its parent compound. The proposed experimental workflows provide a clear and robust strategy to test these hypotheses and to quantitatively compare the bioactivities of these two molecules. The results of such studies will not only provide valuable data for structure-activity relationship (SAR) models but will also guide the future design of more potent and selective therapeutic agents based on the naphthoic acid scaffold. Further investigations could also explore their effects on other cellular targets and their metabolic stability, providing a more complete picture of their pharmacological profiles.

References

A Comparative Guide to the Efficacy of Brominating Agents for 1-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in organic synthesis and drug development, the regioselective functionalization of aromatic systems is a cornerstone of molecular design. Brominated naphthoic acids, in particular, serve as versatile intermediates for pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a bromine atom onto the 1-naphthoic acid scaffold provides a crucial handle for subsequent cross-coupling reactions and other transformations.

However, the efficacy of this transformation is highly dependent on the choice of brominating agent and reaction conditions. This guide provides an in-depth comparison of common brominating agents for 1-naphthoic acid, focusing on the causality behind experimental choices to achieve optimal yield and regioselectivity. We will dissect the mechanisms, present quantitative data, and provide field-proven protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Substrate: Understanding the Electronic Landscape of 1-Naphthoic Acid

Before comparing reagents, we must first understand the substrate. The reactivity of 1-naphthoic acid in electrophilic aromatic substitution (SEAr) is governed by two competing factors:

  • The Naphthalene Ring System: Naphthalene is inherently more reactive than benzene and preferentially undergoes electrophilic attack at the α-position (C1, C4, C5, C8) due to the superior resonance stabilization of the resulting carbocation intermediate (arenium ion).[2]

  • The Carboxylic Acid Substituent (-COOH): The carboxyl group at the C1 position is a moderate electron-withdrawing group and is deactivating.[3][4] It directs incoming electrophiles to the meta position (C3) on its own ring. However, its deactivating effect is so pronounced that electrophilic attack on the substituted ring is significantly disfavored.

Consequently, electrophilic bromination of 1-naphthoic acid occurs almost exclusively on the unsubstituted ring. The primary sites of attack are the two α-positions, C5 and C8. Of these, the C5 position is sterically more accessible, making 5-bromo-1-naphthoic acid the kinetically favored product in most direct bromination reactions.[5]

The Workhorse Reagent: Molecular Bromine (Br₂)

Molecular bromine is the classical reagent for aromatic bromination. Its potent electrophilicity allows for the direct bromination of a wide range of aromatic compounds.

Mechanism of Action

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-system of the naphthalene ring attacks a bromine molecule, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). A weak base then abstracts a proton to restore aromaticity and yield the brominated product. While a Lewis acid catalyst is often required for less reactive aromatics, the activated nature of the naphthalene ring often allows the reaction to proceed without one.

SEAr_Mechanism cluster_start Step 1: Electrophile Attack cluster_end Step 2: Aromatization Naphthoic_Acid 1-Naphthoic Acid Intermediate σ-Complex(Resonance Stabilized) Naphthoic_Acid->Intermediate π-attack Br2 Br-Br Br2->Intermediate Product 5-Bromo-1-naphthoic Acid Intermediate->Product -H+ HBr HBr

Caption: Mechanism of electrophilic aromatic bromination with Br₂.

Efficacy and Practical Considerations

Molecular bromine is a powerful and readily available brominating agent.[6] However, its utility is hampered by significant handling and safety challenges. It is a highly corrosive, toxic, and volatile fuming liquid, requiring stringent safety protocols and specialized equipment.[6][7] While effective, its high reactivity can sometimes lead to over-bromination or the formation of undesired isomers, reducing the overall selectivity. The direct bromination of 1-naphthoic acid with Br₂ is a straightforward method for synthesizing the 5-bromo isomer.[5]

Experimental Protocol: Bromination with Br₂ in Acetic Acid

This protocol describes a general procedure for the bromination of 1-naphthoic acid using molecular bromine.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1-naphthoic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: From the dropping funnel, add a solution of molecular bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The crude product will precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and HBr, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.

The Selective Alternative: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) has emerged as a superior alternative to molecular bromine for many applications, offering improved handling, safety, and selectivity.[6][7] It is a white crystalline solid that is significantly easier and safer to handle than liquid bromine.[7]

Mechanism of Action

In the context of aromatic bromination, NBS serves as an electrophilic bromine source.[8][9] In polar solvents or in the presence of an acid catalyst, the N-Br bond is polarized, making the bromine atom electrophilic. The reaction mechanism is analogous to that with Br₂, but the key advantage of NBS is that it provides a low, constant concentration of the electrophilic bromine species, which helps to minimize side reactions like polybromination.[6][8][10]

Modern catalytic methods have further enhanced the efficacy of NBS. For example, using NBS supported on a solid substrate like silica gel or alumina provides a highly effective and often regioselective system for aromatic bromination, sometimes under solvent-free conditions.[1][5]

Caption: Activation of NBS to generate an electrophilic bromine species.

Efficacy and Field-Proven Insights

NBS is renowned for its selectivity. The choice of solvent can significantly influence the reaction outcome; polar solvents like acetonitrile or DMF can enhance the rate and selectivity of electrophilic aromatic bromination.[1][11] The development of heterogeneous catalyst systems, such as NBS on alumina, represents a significant advance, offering advantages in selectivity, ease of purification, and environmental compatibility.[5] For the bromination of 1-naphthoic acid, these methods provide a highly reliable route to the 5-bromo isomer.

Experimental Protocol: Bromination with NBS in Acetonitrile

This protocol is based on established procedures for the highly regioselective bromination of arenes.[1]

  • Preparation: To a solution of 1-naphthoic acid (1.0 eq) in acetonitrile (MeCN), add N-bromosuccinimide (1.0 eq) in one portion at room temperature.

  • Reaction: Stir the resulting mixture at room temperature or gentle heat (e.g., 60 °C) for 1-3 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Comparative Summary of Brominating Agents

The choice between molecular bromine and NBS is a trade-off between reactivity, safety, and selectivity. The following table summarizes the key differences to guide your selection.

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical Form Fuming red-brown liquid[6]White crystalline solid[6]
Handling & Safety Highly corrosive, toxic, difficult to handle[6]Easy to handle solid, much safer alternative[6]
Primary Mechanism Electrophilic Aromatic SubstitutionElectrophilic Aromatic Substitution (as Br⁺ source)[9]
Regioselectivity Moderate; can lead to over-brominationHigh; tunable by solvent and catalyst choice[1][5][11]
Typical Conditions Acetic acid, CCl₄Acetonitrile, DMF, or solid support (alumina)[1][5]
Byproducts Corrosive HBr gas[6]Succinimide (solid, easily removed)
Key Advantage High reactivity, low costHigh selectivity, enhanced safety, mild conditions[6]

Overall Workflow and Decision-Making

The selection of a brominating agent should be a deliberate choice based on the specific goals of the synthesis. For exploratory work where raw power is needed, Br₂ may suffice. For syntheses requiring high purity, regiochemical control, and safer handling—critical in drug development and process chemistry—NBS is the unequivocally superior choice.

Workflow Start Start: 1-Naphthoic Acid Decision Select Brominating Agent Start->Decision Br2_Path Option A: Molecular Bromine (Br₂) Decision->Br2_Path High Reactivity Low Selectivity NBS_Path Option B: N-Bromosuccinimide (NBS) Decision->NBS_Path High Selectivity Enhanced Safety Br2_Cond Conditions: Glacial Acetic Acid, RT Br2_Path->Br2_Cond NBS_Cond Conditions: Acetonitrile, RT-60°C or NBS/Alumina NBS_Path->NBS_Cond Reaction Electrophilic Aromatic Substitution Reaction Br2_Cond->Reaction NBS_Cond->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product Product: 5-Bromo-1-naphthoic Acid Workup->Product

Caption: Decision workflow for the bromination of 1-naphthoic acid.

Conclusion and Recommendation

While molecular bromine remains a fundamental reagent in organic chemistry, its practical application for the selective bromination of complex molecules like 1-naphthoic acid is often superseded by modern alternatives. N-Bromosuccinimide (NBS) stands out as the more efficacious agent , offering a superior combination of safety, ease of handling, and, most importantly, regioselectivity. For researchers aiming to synthesize 5-bromo-1-naphthoic acid with high purity and yield, the use of NBS in a polar aprotic solvent like acetonitrile or as a solid-supported reagent on alumina is the recommended approach. This strategy not only minimizes hazardous byproducts but also provides a more robust and reproducible protocol essential for the demanding standards of research and drug development.

References

A Comparative Guide to the Steric and Electronic Effects of Bromine in 7-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay of steric and electronic effects is paramount for rational molecular design. The strategic placement of a substituent on an aromatic scaffold can profoundly alter a molecule's acidity, reactivity, and intermolecular interactions. This guide provides an in-depth analysis of the bromine substituent in the 7-position of 1-naphthoic acid, offering a comparative framework against the unsubstituted parent molecule and its sterically hindered 8-bromo isomer.

While direct experimental data for 7-bromo-1-naphthoic acid is not extensively published, this guide synthesizes established principles of physical organic chemistry, draws parallels from analogous systems, and presents robust experimental and computational protocols to empower researchers in their investigations.

The Dual Nature of Bromine: A Tug-of-War of Electronic Effects

The bromine atom, like other halogens, exerts a dual electronic influence on the naphthalene ring system. This duality is central to understanding its impact on the properties of this compound.

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This inductive electron withdrawal is a distance-dependent effect that acidifies the carboxylic acid proton by stabilizing the resulting carboxylate anion.[1][2]

  • Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the pi (π) system of the naphthalene ring. This donation of electron density via resonance is most pronounced at the ortho and para positions relative to the substituent. In the case of this compound, this effect is less influential on the distal carboxylic acid group compared to its inductive pull.

The net electronic effect of bromine is a combination of these opposing forces. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution but an increase in the acidity of a pendant carboxylic acid group.[1][2]

Caption: Opposing electronic effects of the bromine substituent.

Comparative Analysis of Acidity (pKa)

The most direct measure of electronic effects on the carboxylic acid is its acid dissociation constant (pKa). A lower pKa value signifies a stronger acid.

CompoundStructureExperimental pKaExpected Effect of Substituent
Benzoic AcidBenzene ring with a COOH group~4.20Reference
4-Bromobenzoic AcidBenzoic acid with Br at para position~3.97[1][3]Electron-withdrawing (-I > +M)
1-Naphthoic AcidNaphthalene ring with a COOH group at position 1~3.70[4]Reference
This compound 1-Naphthoic acid with Br at position 7Predicted: < 3.70 Electron-withdrawing (-I > +M)
8-Bromo-1-naphthoic Acid 1-Naphthoic acid with Br at position 8Predicted: > 3.70 Steric inhibition of resonance and solvation

Analysis:

  • 1-Naphthoic Acid vs. Benzoic Acid: 1-Naphthoic acid (pKa ≈ 3.7) is inherently more acidic than benzoic acid (pKa ≈ 4.2). This is attributed to the greater electronegativity of sp²-hybridized carbons in the naphthalene ring system and the ability of the fused ring to better delocalize the negative charge of the carboxylate anion.

  • Expected Effect of the 7-Bromo Substituent: Drawing a parallel to the benzoic acid series, where 4-bromobenzoic acid (pKa ≈ 3.97) is more acidic than benzoic acid, we can confidently predict that this compound will be more acidic than 1-naphthoic acid.[1] The bromine at the 7-position exerts a net electron-withdrawing effect, stabilizing the conjugate base and lowering the pKa.

  • The "Peri" Effect in 8-Bromo-1-naphthoic Acid: In stark contrast, an 8-bromo substituent is expected to decrease the acidity. This is not due to electronics, but to a powerful steric interaction known as the peri-effect . The close proximity of the bromine atom and the carboxylic acid group forces the -COOH group out of the plane of the naphthalene ring. This twisting disrupts the resonance stabilization of the carboxylate anion and hinders its solvation, both of which lead to a weaker acid (higher pKa).

Quantifying Steric Hindrance: Reaction Kinetics

Steric effects can be quantified by comparing the rates of reactions that are sensitive to crowding around the reaction center. Esterification is a classic example.

Comparative Hypothesis:

  • 1-Naphthoic Acid: Exhibits a baseline reactivity for a sterically unhindered naphthoic acid.

  • This compound: The bromine at the 7-position is remote from the carboxylic acid at the 1-position. Therefore, it should have a negligible steric effect on the rate of esterification. The reaction rate should be similar to that of 1-naphthoic acid.

  • 8-Bromo-1-naphthoic Acid: The bulky bromine atom in the peri-position will severely hinder the approach of an alcohol nucleophile (e.g., methanol or ethanol) to the carbonyl carbon. This steric hindrance is expected to dramatically decrease the rate of esterification compared to both 1-naphthoic acid and the 7-bromo isomer.

Experimental Protocols for Direct Comparison

To validate the predictions made in this guide, the following experimental workflows are provided.

Protocol: Determination of pKa by Potentiometric Titration

This method provides a precise measurement of the acid dissociation constant.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh ~25 mg of the naphthoic acid derivative and dissolve it in 50 mL of a 1:1 ethanol/water solution.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25.0 ± 0.1 °C. Use a calibrated pH electrode and a magnetic stirrer.

  • Titrant: Use a standardized solution of 0.05 M NaOH in a calibrated burette.

  • Titration: Add the NaOH titrant in small increments (e.g., 0.1 mL). Record the pH value after each addition, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

  • Comparison: Perform the titration for 1-naphthoic acid, this compound, and 8-bromo-1-naphthoic acid under identical conditions.

Protocol: Kinetic Analysis of Esterification via ¹H NMR Spectroscopy

This protocol monitors the progress of the esterification reaction to determine the relative rate constants.

Methodology:

  • Reaction Setup: In an NMR tube, combine 0.1 mmol of the naphthoic acid derivative, 1.0 mmol of methanol (as both reactant and solvent), and a catalytic amount (0.01 mmol) of sulfuric acid. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Place the NMR tube in a controlled temperature bath (e.g., 60 °C). Acquire subsequent spectra at regular time intervals (e.g., every 30 minutes for 4-6 hours).

  • Data Analysis:

    • Identify a characteristic proton signal for the starting material (e.g., a naphthalene aromatic proton) and the product methyl ester (the -OCH₃ singlet).

    • Integrate these signals relative to the internal standard at each time point.

    • Plot the concentration of the starting material versus time.

    • Determine the initial reaction rate from the slope of this plot. Assuming pseudo-first-order kinetics due to the excess of methanol, the rate constant can be calculated.

  • Comparison: Compare the rate constants obtained for 1-naphthoic acid, this compound, and 8-bromo-1-naphthoic acid.

Esterification_Workflow cluster_prep Reaction Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Combine in NMR Tube: - Naphthoic Acid (0.1 mmol) - Methanol (1.0 mmol) - H₂SO₄ (cat.) - Internal Standard Acq_t0 Acquire ¹H NMR at t=0 Prep->Acq_t0 Incubate Incubate at 60 °C Acq_t0->Incubate Acq_tX Acquire ¹H NMR at regular intervals Incubate->Acq_tX Integrate Integrate reactant & product peaks vs. standard Acq_tX->Integrate Plot Plot [Reactant] vs. Time Integrate->Plot Rate Calculate Rate Constant (k) Plot->Rate

Caption: Workflow for kinetic analysis of esterification.

Spectroscopic Signatures: Probing the Molecular Environment

Spectroscopic techniques provide invaluable fingerprints of the electronic and steric environment within the molecule.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The chemical shifts of the aromatic protons are sensitive to electron density. The electron-withdrawing nature of the bromine in the 7-position will deshield nearby protons (shift them downfield). In 8-bromo-1-naphthoic acid, the steric compression of the peri-interaction will likely cause significant downfield shifts for the proton on the carboxylic acid and the proton at the 7-position.

  • ¹³C NMR: The chemical shift of the carbonyl carbon (-COOH) is a sensitive probe. Electron-withdrawing groups typically cause a slight downfield shift. The most dramatic effect will be seen in the carbons directly attached to the bromine (C7 or C8) and the ipso-carbon (C1).

Comparative Data for Key Isomers:

Compound¹H NMR (Selected Signals, DMSO-d₆)¹³C NMR (Selected Signals, DMSO-d₆)
1-Naphthoic Acid Aromatic protons in 7.5-8.9 ppm rangeC1: ~130.3, COOH: ~169.1
8-Bromo-1-naphthoic Acid H7: 8.11 ppm (d), H2: 8.07 ppm (d), COOH: 13.32 ppm (s)C1: ~128.3, C8: ~119.3, COOH: ~171.3

(Data for 8-bromo-1-naphthoic acid sourced from reference[5])

Infrared (IR) Spectroscopy

The stretching frequency of the carbonyl group (C=O) is sensitive to electronic effects. Electron-withdrawing groups increase the C=O bond order and shift its stretching frequency to a higher wavenumber (cm⁻¹).[6][7]

  • 1-Naphthoic Acid: The C=O stretch will be at a lower frequency than a non-conjugated carboxylic acid due to resonance with the naphthalene ring.

  • This compound: The electron-withdrawing effect of bromine should slightly increase the C=O stretching frequency compared to 1-naphthoic acid.

  • 8-Bromo-1-naphthoic Acid: Steric hindrance forces the carboxyl group out of the plane of the ring, disrupting conjugation. This disruption increases the C=O bond's double-bond character, leading to a significant shift to a higher frequency compared to both other isomers.

A Modern Approach: Computational Analysis

In the absence of extensive experimental data, computational chemistry provides a powerful predictive tool for comparing molecular properties.

Computational_Workflow cluster_model 1. Molecular Modeling cluster_dft 2. DFT Optimization cluster_analysis 3. Property Calculation & Analysis cluster_compare 4. Comparative Insights Model Build structures: - 1-Naphthoic Acid - this compound - 8-Bromo-1-naphthoic Acid DFT Perform Geometry Optimization (e.g., B3LYP/6-31G*) Model->DFT MEP Calculate Molecular Electrostatic Potential (MEP) DFT->MEP Geom Analyze Bond Lengths & Dihedral Angles MEP->Geom NMR_IR Predict NMR Shifts & IR Frequencies Geom->NMR_IR Compare Compare calculated properties to infer electronic and steric effects NMR_IR->Compare

Caption: Workflow for computational comparison of naphthoic acids.

Proposed Computational Protocol:

  • Structure Building: Construct 3D models of 1-naphthoic acid, this compound, and 8-bromo-1-naphthoic acid.

  • Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-31G* basis set. This will yield the lowest energy conformation for each molecule.[8][9]

  • Property Calculation:

    • Molecular Electrostatic Potential (MEP): Generate MEP maps to visualize electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions.[10] The potential around the acidic proton will be more positive in the 7-bromo isomer compared to the parent compound.

    • Geometric Parameters: Compare the C1-C8 interatomic distance and the dihedral angle of the -COOH group relative to the naphthalene plane across the three molecules to quantify steric strain.

    • Spectroscopic Prediction: Calculate the theoretical ¹³C NMR chemical shifts and IR vibrational frequencies for comparison with experimental data.

Conclusion

The bromine substituent at the 7-position of 1-naphthoic acid serves as an excellent case study in the fundamental principles of physical organic chemistry. Its effects are primarily electronic in nature, where the dominant inductive withdrawal increases the acidity of the carboxylic acid with negligible steric impact. This stands in sharp contrast to the 8-bromo isomer, where the profound steric consequences of the peri-interaction override electronic considerations, distorting the molecule and altering its fundamental reactivity and acidity.

By employing the comparative experimental and computational workflows detailed in this guide, researchers can effectively dissect these competing effects, leading to a more predictive and rational approach in the design of novel molecules for pharmaceutical and materials science applications.

References

A Comparative Guide to the Crystallography of 7-Bromo-1-naphthoic Acid Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide delves into the intricate world of X-ray crystallography as it pertains to 7-Bromo-1-naphthoic acid and its derivatives. While a definitive crystal structure for this compound itself is not publicly available in crystallographic databases at the time of this publication, this guide will provide a comprehensive comparative analysis by examining a closely related derivative, 8-Bromonaphthalen-1-amine, for which detailed crystallographic data exists.[1] By leveraging this analogue, we can explore the fundamental principles of crystal packing, intermolecular interactions, and the influence of substituents on the supramolecular architecture of this important class of compounds.

The strategic placement of a bromine atom and a carboxylic acid group on the naphthalene scaffold makes these molecules valuable synthons in medicinal chemistry and materials science.[2][3] Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and the engineering of novel crystalline materials with desired physicochemical properties.

The Significance of Crystallographic Analysis

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data, including unit cell dimensions, space group symmetry, and the specific coordinates of each atom. From this, we can derive a wealth of information about molecular conformation, bond lengths, bond angles, and, crucially, the non-covalent interactions that govern how molecules pack together in the solid state. These interactions, such as hydrogen bonds and halogen bonds, are the master architects of the crystal lattice and dictate properties like solubility, melting point, and bioavailability.

A Case Study: The Crystal Structure of 8-Bromonaphthalen-1-amine

Given the absence of a published crystal structure for this compound, we turn our attention to 8-Bromonaphthalen-1-amine, a derivative synthesized from 8-bromo-1-naphthoic acid.[1] The crystallographic analysis of this compound offers a compelling window into the supramolecular chemistry of brominated naphthalene systems.

The crystal structure of 8-Bromonaphthalen-1-amine was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

Parameter Value Reference
Chemical FormulaC₁₀H₈BrN[1]
Molecular Weight222.08 g/mol [1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/n[1]
a13.6692 (14) Å[1]
b4.1579 (4) Å[1]
c15.8256 (16) Å[1]
β109.941 (3)°[1]
Volume845.52 (15) ų[1]
Z4[1]

Key Structural Insights from 8-Bromonaphthalen-1-amine:

The analysis of the 8-Bromonaphthalen-1-amine crystal structure reveals several important features that are likely to be relevant to other bromo-naphthoic acid derivatives:

  • Intermolecular Hydrogen Bonding: The amine group (-NH₂) acts as a hydrogen bond donor, forming intermolecular N-H···N hydrogen bonds. This is a classic and strong interaction that plays a significant role in the assembly of the crystal lattice.

  • Intramolecular Hydrogen Bonding: An intramolecular N-H···Br hydrogen bond is also observed.[1] This interaction influences the conformation of the molecule by creating a six-membered ring-like arrangement.

  • π-π Stacking: The planar naphthalene rings participate in π-π stacking interactions, further stabilizing the crystal packing. The molecules adopt a herringbone stacking motif.[1]

  • Absence of Strong Halogen Bonding: In this particular structure, traditional halogen bonding (Br···X, where X is a halogen bond acceptor) is not the dominant packing force, with hydrogen bonding and π-stacking playing a more prominent role.

Comparative Analysis with Other Naphthoic Acid Derivatives

To build a broader understanding, we can compare the structural features of 8-Bromonaphthalen-1-amine with those of unsubstituted 1-naphthoic acid. The crystal structure of 1-naphthoic acid is well-characterized and reveals a classic hydrogen-bonded dimer motif, where two carboxylic acid groups interact via a pair of O-H···O hydrogen bonds. This is a very common supramolecular synthon in carboxylic acids.

It is highly probable that this compound would also form a similar hydrogen-bonded dimer. The key question for its crystal structure would be how these dimers then pack together, and what role the bromine atom would play. The bromine atom could potentially engage in halogen bonding (C-Br···O=C) with the carbonyl oxygen of an adjacent dimer, or it could participate in other weaker interactions that would influence the overall crystal packing.

Experimental Protocols

Synthesis of 8-Bromonaphthalen-1-amine from 8-Bromo-1-naphthoic Acid

The following is a representative protocol for the synthesis of a bromo-naphthalene derivative, adapted from the literature for the preparation of 8-Bromonaphthalen-1-amine.[1] This procedure illustrates a common synthetic route for converting a carboxylic acid to an amine, which is a useful transformation in the preparation of derivatives for crystallographic studies.

Materials:

  • 8-Bromo-1-naphthoic acid

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Aqueous ammonia (NH₄OH)

  • Magnesium sulfate (MgSO₄)

  • Petroleum ether

Procedure:

  • To a stirred suspension of 8-bromo-1-naphthoic acid in a mixture of concentrated sulfuric acid and chloroform at 45 °C, slowly add sodium azide in portions.

  • After the addition is complete, continue stirring the mixture at 45 °C for 90 minutes.

  • Carefully pour the reaction mixture into water and basify with aqueous ammonia.

  • Extract the aqueous layer with chloroform.

  • Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from petroleum ether to obtain crystals of 8-Bromonaphthalen-1-amine suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Workflow

The following diagram outlines the typical workflow for determining the crystal structure of a small molecule like a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray data_processing Data Processing & Reduction xray->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & CIF Generation refinement->validation analysis Structural Analysis (Intermolecular Interactions) validation->analysis

A typical workflow for single-crystal X-ray diffraction analysis.

Visualizing Supramolecular Interactions

The following diagram illustrates the key intermolecular interactions observed in the crystal structure of 8-Bromonaphthalen-1-amine, which can serve as a model for predicting the interactions in other bromo-naphthoic acid derivatives.

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_molecule3 Molecule C M1 8-Bromonaphthalen-1-amine M1->M1 Intramolecular N-H···Br Hydrogen Bond M2 8-Bromonaphthalen-1-amine M1->M2 Intermolecular N-H···N Hydrogen Bond M3 8-Bromonaphthalen-1-amine M1->M3 π-π Stacking

Key intermolecular interactions in brominated naphthalene derivatives.

Conclusion and Future Outlook

While the crystal structure of this compound remains to be elucidated, this guide provides a robust framework for understanding and predicting its solid-state behavior through a comparative analysis of a closely related derivative. The case study of 8-Bromonaphthalen-1-amine highlights the importance of hydrogen bonding and π-π stacking in directing the crystal packing of such systems.

Future work should focus on obtaining single crystals of this compound and its esters to definitively determine their crystal structures. This would allow for a direct comparison of the influence of the carboxylic acid and ester functionalities on the supramolecular assembly and would provide valuable data for the design of new materials and pharmaceutical compounds. The experimental protocols and analytical principles outlined in this guide provide a solid foundation for researchers embarking on such investigations.

References

A Senior Application Scientist's Guide: Comparing the Synthetic Utility of Bromo- vs. Fluoro-Substituted Naphthoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount. The functionalization of an aromatic core like naphthoic acid is a common task, and the choice of a halogen substituent dictates the available synthetic pathways. This guide provides an in-depth technical comparison between bromo- and fluoro-substituted naphthoic acids, moving beyond simple reactivity trends to explain the underlying chemical principles and their practical implications in complex molecule synthesis.

The Fundamental Divide: Electronic Properties and Reactivity

The synthetic utility of a halogenated aromatic compound is fundamentally governed by the properties of the carbon-halogen (C-X) bond and the halogen's electronic influence on the aromatic system. Bromine and fluorine sit at different ends of the halogen spectrum, leading to divergent reactivity profiles.

  • Electronegativity and Inductive Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond and reduces the electron density of the naphthalene ring, making it more susceptible to nucleophilic attack.[1][2] Bromine is also electronegative but significantly less so than fluorine.

  • Bond Dissociation Energy (BDE): The C-F bond is one of the strongest single bonds in organic chemistry, with a BDE significantly higher than the C-Br bond.[3] This high bond strength makes the C-F bond difficult to cleave, rendering fluoroarenes generally unreactive in reactions that require bond breaking in the rate-determining step, such as the oxidative addition step in cross-coupling catalysis.[3][4]

  • Polarizability and Leaving Group Ability: The larger size and more diffuse electron cloud of bromine make it more polarizable than fluorine. In palladium-catalyzed cross-coupling reactions, the ability of the palladium catalyst to interact with and insert into the C-X bond is crucial. The weaker, more polarizable C-Br bond is far more susceptible to this oxidative addition.[3] Conversely, in nucleophilic aromatic substitution (SNAr), the rate-determining step is the initial attack of the nucleophile, which is accelerated by fluorine's strong inductive effect. The subsequent cleavage of the strong C-F bond is not rate-limiting and is driven by the restoration of aromaticity.[1][5]

These fundamental differences create two largely non-overlapping worlds of synthetic utility, which we will explore through the lens of the most common and powerful transformations in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling: The Domain of Bromo-Naphthoic Acids

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the cornerstones of modern C-C and C-N bond formation. In this arena, bromo-substituted naphthoic acids are the clear reagent of choice.[6][7]

The general reactivity trend for aryl halides in these reactions is I > Br > OTf >> Cl, with fluorides being largely unreactive.[3][8] This is because the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The significantly weaker C-Br bond allows this step to proceed under much milder conditions compared to a C-Cl bond, while the C-F bond is generally too strong to break.[3]

Bromo-naphthoic acids are therefore versatile building blocks for elaborating the naphthalene core, enabling the introduction of a wide array of functional groups.[9][10][11]

Data Presentation: Cross-Coupling Reactivity Comparison
Reaction TypeSubstrateTypical Catalyst SystemBaseTemperatureReactivity & Yield
Suzuki-Miyaura Bromo-Naphthoic AcidPd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with phosphine ligandsK₂CO₃, K₃PO₄, Cs₂CO₃80-110 °CHigh: Good to excellent yields are routinely achieved.[12]
Suzuki-Miyaura Fluoro-Naphthoic AcidStandard Pd catalystsN/AN/AInert: Generally unreactive under standard Suzuki conditions.[4]
Buchwald-Hartwig Bromo-Naphthoic AcidPd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (e.g., XPhos, SPhos)NaOt-Bu, K₃PO₄80-120 °CHigh: Effective for coupling with a wide range of primary and secondary amines.[13][14]
Buchwald-Hartwig Fluoro-Naphthoic AcidStandard Pd catalystsN/AN/AInert: Not a suitable substrate for Buchwald-Hartwig amination.[4]

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂(R²) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination re_product R¹-R² (Coupled Product) transmetalation_complex->re_product oa_reagents R¹-X (Bromo-Naphthoic Acid) oa_reagents->pd0 tm_reagents R²-B(OR)₂ (Boronic Acid/Ester) + Base tm_reagents->pd_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-Naphthoic Acid

This protocol provides a representative procedure for coupling an arylboronic acid with a bromo-naphthoic acid scaffold.

Materials:

  • 6-Bromo-2-naphthoic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-2-naphthoic acid, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the vessel with a septum or cap.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired coupled product.

Nucleophilic Aromatic Substitution (SNAr): The Strength of Fluoro-Naphthoic Acids

The roles are completely reversed in nucleophilic aromatic substitution (SNAr). Here, fluoro-substituted naphthoic acids are highly effective substrates, while their bromo-counterparts are generally poor.[4]

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] The first step, the nucleophilic attack on the carbon bearing the halogen, is the rate-determining step. A highly electronegative substituent is required to activate the ring by withdrawing electron density, making it more electrophilic. Fluorine's powerful inductive effect makes it an excellent activating group for this purpose.[1][2] The resulting anionic intermediate, known as a Meisenheimer complex, is stabilized by resonance. In the second, faster step, the leaving group is eliminated to restore aromaticity. Although the C-F bond is strong, its cleavage is not rate-limiting, and fluoride is a competent leaving group in this context.[1]

This reactivity makes fluoro-naphthoic acids ideal for late-stage functionalization with nucleophiles like amines, alcohols, and thiols, a common strategy in drug discovery.[15][16]

Data Presentation: SNAr Reactivity Comparison
SubstrateNucleophileBaseSolventTemperatureReactivity & Yield
Fluoro-Naphthoic Acid Amines, Alkoxides, ThiolatesK₂CO₃, DIPEA, NaHDMSO, DMF, NMP80-150 °CHigh: Good to excellent yields, especially with electron-withdrawing groups on the ring.[15]
Bromo-Naphthoic Acid Amines, Alkoxides, ThiolatesStronger bases may be neededDMSO, DMF, NMPHigher temperatures requiredLow to Moderate: Significantly less reactive than the fluoro analog; often requires harsher conditions or is unreactive.

Mandatory Visualization: SNAr Mechanism (Addition-Elimination)

SNAr_Mechanism start Fluoro-Naphthoic Acid + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Anionic Intermediate) start->meisenheimer k₁ k₋₁ product Substituted Product + F⁻ meisenheimer->product k₂ step1_label Step 1 (Slow) Nucleophilic Attack step2_label Step 2 (Fast) Loss of Leaving Group

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr of 2-Fluoro-1-Naphthoic Acid with an Amine

This protocol describes a typical procedure for the displacement of fluoride from an activated naphthoic acid ring.

Materials:

  • 2-Fluoro-1-naphthoic acid (1.0 mmol, 1.0 equiv)

  • Secondary amine (e.g., morpholine, piperidine) (1.5 mmol, 1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • Dimethyl sulfoxide (DMSO) (4 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried reaction vessel with a magnetic stir bar, add 2-fluoro-1-naphthoic acid and potassium carbonate.

  • Seal the vessel, and flush with an inert gas.

  • Add anhydrous DMSO, followed by the secondary amine via syringe.

  • Heat the reaction mixture to 120 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Acidify with 1M HCl to a pH of ~2-3. This will precipitate the product while keeping the excess amine protonated and soluble.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove inorganic salts and any remaining DMSO.

  • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Strategic Synthesis and Applications

The choice between a bromo- or fluoro-substituted naphthoic acid is a strategic one that defines the entire synthetic route.

  • Bromo-Naphthoic Acids as Scaffolding Hubs: These are workhorse intermediates for building molecular complexity.[6][9][10] Their utility in a vast range of cross-coupling reactions allows for the systematic construction of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[11] They serve as key precursors for pharmaceuticals, agrochemicals, and materials like organic optoelectronic devices.[7][9]

  • Fluoro-Naphthoic Acids for Bioisosteric Replacement and Late-Stage Functionalization: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability.[17][18] Fluoro-naphthoic acids can be carried through several synthetic steps before being subjected to a late-stage SNAr reaction, providing a rapid route to final compounds or analogs.[15] This approach is particularly valuable when the desired nucleophile is not compatible with earlier reaction conditions.

Summary and Outlook

The synthetic pathways available to bromo- and fluoro-substituted naphthoic acids are distinct and complementary. The decision of which to use is dictated by the desired transformation.

Comparative Summary Table
FeatureBromo-Substituted Naphthoic AcidsFluoro-Substituted Naphthoic Acids
Primary Utility Palladium-Catalyzed Cross-CouplingNucleophilic Aromatic Substitution (SNAr)
C-X Bond Strength WeakerStronger
Key Reaction Suzuki, Buchwald-Hartwig, Heck, SonogashiraDisplacement by N, O, S nucleophiles
Role in Synthesis Versatile intermediate for building complexity.[6][7]Late-stage functionalization, introduction of fluorine.[15][16]
Reactivity Driver Ease of C-Br bond cleavage (Oxidative Addition).[3]Strong inductive effect activating the ring (Nucleophilic Attack).[1]
Common Applications Pharmaceutical intermediates, material science precursors.[9][10]Medicinal chemistry (metabolic blocking), fine chemical synthesis.[17][18]

As synthetic methodologies continue to advance, particularly in the challenging area of C-F bond activation, the lines between these reactivities may begin to blur. However, for the contemporary chemist, understanding this fundamental dichotomy is essential for the logical and efficient design of synthetic routes toward complex and valuable molecules.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 7-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts but are integral to the integrity of our research and the safety of our community. This guide provides a detailed protocol for the disposal of 7-Bromo-1-naphthoic acid, a halogenated organic compound. The procedures outlined here are grounded in established safety principles to ensure that this material is managed responsibly from the bench to its final disposition.

Immediate Safety Profile: this compound

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related brominated naphthoic acid compounds indicate a consistent hazard profile.[1][2][3][4]

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]

There is currently no data available to classify the carcinogenicity of this specific compound.[2][3] However, given the naphthalene backbone, and in line with OSHA's prudent practices for handling novel chemicals, it is advisable to treat it as a potential carcinogen and minimize exposure.[5][6][7]

Parameter Guidance Rationale & Sources
Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 (Respiratory)Based on SDS for analogous compounds.[2]
PPE Nitrile gloves, safety goggles, lab coat. Use in a chemical fume hood.To prevent skin/eye contact and inhalation of dust.[8][9]
Spill Materials Inert absorbent (vermiculite, sand), plastic dustpan, sealable bags/containers.To safely contain and collect solid spills without reacting with the chemical.[10][11][12]
Disposal Route Segregated, labeled hazardous waste container for halogenated solids.EPA regulations require segregation for halogenated organic compounds.[13][14][15]

Core Principles of Chemical Waste Management

The disposal of this compound is governed by federal and local regulations for hazardous waste.[16] The fundamental principle is that hazardous chemical waste must never be disposed of in the regular trash or poured down the drain.[17][18] This compound is a halogenated organic solid, which places it in a specific waste category.

The Causality of Segregation: this compound contains bromine, a halogen. Halogenated organic wastes are typically disposed of via high-temperature incineration. Mixing them with non-halogenated waste streams complicates the disposal process and can increase costs, as the entire mixture must then be treated as halogenated waste.[13] Proper segregation is therefore both an environmental and an economic imperative.

Step-by-Step Disposal Procedures

A. Disposal of Unused or Waste this compound (Solid)

This protocol applies to the bulk chemical that is expired, contaminated, or no longer needed.

  • Container Selection: Obtain a designated hazardous waste container that is compatible with solid chemical waste. The container must be in good condition with a secure, leak-proof lid.[16][19]

  • Labeling: The container must be labeled with a hazardous waste tag before any waste is added. The label must clearly state "Hazardous Waste" and list all contents, including "this compound."[19]

  • Transfer: In a chemical fume hood, carefully transfer the solid this compound into the labeled waste container. Avoid creating dust. If the original container is being discarded, scrape it to remove as much residue as possible.

  • Storage: Securely close the waste container. Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[18] The SAA should be inspected weekly for any signs of leakage.[18]

  • Pickup: Once the container is full or has been in storage for the maximum allowed time (typically up to one year, provided accumulation limits are not exceeded), arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[18][19]

B. Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be handled correctly to be disposed of as regular trash.

  • Decontamination: The standard procedure for a non-acutely hazardous chemical container is to triple rinse it.[17]

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can solubilize the residue.

    • Crucially, the rinsate from these washes is considered hazardous waste. Collect all rinsate in a designated container for halogenated liquid waste.

  • Defacing: After triple-rinsing, deface or remove the original chemical label to prevent confusion.[17]

  • Final Disposal: The decontaminated and defaced container can now be disposed of in the appropriate receptacle for clean lab glass or plastic.

Emergency Protocol: Small Spill Cleanup

This procedure is for incidental spills that can be safely managed by trained laboratory personnel. For large spills or any spill that you are not comfortable or equipped to handle, evacuate the area, close the door, and call for emergency assistance.[20]

  • Alert & Secure: Immediately alert others in the vicinity. Secure the area to prevent further contamination.[20]

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and heavy-duty nitrile gloves. All spill cleanup should occur in a well-ventilated area or fume hood.[12]

  • Contain & Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[10][11] This prevents the dust from becoming airborne. Do not use combustible materials like paper towels to absorb the bulk of the powder.

  • Collect Residue: Working from the outside in, carefully sweep the material and absorbent into a plastic dustpan.[12][20] Avoid vigorous motions that could create dust.

  • Package Waste: Place the collected residue into a heavy-duty plastic bag or a sealable container. Label it clearly as "Spill Debris: this compound" and manage it as hazardous waste.[21]

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water. If a solvent was used, collect the cleaning materials as hazardous waste.

  • Dispose of PPE: Contaminated gloves and other disposable PPE should be placed in the spill waste container.

  • Wash Hands: Wash your hands thoroughly with soap and water after the cleanup is complete.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of this compound.

G cluster_0 cluster_1 Waste Characterization cluster_2 Action Protocol cluster_3 start Waste Generated: This compound bulk Unused / Expired Solid start->bulk residue Container Residue start->residue spill Spill Debris / Contaminated PPE start->spill package_solid Package in Labeled Halogenated Solid Waste Container bulk->package_solid rinse Triple Rinse with Solvent residue->rinse package_spill Package in Labeled Spill Debris Container spill->package_spill end_saa Store in Satellite Accumulation Area (SAA) for EHS Pickup package_solid->end_saa collect_rinsate Collect Rinsate as Halogenated Liquid Waste rinse->collect_rinsate deface Deface Original Label rinse->deface package_spill->end_saa collect_rinsate->end_saa end_trash Dispose of Clean Container in Regular Lab Waste deface->end_trash

References

Personal protective equipment for handling 7-Bromo-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that working with novel or specialized chemical reagents is a cornerstone of innovative research. Ensuring the safety of our researchers is paramount. This guide provides a comprehensive operational and safety plan for handling 7-Bromo-1-naphthoic acid, grounded in established safety protocols and a deep understanding of chemical hazards.

Hazard Assessment and Risk Mitigation: The RAMP Framework

Before any laboratory work begins, a thorough risk assessment is critical. We will use the RAMP framework—Recognize, Assess, Minimize, and Prepare—to structure our approach to safely handling this compound.[1][2]

  • Assess the Risks : The primary risks associated with handling this compound are:

    • Dermal and Eye Contact : Can cause irritation.

    • Inhalation : Dust can irritate the respiratory tract.

    • Ingestion : May be harmful if swallowed.

  • Minimize the Risks : Risks will be minimized through a combination of engineering controls, administrative controls, and personal protective equipment (PPE), as detailed in the following sections.

  • Prepare for Emergencies : This includes having immediate access to safety showers, eyewash stations, and appropriate spill cleanup materials. All personnel must be trained on emergency procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to protect against chemical hazards.[7] The following table outlines the required PPE for handling this compound.

Protection Type Specific PPE Standard/Requirement Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities.[6][8]Must meet ANSI Z.87.1 standards.[6][9]Protects against dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[10]Inspect gloves for tears or holes before use. Change immediately if contaminated.[6]Prevents skin contact and irritation.[4]
Body Protection A chemical-resistant lab coat, fully buttoned.[6]---Protects skin and personal clothing from contamination.
Foot Protection Fully enclosed shoes made of a chemical-resistant material.[6][10]---Protects against spills and dropped objects.
Respiratory Protection Generally not required if handled within a certified chemical fume hood.[6] If a fume hood is not available or if dust levels are anticipated to be high, a NIOSH-approved respirator is necessary.[6]Must be part of a comprehensive respiratory protection program.Prevents inhalation of irritating dust.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[6]

Preparation and Engineering Controls
  • Designated Area : All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][10]

  • Ventilation : Ensure the chemical fume hood is functioning correctly before beginning any work.[6][11]

  • Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate, clearly labeled waste containers before handling the chemical.[6]

Handling the Compound
  • Donning PPE : Put on all required PPE as detailed in the table above.

  • Weighing : Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[6]

  • Transfer : Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[6]

  • In Solution : Once in solution, handle with the same precautions as any other potentially irritating chemical solution, using appropriate gloves and eye protection.

Post-Handling Procedures
  • Decontamination : Clean any contaminated surfaces and equipment thoroughly.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[6]

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Chemical Hygiene and Disposal Plan

A written Chemical Hygiene Plan (CHP) is a requirement under the OSHA Laboratory Standard (29 CFR 1910.1450).[7][12][13] This plan must be tailored to the specific hazards in the laboratory.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep it segregated from incompatible materials such as strong oxidizing agents.

Waste Disposal

As a halogenated organic compound, this compound requires special disposal procedures.[10][14][15]

  • Waste Segregation :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[6][15][16]

    • Liquid Waste : Solutions containing this compound and any halogenated solvents used must be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[10][14][15] Do not mix with non-halogenated waste streams.[14][16]

  • Container Labeling : All waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[14][17]

  • Disposal Protocol : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures and to arrange for waste pickup.[16] Under no circumstances should this chemical or its waste be poured down the drain. [10]

Emergency Procedures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion : Do not induce vomiting. Clean mouth with water and drink plenty of water. Seek immediate medical attention.[4]

  • Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EH&S department.

Visual Workflow for Safe Handling

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.